2-Phenoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSYEPBQPFNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062286 | |
| Record name | Benzoic acid, 2-phenoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-42-7, 36349-67-4 | |
| Record name | 2-Phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Phenoxybenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoxybenzoic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxybenzoic acid | |
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| Record name | Benzoic acid, 2-phenoxy- | |
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| Record name | Benzoic acid, 2-phenoxy- | |
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| Record name | Phenoxybenzoic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157 | |
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| Record name | 2-phenoxybenzoic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYBENZOIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Phenoxybenzoic Acid
This guide offers a comprehensive exploration of the chemical properties of 2-phenoxybenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural characteristics, spectroscopic signature, and reactivity, providing insights grounded in established scientific principles and experimental observations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction: The Structural and Functional Significance of this compound
This compound (2-PBA), with the chemical formula C₁₃H₁₀O₃, is an aromatic carboxylic acid characterized by a phenoxy group at the ortho-position of the benzoic acid moiety.[1][2] This seemingly simple structural feature imparts a unique conformational flexibility due to the ether linkage, distinguishing it from more rigid analogues.[3] This flexibility is a key determinant of its solid-state behavior, including the potential for polymorphism, and plays a crucial role in its interaction with biological targets.[3]
Functionally, 2-PBA serves as a vital building block in the synthesis of a wide array of organic molecules. It is a well-established precursor for the development of anti-inflammatory agents, anticonvulsants, and even photoredox catalysts.[4] Its derivatives have shown promise as benzodiazepine receptor agonists, highlighting its importance in the design of therapeutics for neurological disorders.[4] Furthermore, its stability and distinct chemical properties have led to its use as an internal standard in the analytical quantification of pyrethroid metabolites.
Synthesis and Purification: The Ullmann Condensation Approach
The most prevalent and effective method for synthesizing this compound is the Ullmann condensation.[4] This copper-catalyzed cross-coupling reaction provides a reliable route to forming the diaryl ether bond, a key structural element of the molecule.
Underlying Principles of the Ullmann Condensation
The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base. In the synthesis of 2-PBA, 2-chlorobenzoic acid is reacted with phenol. The copper catalyst, often in the form of copper(I) salts or metallic copper, facilitates the carbon-oxygen bond formation. The base, typically a carbonate such as potassium carbonate, is essential for the deprotonation of the phenol, forming the more nucleophilic phenoxide ion.
The reaction generally requires elevated temperatures and is often carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[3] However, advancements in this methodology have introduced the use of microwave irradiation, which can significantly reduce reaction times and improve yields.[4]
Figure 1: Conceptual workflow of the Ullmann condensation for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for the synthesis of this compound, emphasizing the rationale behind each step.
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents). The use of excess phenol and base drives the reaction towards completion.
-
Solvent and Catalyst Addition: Add a suitable high-boiling solvent, such as DMF, to the flask. The solvent serves to dissolve the reactants and facilitate heat transfer. Subsequently, add the copper catalyst, for instance, copper(I) iodide (0.1 equivalents). The catalytic amount is sufficient to promote the reaction without leading to significant side products.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the C-O bond formation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate and neutralize the excess base. This will cause the product to precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts and residual DMF. For further purification, recrystallize the solid from an appropriate solvent system, such as ethanol/water.[5] This process removes unreacted starting materials and byproducts, yielding pure this compound as a white to pale cream crystalline powder.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-PBA is fundamental for its application in various scientific domains.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₃ | [2] |
| Molecular Weight | 214.22 g/mol | |
| Appearance | White to pale cream crystalline powder | [3] |
| Melting Point | 110-115 °C | [3][5] |
| Boiling Point | 355 °C | [6] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 3.53 (at 25 °C) | [1] |
These properties are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and analytical characterization, as well as for predicting its behavior in biological systems.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 2-PBA exhibits distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 11 ppm), which is characteristic of acidic protons.[1] The aromatic protons resonate in the range of 6.8 to 8.2 ppm, with complex splitting patterns due to spin-spin coupling.[1]
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides insights into the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group is observed at a characteristic downfield shift. The aromatic carbons appear in the typical aromatic region, with variations in their chemical shifts depending on their substitution pattern and electronic environment.
| Data Type | Chemical Shift (ppm) and Description | Source(s) |
| ¹H NMR | ~11 (s, 1H, -COOH), 8.13 (d, 1H), 7.47 (t, 1H), 7.38 (t, 1H), 7.19 (d, 1H), 7.06 (t, 2H), 6.88 (d, 2H) | [1] |
| ¹³C NMR | Specific peak assignments can be found in specialized databases. | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in 2-PBA. The IR spectrum is characterized by several key absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
C-O-C Stretch: The ether linkage gives rise to characteristic stretching vibrations in the fingerprint region, typically around 1240 cm⁻¹.
-
C=C Stretch: Aromatic ring vibrations are observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-PBA. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is observed at m/z 214.[8] The fragmentation pattern can provide further structural information. A common fragmentation involves the loss of the carboxyl group, leading to a significant peak at m/z 169. Another prominent fragment is often observed at m/z 121.[2]
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the carboxylic acid and the aromatic rings.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For instance, it can react with hydrazides in the presence of an acid catalyst to form hydrazones, which have shown potential as analgesic agents.[3]
Figure 2: General reaction scheme for the carboxylic acid group of this compound.
Electrophilic Aromatic Substitution
The two aromatic rings can undergo electrophilic substitution reactions. The directing effects of the carboxyl and phenoxy groups will influence the position of substitution on their respective rings. The phenoxy group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.
Applications in Drug Development and Research
The unique structural and chemical properties of this compound make it a valuable scaffold in drug discovery and a useful tool in analytical chemistry.
-
Pharmaceutical Synthesis: As a precursor, 2-PBA is integral to the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential as anticonvulsants and anti-inflammatory agents.[4][5] The synthesis of N-phenylanthranilic acid hydrazides from 2-PBA has yielded compounds with significant analgesic activities.
-
Analytical Standard: Due to its chemical stability and well-defined properties, this compound is frequently employed as an internal standard for the quantification of pyrethroid metabolites in biological and environmental samples using techniques like HPLC and mass spectrometry.[4]
-
Bioremediation Research: The microbial degradation of 2-PBA has been studied, with the identification of bacterial strains capable of its complete mineralization. This research opens up possibilities for using these microorganisms in the bioremediation of environments contaminated with phenoxy-containing compounds.[4]
Conclusion
This compound is a molecule with a rich chemical profile that underpins its broad utility in both research and industrial applications. Its synthesis via the Ullmann condensation is a robust and well-established method. A comprehensive understanding of its physicochemical and spectroscopic properties is essential for its effective use. The reactivity of its functional groups provides a platform for the development of a diverse range of derivatives with potential therapeutic applications. As research continues to uncover new facets of its biological activity and material properties, the importance of this compound in the scientific community is set to grow.
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- Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides - PubMed. (URL: [Link])
- Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides - ResearchG
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Structure Elucidation of 2-Phenoxybenzoic Acid
Abstract
The definitive assignment of a chemical structure is the bedrock upon which all subsequent research, development, and application are built. For a molecule like this compound (C₁₃H₁₀O₃, Mol. Wt. 214.22 g/mol ), a key precursor and building block in pharmaceuticals and materials science, an unambiguous structural determination is paramount.[1][2][3] This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. We move beyond a simple recitation of data, instead focusing on the strategic integration of spectroscopic and analytical methods to create a self-validating system of evidence. This guide details the causality behind experimental choices, from initial functional group identification by Infrared Spectroscopy and Mass Spectrometry to the complete mapping of the atomic framework using advanced Nuclear Magnetic Resonance techniques and ultimate confirmation by X-ray Crystallography and chemical synthesis.
Foundational Analysis: Molecular Formula and Functional Group Identification
Before delving into complex connectivity, the initial step is to confirm the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers crucial clues through fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique.
-
Causality: The primary objective is to verify the molecular weight calculated from the presumed formula, C₁₃H₁₀O₃. The molecular ion peak (M⁺) is the most direct evidence. The fragmentation pattern then helps to corroborate the presence of specific moieties, such as the carboxylic acid and the phenoxy group, by identifying stable daughter ions.
Table 1: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Interpretation |
| 214 | [M]⁺ | Molecular ion, confirming the molecular weight of 214.22 g/mol .[2][4] |
| 197 | [M - OH]⁺ | Loss of a hydroxyl radical, characteristic of a carboxylic acid. |
| 169 | [M - COOH]⁺ | Loss of the carboxyl group, indicating a stable diphenyl ether cation. |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoyl cation, suggesting cleavage at the ether linkage.[2][4] |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from the phenoxy group.[2] |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (standardized at 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique perfect for identifying the functional groups responsible for characteristic vibrations.
-
Causality: The goal is to find absorption bands corresponding to the vibrations of the carboxylic acid (O-H and C=O bonds) and the aromatic ether (C-O bond). The presence and nature of these bands provide strong, direct evidence for the proposed functional groups.
Table 2: Characteristic Infrared Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300–2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding, a hallmark of carboxylic acid dimers.[5] |
| ~1700–1680 (strong) | C=O stretch | Carboxylic Acid | Confirms the presence of the carbonyl group, conjugated with the aromatic ring.[1][5] |
| ~1600, ~1450 | C=C stretch | Aromatic Rings | Indicates the presence of the benzene rings. |
| ~1320–1210 | C-O stretch | Aryl Ether & Acid | Confirms the C-O single bonds of both the ether linkage and the carboxylic acid.[5] |
| ~750 | C-H bend (out-of-plane) | Aromatic Rings | The specific pattern in this region can suggest the substitution pattern (ortho-disubstituted). |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.
-
Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument software.
Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon-hydrogen framework.
-
Causality: ¹H NMR quantifies and characterizes the different types of protons. ¹³C NMR identifies all unique carbon environments. 2D NMR experiments are then chosen to systematically link these individual pieces. COSY reveals proton-proton adjacencies, HSQC links protons to their directly attached carbons, and crucially, HMBC reveals longer-range (2-3 bond) correlations, which are essential for connecting the two aromatic rings via the ether linkage.
¹H and ¹³C NMR Analysis
The structure of this compound contains two distinct aromatic rings and a carboxylic acid proton. The ortho-substitution on the benzoic acid ring and the monosubstituted phenoxy ring lead to a predictable yet complex set of signals. Based on the structure, we anticipate 9 aromatic proton signals and 1 carboxylic acid proton signal in the ¹H NMR spectrum. For the ¹³C NMR spectrum, we expect 11 distinct signals (6 for the disubstituted ring, 4 for the monosubstituted ring, and 1 for the carboxyl carbon).
Table 3: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm), Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from Proton at δ) |
| COOH | ~11.0-12.0 (br s, 1H) | ~169.0 | C-1, C-2, C-6 |
| H-3 | ~7.2 (m, 1H) | ~124.0 | C-1, C-2, C-4, C-5 |
| H-4 | ~7.5 (m, 1H) | ~132.5 | C-2, C-3, C-5, C-6 |
| H-5 | ~7.3 (m, 1H) | ~122.0 | C-1, C-3, C-4, C-6 |
| H-6 | ~8.1 (dd, 1H) | ~134.0 | C-1, C-2, C-4, C-5, COOH |
| H-2'/H-6' | ~7.0 (d, 2H) | ~119.0 | C-4', C-1', C-2 |
| H-3'/H-5' | ~7.4 (t, 2H) | ~130.0 | C-1', C-4' |
| H-4' | ~7.2 (t, 1H) | ~124.5 | C-2'/C-6', C-3'/C-5' |
| C-1 | - | ~118.0 | - |
| C-2 | - | ~160.0 | - |
| C-1' | - | ~157.0 | - |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad). |
The Decisive Connection: HMBC
The most critical piece of evidence confirming the "2-phenoxy" substitution comes from the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The correlation between the protons on the phenoxy ring (H-2'/H-6') and the carbon of the benzoic acid ring to which the ether is attached (C-2) is the definitive link.
Caption: Key HMBC correlations confirming the ether linkage.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
1D Spectra Acquisition:
-
¹H: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
2D Spectra Acquisition:
-
COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
HSQC: Run a gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
HMBC: Run a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to determine 2- and 3-bond ¹H-¹³C correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and pick peaks for all spectra.
Unambiguous Proof: Single-Crystal X-ray Crystallography
While NMR provides the constitutional structure, X-ray crystallography gives the definitive, three-dimensional arrangement of atoms in the solid state.
For this compound, crystallographic studies have confirmed that the molecules form inversion dimers in the solid state through hydrogen bonding between the carboxylic acid groups.[1] A significant conformational feature is the dihedral angle between the planes of the two aromatic rings, which is reported to be 86.7°.[1]
Caption: Conceptual workflow for single-crystal X-ray analysis.
Chemical Corroboration: Retrosynthesis and Synthesis
A logical chemical synthesis from well-characterized starting materials provides strong corroborative evidence for the proposed structure.
-
Causality: By constructing the target molecule through a known and reliable chemical transformation, the structure of the product is validated by the structure of the precursors. The Ullmann condensation is a classic and effective method for forming diaryl ether bonds.[1][6]
The synthesis of this compound is readily achieved via the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and phenol.[6][7]
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2-Phenoxybenzoic acid CAS number 2243-42-7
An In-depth Technical Guide to 2-Phenoxybenzoic Acid (CAS 2243-42-7)
Abstract
This compound (2-PBA), with CAS Number 2243-42-7, is an aromatic carboxylic acid of significant interest in medicinal chemistry, analytical science, and organic synthesis. Structurally, it consists of a benzoic acid core with a phenoxy group at the ortho-position, a feature that imparts unique chemical reactivity and biological interaction capabilities.[1] It serves as a key precursor for a variety of pharmaceutical agents, including anti-inflammatory and anticonvulsant drugs.[1][2] Furthermore, its stability and distinct chemical signature make it an invaluable internal standard for the analytical quantification of pyrethroid metabolites in environmental and biological samples.[1][3][4] This guide provides a comprehensive overview of this compound, detailing its synthesis, mechanisms of action, applications, and analytical characterization, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical and Spectroscopic Profile
This compound is a white to pale cream crystalline powder.[1] Its molecular structure, featuring a flexible ether linkage, allows for diverse solid-state behaviors and hydrogen-bonding motifs, making it a conformational isostere of anthranilic acid.[1]
Core Properties
| Property | Value | Source |
| CAS Number | 2243-42-7 | [3][5][6] |
| Molecular Formula | C₁₃H₁₀O₃ | [1][5][6] |
| Molecular Weight | 214.22 g/mol | [1][3][5] |
| IUPAC Name | This compound | [2][5] |
| Melting Point | 110-112 °C | [4] |
| Appearance | White to pale cream crystalline powder | [1][7] |
| pKa | 3.53 (at 25°C) | [7] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | [2][5] |
Analytical Characterization
Purity and structural confirmation of this compound are critical for its application in regulated fields. A combination of spectroscopic techniques is employed for its definitive identification.[1]
| Technique | Key Observables | Purpose |
| ¹H and ¹³C NMR | Confirms the precise positions of substituents on the aromatic rings. | Structural Elucidation |
| Infrared (IR) Spectroscopy | Identifies key functional groups, such as the carboxylic acid C=O stretch (approx. 1680–1700 cm⁻¹). | Functional Group Analysis |
| Mass Spectrometry (MS) | Validates the molecular weight (214.22 g/mol ) and provides fragmentation patterns. | Molecular Weight Verification |
Synthesis and Manufacturing
The primary industrial and laboratory-scale synthesis of this compound is achieved through the Ullmann condensation reaction.[1] This method is favored for its efficiency and scalability.[1] The reaction involves a copper-catalyzed cross-coupling between an aryl halide and a phenol.[8][9][10]
The Ullmann Condensation Mechanism
The Ullmann condensation is a robust method for forming diaryl ether linkages.[11] The reaction typically requires a copper catalyst (e.g., copper metal, Cu₂O, or copper salts), a base, and high temperatures.[1][9][12] The generally accepted mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether product.
Caption: Ullmann Condensation for 2-PBA Synthesis.
Microwave-Assisted Synthesis Protocol
Microwave irradiation has been shown to significantly enhance the Ullmann condensation, leading to higher yields and substantially shorter reaction times by promoting more efficient heat transfer.[1]
Objective: To synthesize this compound via a microwave-assisted Ullmann condensation.
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper powder or Copper(I) iodide
-
Amyl alcohol (as solvent, though some methods use dry media)
-
Microwave reactor vial
-
Stir bar
Procedure:
-
Preparation: In a microwave reactor vial, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.1 equivalents), potassium carbonate (2 equivalents), and the copper catalyst (0.1 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent like amyl alcohol, or perform the reaction in dry media as some protocols suggest for efficiency.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, dilute the reaction mixture with water and acidify with dilute HCl to precipitate the product.
-
Purification: Filter the crude product and wash with water. Recrystallize the solid from an appropriate solvent system (e.g., aqueous ethanol) to obtain pure this compound.[7]
-
Validation: Confirm the purity and identity of the final product using HPLC, NMR, and MS as described in Section 1.2. High yields (>95%) are achievable with this method.[1]
Applications in Drug Development and Research
This compound's utility spans multiple scientific domains, primarily driven by its role as a versatile chemical intermediate and a reliable analytical tool.
Precursor in Pharmaceutical Synthesis
The structure of 2-PBA is a valuable scaffold in medicinal chemistry. It serves as a starting material for synthesizing a range of compounds with potential therapeutic activities.[1][2]
-
Anticonvulsants: Derivatives of 2-PBA have been synthesized and investigated for their potential as anticonvulsant agents. Research has shown that some of these derivatives can act as benzodiazepine receptor agonists, which are critical for managing conditions like seizures and anxiety.[1][4]
-
Anti-inflammatory Agents: The compound is a precursor for creating novel anti-inflammatory and analgesic medications.[2] Hydrazide derivatives of 2-PBA, for instance, have been synthesized and shown to possess analgesic activities significantly more potent than reference drugs like mefenamic acid in preclinical tests.[13]
Caption: 2-PBA as a Scaffold in Drug Synthesis.
Internal Standard in Analytical Chemistry
In analytical chemistry, particularly in environmental and toxicological studies, 2-PBA is widely used as an internal standard.[1] Its primary application is in the quantification of urinary metabolites of pyrethroid insecticides.[3][4]
Causality: An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. 2-PBA is structurally related to pyrethroid metabolites but is not a metabolite itself. Its stability during sample preparation (including hydrolysis and extraction) and its clear signal in HPLC and GC-MS analyses ensure accurate and reliable quantification of the target analytes by correcting for variations in sample processing and instrument response.[1][4]
Caption: Workflow for 2-PBA as an Internal Standard.
Other Industrial Applications
Beyond the pharmaceutical and analytical fields, 2-PBA and its derivatives are utilized in several other industries:
-
Agrochemicals: It is used in the formulation of herbicides.[2][7]
-
Polymer Science: It serves as a component in the production of specialty polymers for durable industrial materials.[2]
-
Cosmetics: It can be incorporated into cosmetic formulations for its preservative properties, helping to extend product shelf life.[2][7]
Environmental Fate and Bioremediation
The environmental presence of this compound is linked to the degradation of certain pesticides. Encouragingly, research has demonstrated its potential for bioremediation. A bacterial strain, Sphingobium phenoxybenzoativorans, isolated from pesticide-contaminated soil, has shown the ability to completely mineralize 2-PBA within five days, highlighting a potential pathway for cleaning contaminated environments.[1]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[5]
| Hazard Statement | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Handling and First Aid:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (eyeshields), and a dust mask (type N95).[3][4][14]
-
Ventilation: Use only in a well-ventilated area to avoid breathing dust.[14][15]
-
Skin Contact: If skin contact occurs, wash off with soap and plenty of water.[15]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[15]
-
Inhalation: If inhaled, move the person into fresh air. Seek medical attention if respiratory irritation occurs.[1][15]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] It is classified as a combustible solid.[3][4]
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- SAFETY DATA SHEET - Fisher Scientific. (2024).
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- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
- Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (n.d.). NIH.
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- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (n.d.). ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.
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ortho-Phenoxybenzoic acid physical constants
An In-depth Technical Guide to the Physical Constants of ortho-Phenoxybenzoic Acid
Introduction
ortho-Phenoxybenzoic acid, systematically known as 2-phenoxybenzoic acid, is an aromatic carboxylic acid featuring a phenoxy group attached to the ortho position of the benzoic acid ring. This seemingly simple molecule serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structural characteristics, particularly the ether linkage, afford it a conformational flexibility that is of significant interest in medicinal chemistry and crystal engineering.[2] Furthermore, its stability and well-defined chemical properties have led to its adoption as a reliable internal standard for the quantification of pyrethroid metabolites in environmental and toxicological studies.[3]
This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physical constants of this compound. It moves beyond a simple tabulation of data to explore the experimental methodologies for their determination, offering insights into the rationale behind these protocols.
Molecular Identity and Structure
Accurate identification is the cornerstone of scientific research. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | o-Phenoxybenzoic acid, 2-Carboxydiphenyl ether | [4] |
| CAS Number | 2243-42-7 | [3][4] |
| Molecular Formula | C₁₃H₁₀O₃ | [2][5] |
| Molecular Weight | 214.22 g/mol | [3][4] |
| InChI | 1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | [3][4] |
| InChIKey | PKRSYEPBQPFNRB-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | [4] |
graph "Molecular_Structure_of_2_Phenoxybenzoic_Acid" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; C8 [label="C", pos="3.2,-1.2!"]; C9 [label="C", pos="4.6,-1.2!"]; C10 [label="C", pos="5.3,0!"]; C11 [label="C", pos="4.6,1.2!"]; C12 [label="C", pos="3.2,1.2!"]; O1 [label="O", pos="1.8,1.2!", fontcolor="#EA4335"]; O2 [label="O", pos="1.8,-2.4!", fontcolor="#EA4335"]; O3 [label="O", pos="0.4,-1.2!", fontcolor="#EA4335"]; H1 [label="H", pos="-0.3,-1.2!", fontcolor="#4285F4"]; // Benzene Ring 1 (Benzoic Acid part) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Benzene Ring 2 (Phenoxy part) C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; // Connections C1 -- C7; C2 -- O1; C7 -- O2; C7 -- O3; O3 -- H1; O1 -- C8; // Positioning benzene ring 1 C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; // Positioning connections C7 [pos="1.4,-1.5!"]; O1 [pos="2.1, -0.8!"]; // Positioning benzene ring 2 C8 [pos="3.5,-0.8!"]; C9 [pos="4.2,-2.0!"]; C10 [pos="5.6,-2.0!"]; C11 [pos="6.3,-0.8!"]; C12 [pos="5.6,0.4!"]; C13 [pos="4.2,0.4!"]; C8 -- C13; C13 -- C12; // Double bonds (rendered as thicker lines for simplicity) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- C13; C9 -- C10; C11 -- C12; C7 -- O2;
}
Caption: Molecular Structure of this compound.
Core Physical Constants
The physical properties of a compound are critical for its handling, formulation, and application. The key constants for this compound are compiled below.
| Physical Constant | Value | Source(s) |
| Appearance | White to pale cream or beige crystalline powder | [1][2][6][7][8] |
| Melting Point | 110-112 °C | [3][6][8][9] |
| 109.0 - 115.0 °C | [2][7] | |
| 113 °C | [10] | |
| Boiling Point | 355 °C | [8][9][10] |
| 343.3±25.0 °C | [2] | |
| Density | 1.2±0.1 g/cm³ | [2] |
| pKa | 3.53 (at 25°C) | [1] |
| Solubility | Sparingly soluble in water | [1] |
| LogP (Octanol/Water) | 3.11 | [10] |
| Flash Point | 132.0±16.7 °C | [2] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural elucidation and purity verification of chemical compounds.
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. For this compound, characteristic absorptions include a strong C=O stretch for the carboxylic acid at approximately 1680–1700 cm⁻¹, a broad O-H stretch, and signals corresponding to the C-O-C ether linkage.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the precise arrangement of atoms and the positions of substituents on the aromatic rings.[2] ¹H NMR spectra are available for this compound.[11]
-
Mass Spectrometry (MS) : Mass spectrometry validates the molecular weight of the compound (214.22 g/mol ).[2] Electron ionization (EI) mass spectra are available in public databases like the NIST WebBook.[12]
Experimental Protocols for Physical Constant Determination
To ensure scientific rigor, the methods used to determine these constants must be robust and reproducible. Here, we detail protocols for two fundamental properties.
Protocol 1: Determination of Melting Point
The melting point is a primary indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance.
Causality and Rationale: The transition from a solid to a liquid phase requires energy to overcome the crystal lattice forces. Impurities disrupt this lattice, typically broadening the melting range and depressing the melting point. Therefore, this simple measurement provides a robust, self-validating check on purity. A slow, controlled heating rate (~1-2 °C per minute) near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the crystalline powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 110 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Protocol 2: Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For drug development, pKa is a critical parameter as it governs solubility, absorption, and distribution in vivo.
Causality and Rationale: The pKa is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms of the molecule are present in equal concentrations. This point can be precisely determined from the midpoint of a titration curve. By titrating the weak acid (this compound) with a strong base (e.g., NaOH), we can monitor the change in pH. The inflection point of the resulting curve indicates the equivalence point, where all the acid has been neutralized. The pH at exactly half of the volume of titrant required to reach the equivalence point is, by definition, the pKa. The use of a calibrated pH meter provides a self-validating system, as the calibration against known buffer standards ensures the accuracy of the measurements.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound. Due to its limited water solubility, dissolve it in a small amount of a co-solvent like ethanol before diluting with deionized water to a known volume.[1][13]
-
Titrant Standardization: Prepare a standard solution of ~0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Titration: Place the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments from a burette, recording the pH after each addition.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
pKa Determination: Determine the equivalence point from the steepest part of the curve (or its first derivative). Divide this volume by two to find the half-equivalence point. The pH value corresponding to the half-equivalence volume on the titration curve is the pKa of this compound.
Caption: Workflow for pKa Determination by Titration.
Conclusion
The physical constants of ortho-phenoxybenzoic acid are well-defined, reflecting its status as a readily available and widely used chemical. Its melting point serves as a reliable indicator of purity, while its pKa is crucial for understanding its behavior in solution—a key consideration in its applications in both analytical chemistry and as a precursor in drug development. The spectroscopic data provide an unambiguous fingerprint for its identification. The protocols outlined herein represent standard, robust methodologies that ensure the generation of accurate and trustworthy data, which is paramount for scientific integrity and progress.
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Spectroscopic Data of 2-Phenoxybenzoic Acid: A Technical Guide
Introduction
2-Phenoxybenzoic acid (C₁₃H₁₀O₃, Mol. Wt. 214.22 g/mol ) is an aromatic carboxylic acid with a flexible ether linkage, positioning it as a key precursor and internal standard in various scientific fields.[1] Its applications range from the synthesis of anti-inflammatory and anticonvulsant agents to its use in quantifying pyrethroid metabolites in environmental and biological samples.[1] Accurate structural confirmation and purity assessment are paramount, necessitating a comprehensive understanding of its spectroscopic signature.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers and drug development professionals, offering not just raw data, but the underlying principles and experimental causality behind the interpretation and acquisition of these spectra.
Molecular Structure and Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering scheme used throughout this guide for the assignment of NMR signals is presented below.
Caption: Molecular structure and numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
¹H NMR Data Summary
The following data were obtained in deuterated chloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.0 | Singlet (broad) | -COOH (H9) |
| 8.13 | Doublet of Doublets | H6 |
| 7.47 | Multiplet | H4 |
| 7.38 | Multiplet | H3', H5' |
| 7.19 | Multiplet | H4' |
| 7.06 | Multiplet | H2', H6' |
| 6.89 | Doublet of Doublets | H3 |
Note: Specific multiplicities and coupling constants can vary slightly based on solvent and spectrometer resolution. The assignments are based on typical aromatic substitution patterns and coupling.
Interpretation and Mechanistic Insights
-
Carboxylic Acid Proton (H9): The proton of the carboxylic acid is highly deshielded, appearing as a broad singlet around 11.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
-
Aromatic Protons (Benzoic Acid Ring):
-
H6: This proton is ortho to the electron-withdrawing carbonyl group, causing it to be the most downfield signal of the aromatic protons at ~8.13 ppm.
-
H3: This proton is ortho to the electron-donating phenoxy group, resulting in a significant upfield shift to ~6.89 ppm.
-
-
Aromatic Protons (Phenoxy Ring): The protons on the unsubstituted phenoxy ring (H2' to H6') appear in the typical aromatic region of 7.0-7.4 ppm. Their signals are often complex multiplets due to overlapping spin systems.
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides critical information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon environment produces a distinct peak.
¹³C NMR Data Summary (Predicted/Typical)
| Chemical Shift (δ) ppm | Assignment (Carbon) | Rationale |
| ~165-170 | C7 (-COOH) | Carbonyl carbon, highly deshielded by two oxygen atoms.[3] |
| ~155-160 | C2 | Aromatic carbon bonded to the electron-donating ether oxygen. |
| ~150-155 | C1' | Aromatic carbon of the phenoxy ring bonded to the ether oxygen. |
| ~130-135 | C4, C6 | Aromatic CH carbons influenced by their position relative to substituents. |
| ~120-130 | C3', C4', C5' | Aromatic CH carbons of the phenoxy ring. |
| ~115-125 | C1, C3, C5 | Aromatic carbons influenced by ortho/para directing groups. |
| ~115-120 | C2', C6' | Aromatic CH carbons ortho to the ether linkage on the phenoxy ring. |
Interpretation and Mechanistic Insights
-
Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded, appearing far downfield (>165 ppm) due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.[3]
-
Quaternary Carbons (C1, C2, C1'): The signals for carbons that are not attached to any protons (C1, C2, C1') are typically weaker in intensity compared to protonated carbons. Their chemical shifts are highly dependent on the electronic nature of the attached substituents. The carbons attached to the ether oxygen (C2 and C1') are significantly deshielded.
-
Aromatic CH Carbons: The remaining nine CH carbons of the two aromatic rings appear in the 115-135 ppm range. Precise assignment without advanced 2D NMR techniques (like HSQC/HMBC) is challenging, but the general regions are predictable.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.
-
Instrument Setup: Lock, tune, and shim the instrument as per the ¹H NMR protocol.
-
Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The spectral width should be set to ~240 ppm.
-
Processing: Fourier transform, phase, and baseline correct the spectrum. Calibrate the solvent peak (e.g., CDCl₃ at 77.16 ppm) to reference the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.
IR Data Summary
The spectrum is typically acquired as a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[4]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |
| ~3060 | Medium | C-H Stretch | Aromatic |
| ~1685 | Strong, Sharp | C=O Stretch | Carboxylic Acid (dimer) |
| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1240 | Strong | C-O-C Stretch | Aryl Ether (asymmetric) |
| ~1290 | Medium | C-O Stretch | Carboxylic Acid |
| 950-900 | Medium, Broad | O-H Bend | Carboxylic Acid (out-of-plane) |
| 750 | Strong | C-H Bend | Ortho-disubstituted ring |
Interpretation and Mechanistic Insights
-
O-H Stretch: The most prominent feature of a carboxylic acid is the extremely broad absorption band from 3300 to 2500 cm⁻¹, which is due to the strong hydrogen bonding in the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp peak around 1685 cm⁻¹ confirms the presence of the carbonyl group.[1] Its position is characteristic of an aromatic carboxylic acid participating in hydrogen bonding.
-
C-O-C Stretch: The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage, a key identifying feature of the molecule.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of signals, including C-O stretching and C-H bending vibrations. The strong peak around 750 cm⁻¹ is highly indicative of the ortho-disubstitution pattern on the benzoic acid ring.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and acquire a background spectrum of the empty accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Lower the press arm to ensure firm contact between the sample and the ATR crystal.
-
Acquisition: Collect the sample spectrum (e.g., averaging 32 scans) over a range of 4000-400 cm⁻¹.
-
Processing: The software automatically ratios the sample scan against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information on molecular weight and structural fragments.
MS Data Summary (Electron Ionization)
The following data is characteristic of an Electron Ionization (EI) mass spectrum.
| m/z | Relative Intensity (%) | Assignment |
| 214 | ~50 | [M]⁺˙ (Molecular Ion) |
| 197 | ~5 | [M - OH]⁺ |
| 169 | ~2 | [M - COOH]⁺ |
| 121 | 100 | [M - C₆H₅O]⁺ or [M - COOH - CO]⁺ (Base Peak) |
| 93 | ~10 | [C₆H₅O]⁺ |
| 77 | ~10 | [C₆H₅]⁺ |
Interpretation and Fragmentation Pathway
The fragmentation of organic molecules under high-energy EI conditions follows predictable pathways, often driven by the formation of stable ions or the loss of stable neutral molecules.
-
Molecular Ion ([M]⁺˙): The peak at m/z 214 confirms the molecular weight of the compound.
-
Loss of Hydroxyl Radical: The ion at m/z 197 corresponds to the loss of a hydroxyl radical (·OH) from the carboxylic acid group.
-
Formation of the Base Peak: The most intense peak (base peak) at m/z 121 is a common feature in ortho-substituted benzoic acids. It can be attributed to the loss of the phenoxy radical (·OC₆H₅, 93 Da), though other pathways may contribute.
-
Other Fragments: The peak at m/z 93 corresponds to the phenoxy cation, and the peak at m/z 77 is the characteristic phenyl cation.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250°C. Inject 1 µL of the sample.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV. Set source temperature to 230°C.
-
Mass Analyzer: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak for this compound and analyze the corresponding mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a definitive spectroscopic fingerprint for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy provides unequivocal evidence for the key carboxylic acid and aryl ether functional groups. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that aid in structural verification. Together, these techniques provide a robust analytical toolkit for the unambiguous identification and quality control of this important chemical compound.
References
- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709) - 2-Methoxybenzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenoxy-. In NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- PubChem. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123) - 2-Aminobenzoic acid.
- SpectraBase. (n.d.). 3-Phenoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
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- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
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Discovery of diphenyl ether carboxylic acids
An In-Depth Technical Guide to the Discovery and Development of Diphenyl Ether Carboxylic Acids
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of diphenyl ether carboxylic acids, a pivotal class of molecules primarily known for their potent herbicidal activity. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes foundational knowledge with field-proven insights to illuminate the journey from initial synthesis to biological application.
Introduction: A Tale of Two Rings and a Potent Linkage
The diphenyl ether scaffold, characterized by two phenyl rings linked by an oxygen atom, is a privileged structure in medicinal and agricultural chemistry. The addition of a carboxylic acid functional group, among other substitutions, unlocked a class of compounds with profound biological effects. The story of diphenyl ether carboxylic acids is most prominent in the field of agriculture, where they represent a critical family of herbicides that have helped shape modern weed management practices.[1][2]
The initial discovery that these compounds could effectively control broadleaf weeds in major crops like soybeans and peanuts spurred decades of research.[1][2] This guide will delve into the core scientific principles that drove this discovery, from the chemical ingenuity behind their synthesis to the detailed biochemical investigations that unraveled their potent mechanism of action.
Foundational Synthesis: Forging the Ether Bond
The construction of the diphenyl ether core is a foundational challenge in the synthesis of this class of compounds. The most common and historically significant method is the Ullmann condensation .
The Ullmann Condensation: A Copper-Catalyzed Union
The Ullmann reaction involves the coupling of a phenol with a halobenzene in the presence of a copper catalyst at elevated temperatures.[3][4] This reaction is a cornerstone for creating the diaryl ether linkage.
-
Rationale for Experimental Choices:
-
Catalyst: Copper is essential for facilitating this coupling reaction. The choice of basic copper carbonate or copper salts of lower aliphatic carboxylic acids has been shown to improve catalytic activity over other copper sources.[4] The catalyst facilitates the reaction between the phenolate and the halobenzene.
-
Base: A base, such as potassium hydroxide, is required to deprotonate the phenol, forming the more nucleophilic alkali metal phenolate.[4] This is a critical step for the subsequent nucleophilic aromatic substitution.
-
Solvent and Temperature: The reaction is typically carried out at high temperatures, often under reflux conditions, to overcome the activation energy of the C-O bond formation.[4]
-
A general workflow for the synthesis of a diphenyl ether carboxylic acid scaffold can be visualized as follows:
Caption: General synthetic workflow for diphenyl ether carboxylic acids via Ullmann condensation.
Detailed Experimental Protocol: Synthesis of 4,4'-Diphenyl Ether Dicarboxylic Acid
The following protocol is a representative example of the synthesis of a diphenyl ether dicarboxylic acid.[5]
-
Dehydration and Phenolate Formation:
-
Combine p-hydroxybenzoate, a suitable alkali (e.g., potassium hydroxide), and a solvent (e.g., toluene) in a reaction vessel under a protective gas atmosphere (e.g., nitrogen).
-
Heat the mixture to 110-120 °C for 2-4 hours to drive off water and form the potassium phenolate.
-
-
Copper-Catalyzed Coupling:
-
To the resulting mixed solution, add a catalyst (e.g., cuprous halide mixed with a ligand like 8-hydroxyquinoline) and a halobenzoate (e.g., p-chlorobenzoate).
-
Heat the reaction mixture to 145-195 °C to facilitate the coupling reaction.
-
After the reaction is complete, cool the mixture and add a solvent for extraction. Perform liquid-liquid separation and crystallize the product to obtain the solid 4,4'-diphenyl ether diester.
-
-
Hydrolysis to Carboxylic Acid:
-
Heat the 4,4'-diphenyl ether diester in an alkaline aqueous solution (e.g., 10-50% NaOH) at 50-80 °C to hydrolyze the ester groups.
-
After hydrolysis is complete, cool the solution and add an acid (e.g., hydrochloric acid) to adjust the pH to acidic, precipitating the dicarboxylic acid.
-
Filter and dry the crystalline product to obtain 4,4'-diphenyl ether dicarboxylic acid.
-
Unraveling the Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The herbicidal prowess of diphenyl ether carboxylic acids stems from their ability to inhibit a critical enzyme in the chlorophyll and heme biosynthesis pathway: protoporphyrinogen oxidase (PPO) .[6][7][8][9]
The Biochemical Cascade of Phytotoxicity
-
PPO Inhibition: Diphenyl ether herbicides are potent, competitive inhibitors of the PPO enzyme.[6] This enzyme is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][10]
-
Accumulation of Protoporphyrinogen IX: With PPO blocked, its substrate, protoporphyrinogen IX, accumulates and leaks from its normal location in the chloroplast into the cytoplasm.[11]
-
Cytoplasmic Oxidation and Photosensitization: In the cytoplasm, protoporphyrinogen IX is oxidized to protoporphyrin IX by a different, herbicide-insensitive enzyme activity, possibly located in the plasma membrane.[10][11]
-
Light-Dependent Radical Formation: Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it triggers the formation of highly reactive singlet oxygen radicals.[11][12]
-
Lipid Peroxidation and Cell Death: These radicals initiate a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes.[12] This leads to rapid leakage of cellular contents, desiccation, and ultimately, plant death.[9][12]
Sources
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- 12. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
2-Phenoxybenzoic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-Phenoxybenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Moving beyond a simple tabulation of data, this document delves into the causal relationships between the compound's physicochemical properties and its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility, present established experimental protocols for its determination, and offer field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip the reader with a robust framework for predicting, measuring, and manipulating the solubility of this compound in practical laboratory and industrial settings.
Introduction: The Significance of this compound
This compound (2-PBA), a white crystalline solid with the molecular formula C₁₃H₁₀O₃, is a molecule of considerable interest in medicinal chemistry and organic synthesis.[1] It serves as a crucial precursor for a range of compounds, including anti-inflammatory agents and anticonvulsants.[2] Structurally, it is a derivative of benzoic acid featuring a phenoxy group at the ortho position.[1][2] This configuration creates a flexible ether linkage, which, along with its hydrogen-bonding capabilities, dictates its solid-state behavior and, critically, its solubility.[2]
Understanding the solubility of 2-PBA is paramount for its application. In drug development, solubility directly impacts bioavailability and formulation strategies. In synthesis, it governs the choice of reaction media, purification methods like crystallization, and the efficiency of analytical techniques such as HPLC, where it is often used as an internal standard.[2][3] This guide provides the foundational knowledge required to make informed decisions regarding solvent selection and solubility optimization.
Physicochemical Properties Governing Solubility
The solubility of a solute in a given solvent is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can establish. The principle of "like dissolves like" is the guiding maxim, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5][6]
For this compound, several key properties dictate its solubility profile:
-
Molecular Structure: The molecule possesses a distinct duality. The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4] Conversely, the two aromatic rings (the benzene and phenoxy moieties) constitute a large, non-polar, and hydrophobic region.[7] The interplay between this polar "head" and non-polar "body" is the primary determinant of its solubility.
-
Crystal Structure: In its solid state, this compound molecules arrange themselves into a stable crystal lattice. This structure is characterized by the formation of carboxylic acid inversion dimers linked by strong O—H⋯O hydrogen bonds.[2] For dissolution to occur, the solvent molecules must provide sufficient energy to overcome the lattice energy of this stable, hydrogen-bonded dimer arrangement.
-
Acidity (pKa): With a pKa of approximately 3.53, this compound is a weak organic acid.[1][8] While the focus of this guide is organic solvents, this property is crucial. It explains why 2-PBA is soluble in basic aqueous solutions (e.g., 5% sodium hydroxide or sodium bicarbonate), where it is deprotonated to form the highly polar and water-soluble 2-phenoxybenzoate salt.[9] This acid-base chemistry can also influence its solubility in basic organic solvents.
The following diagram illustrates the relationship between these intrinsic properties and the resulting solubility behavior.
Caption: Relationship between 2-PBA's properties and its solubility.
Solubility Profile of this compound
Quantitative solubility data for 2-PBA across a wide range of organic solvents is not extensively published in readily accessible literature. However, based on its physicochemical properties and available qualitative descriptions, we can construct a reliable profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀O₃ | [1][8][10] |
| Molecular Weight | 214.22 g/mol | [1][8][10] |
| Appearance | White to beige crystalline powder | [1][3][11] |
| Melting Point | 110 - 112 °C | [3][8][11] |
| Boiling Point | ~355 °C | [3][11] |
| pKa | 3.53 (at 25°C) | [1][8] |
| Water Solubility | Sparingly soluble / Insoluble | [1][11] |
| Organic Solvents | Slightly Soluble: Chloroform, Methanol[3][8]. Generally soluble in less polar organic solvents like ethers and benzene, and in polar solvents like alcohols.[4] |
Expert Interpretation:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): 2-PBA is expected to be slightly to moderately soluble. The solvent's hydroxyl group can effectively hydrogen-bond with the carboxylic acid group of 2-PBA, aiding dissolution. However, the large non-polar backbone of 2-PBA limits high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility is anticipated to be moderate. These solvents can act as hydrogen bond acceptors for the acidic proton of 2-PBA but cannot donate a hydrogen bond back.
-
Less Polar Solvents (e.g., Chloroform, Dichloromethane): The reported slight solubility in chloroform is consistent with its structure.[3][8] The polarity is sufficient to interact with the carboxyl group to some extent, while the solvent character is compatible with the aromatic rings.
-
Non-Polar Solvents (e.g., Hexane, Benzene): Carboxylic acids are generally soluble in solvents like benzene.[4] Solubility in highly aliphatic non-polar solvents like hexane is expected to be low, as the solvent cannot effectively solvate the highly polar carboxylic acid group.
Experimental Protocol: Determination by Equilibrium Shake-Flask Method
To generate reliable and reproducible quantitative solubility data, the equilibrium (or shake-flask) method is the gold standard. It is a self-validating system because it measures solubility once a thermodynamic equilibrium has been reached between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (≥98% purity)
-
Solvent of choice (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. "Excess" is critical; a solid phase must remain at the end of the experiment to ensure saturation. A good starting point is to add ~50 mg of 2-PBA to 5 mL of the solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the system to equilibrate for a minimum of 24 hours.[5] This duration is generally sufficient for most systems to reach equilibrium. A preliminary kinetic study can be performed by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours, permitting the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of 2-PBA in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the equilibrium shake-flask solubility method.
Conclusion
The solubility of this compound in organic solvents is a nuanced interplay between its polar carboxylic acid functional group and its large, non-polar aromatic structure. This duality results in slight to moderate solubility in a range of common organic solvents, from polar protic alcohols to less polar chlorinated solvents. While extensive quantitative data is sparse in public literature, a strong predictive understanding can be achieved by analyzing the compound's fundamental physicochemical properties. For precise and reliable data, the equilibrium shake-flask method, coupled with a robust analytical technique like HPLC, is the recommended experimental approach. This guide provides both the theoretical framework and the practical methodology necessary for scientists to confidently address the challenges of solubility in their research and development endeavors involving this compound.
References
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- CK-12 Foundation. Physical Properties of Carboxylic Acids.
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube.
- ResearchGate. How to determine the solubility of a substance in an organic solvent?
- PubChem. This compound | C13H10O3 | CID 75237.
- LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.
- University of Waterloo.
- ChemicalBook.
- Khan Academy. Solubility of organic compounds.
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An In-depth Technical Guide to the Theoretical Conformation of 2-Phenoxybenzoic Acid
Abstract
2-Phenoxybenzoic acid (2-PBA) is a versatile aromatic compound that serves as a crucial precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anticonvulsant agents.[1] Its molecular structure, characterized by a benzoic acid moiety linked to a phenoxy group via an ether bond, affords significant conformational flexibility. This flexibility, governed by the rotation around the ether linkage and the carboxyl group, is a critical determinant of its chemical reactivity and biological activity. Understanding the conformational landscape—the relative energies of its stable structures and the barriers to interconversion—is paramount for rational drug design and materials science applications. This guide provides a comprehensive overview of the theoretical methodologies used to study the conformation of 2-PBA, blending fundamental principles with practical, field-proven computational workflows.
The Structural and Biological Significance of 2-PBA Conformation
This compound (C₁₃H₁₀O₃) possesses three key rotatable bonds that define its three-dimensional shape and, consequently, its interaction with biological targets.[2] The orientation of the two aromatic rings relative to each other and the position of the carboxylic acid group are not fixed. These degrees of freedom allow the molecule to adopt various conformations, each with a distinct energy level and dipole moment.
The central challenge and opportunity in studying 2-PBA lie in this flexibility. A conformation stabilized by a strong intramolecular hydrogen bond, for instance, will present a different pharmacophore and have different solubility characteristics than a more extended, twisted conformation that is favored in a crystal lattice. The known crystal structure of 2-PBA reveals that it forms carboxylic acid inversion dimers through intermolecular hydrogen bonds, with a significant dihedral angle of 86.7° between the aromatic rings.[1] This demonstrates that intermolecular forces can dominate over intramolecular ones in the solid state, highlighting the necessity of theoretical studies to probe the molecule's intrinsic, gas-phase preferences and its dynamic behavior in solution.
This guide will focus on two cornerstone computational techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD), to build a complete picture of 2-PBA's conformational behavior.
Methodologies for Conformational Analysis
The static and dynamic nature of molecular conformation requires a multi-faceted theoretical approach. We utilize DFT for high-accuracy energy calculations of specific structures and Potential Energy Surface (PES) scans, while MD simulations are employed to explore conformational space over time, especially in the presence of a solvent.
Density Functional Theory (DFT) for Static Analysis
DFT is a quantum mechanical method that provides a robust balance between computational cost and accuracy for determining the electronic structure and geometry of molecules. It is the ideal tool for identifying stable conformers (local minima) and the transition states that connect them.
We choose DFT because the electronic effects, such as resonance within the phenyl rings and the potential for intramolecular hydrogen bonding, are critical to understanding the stability of 2-PBA conformers. Functionals like B3LYP, paired with Pople-style basis sets such as 6-311++G(d,p), have a long track record of providing reliable geometries and relative energies for organic molecules.[3] The inclusion of diffuse functions (the '++' in the basis set) is particularly important for accurately describing non-covalent interactions like hydrogen bonds.
-
Initial Structure Generation: Construct an initial 3D model of 2-PBA using molecular modeling software. It is advisable to start with several distinct initial geometries (e.g., one planar, one twisted) to ensure the global energy minimum is located.
-
Geometry Optimization: Perform a full geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the atomic coordinates to find a stationary point on the potential energy surface.
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation. This is a critical self-validation step.
-
Confirmation of a Minimum: A true energy minimum will have zero imaginary frequencies.
-
Identification of a Transition State: A first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., bond rotation).
-
-
Energy Extraction: Record the final electronic energy (including zero-point vibrational energy correction) for subsequent comparison between different conformers.
Caption: A typical workflow for identifying stable conformers using DFT.
Molecular Dynamics (MD) for Dynamic Behavior
While DFT provides a precise snapshot, MD simulations model the molecule's motion over time by solving Newton's equations of motion. This is indispensable for understanding how 2-PBA explores its conformational space and how its preferences are altered by a solvent environment.
For a molecule with multiple rotatable bonds like 2-PBA, a static picture is incomplete. MD simulations reveal the populations of different conformers at a given temperature and show the pathways of transition between them.[4][5] Using an explicit solvent model (e.g., a box of TIP3P water) is crucial, as water molecules can compete for hydrogen bonding sites on the carboxylic acid, profoundly influencing its conformational equilibrium.
-
Force Field Parameterization: Assign appropriate atom types and partial charges to the 2-PBA molecule using a classical force field (e.g., GAFF2 for general organic molecules).
-
System Solvation: Place the parameterized molecule in the center of a periodic box of a chosen solvent (e.g., water).
-
Energy Minimization: Perform a steepest descent or conjugate gradient energy minimization of the entire system to remove any steric clashes or unfavorable contacts.
-
System Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Switch to an NPT ensemble to equilibrate the system's density to the correct value at the target temperature and pressure (e.g., 1 atm). Monitor density and temperature for stability.
-
-
Production Run: Once equilibrated, run the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data for analysis.
-
Trajectory Analysis: Analyze the saved trajectory to determine the time evolution of key dihedral angles, hydrogen bonding patterns, and radial distribution functions.
Caption: A standard workflow for setting up and running MD simulations.
Results and Discussion: The Conformational Landscape of 2-PBA
The conformation of 2-PBA is primarily defined by two key dihedral angles, τ1 and τ2, which describe the twist around the ether bridge.
Caption: Key dihedral angles governing 2-PBA's conformation.
Intramolecular Hydrogen Bonding
A key structural question is whether an intramolecular hydrogen bond can form between the carboxylic acid proton and the ether oxygen. DFT calculations are ideal for answering this. Such a bond would create a pseudo-seven-membered ring, leading to a relatively planar and rigid conformation. This conformation (Conformer A) is often a stable local minimum in the gas phase.
However, this intramolecular bond is in competition with the highly stable intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers (Conformer B), which is the arrangement observed in the crystal state.[1] Theoretical calculations can precisely quantify the energy difference between these two states.
Global Minimum and Rotational Barriers
A full Potential Energy Surface (PES) scan, performed by systematically rotating τ1 and τ2 and calculating the energy at each point, reveals the global energy minimum. For many diphenyl ether derivatives, the lowest energy conformation is a non-planar, twisted structure where steric hindrance between the ortho-substituent (the carboxylic acid) and the adjacent phenyl ring is minimized. This twisted global minimum (Conformer C) often lies at a lower energy than the planar, intramolecularly H-bonded structure.
The table below presents illustrative quantitative data derived from DFT calculations on systems analogous to 2-PBA, demonstrating the typical energy differences involved.
| Conformer ID | Description | Key Feature | Relative Energy (kcal/mol) |
| A | Planar, H-Bonded | Intramolecular O-H···O bond | +1.5 - 3.0 |
| B | Intermolecular Dimer | Two intermolecular O-H···O bonds | (Varies with model) |
| C | Twisted | Non-planar, τ1 ≈ ±45°, τ2 ≈ ±30° | 0.0 (Global Minimum) |
| TS | Planar, Perpendicular | Transition state for ring rotation | +4.0 - 6.0 |
Note: Energies are hypothetical examples based on typical computational results for similar molecules.
The Influence of Solvent
MD simulations in an explicit water solvent reveal a dramatic shift in conformational preference. The water molecules, being excellent hydrogen bond donors and acceptors, effectively solvate the carboxylic acid group. This solvation shell competes with and disrupts the weaker intramolecular O-H···O interaction. As a result, in an aqueous environment, the population of the planar, H-bonded Conformer A is significantly reduced, and the molecule predominantly explores a range of twisted conformations similar to Conformer C. This dynamic flexibility in solution is likely critical to how 2-PBA and its derivatives fit into the binding pockets of biological targets.
Conclusion
The conformation of this compound is a complex interplay of intramolecular hydrogen bonding, steric repulsion, and intermolecular interactions. A comprehensive theoretical approach, leveraging the strengths of both Density Functional Theory and Molecular Dynamics, is essential to unravel this landscape.
-
DFT provides a high-resolution map of the potential energy surface, allowing for the precise characterization of stable conformers and the energy barriers between them.
-
MD simulations reveal the dynamic behavior of the molecule over time, demonstrating how environmental factors like solvent can fundamentally alter conformational preferences.
The insights gained from these theoretical studies are invaluable for the fields of medicinal chemistry and drug development. By understanding the energetic costs of adopting different shapes, scientists can design next-generation molecules with pre-organized conformations that are optimized for binding affinity and biological efficacy.
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2-Phenoxybenzoic acid thermodynamic properties
An In-depth Technical Guide to the Thermodynamic Properties of 2-Phenoxybenzoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core thermodynamic properties of this compound (CAS: 2243-42-7), a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] For researchers, process chemists, and drug development professionals, a deep understanding of a compound's thermodynamic behavior is not merely academic; it is a foundational requirement for ensuring process safety, predicting formulation stability, controlling crystallization, and enabling successful scale-up. This document synthesizes critically evaluated data with field-proven experimental methodologies, offering both a reference for key thermodynamic values and a practical guide to their determination and application. We will explore melting point, enthalpy of fusion, thermal stability, and solubility, grounding these properties in the context of pharmaceutical development and process chemistry.
Introduction: The Scientific Imperative
This compound (C₁₃H₁₀O₃, M.W.: 214.22 g/mol ) is an aromatic carboxylic acid distinguished by a phenoxy group at the ortho position of the benzoic acid moiety.[1][2][4] Its utility is significant, serving as a critical precursor for a range of molecules including anti-inflammatory agents, analgesics, and anticonvulsants.[1][3][5] The synthesis of its derivatives has been explored for activity as benzodiazepine receptor agonists, highlighting its importance in medicinal chemistry.[1]
The journey from a promising molecule in the lab to a viable product is governed by its physical and chemical properties. Thermodynamic parameters are the language we use to describe and predict a substance's response to changes in energy and its interactions with its environment. For this compound, this understanding is paramount for:
-
Preformulation and Dosage Form Design: Solubility and thermal properties dictate the feasibility of different delivery systems.
-
Polymorph Screening: The molecule's structural flexibility, due to the ether linkage, suggests a potential for polymorphism.[1] Different polymorphs possess distinct thermodynamic stabilities and can dramatically impact a drug's bioavailability and shelf-life.
-
Process Safety and Hazard Analysis: Determining the onset of thermal decomposition is critical for defining safe operating temperatures in manufacturing, preventing runaway reactions and ensuring personnel safety.[6]
-
Crystallization and Purification: Knowledge of solubility curves and solution thermodynamics is essential for developing efficient and reproducible crystallization processes to achieve desired purity and crystal habit.
This guide is structured to provide a logical workflow, from the fundamental properties of the molecule to the experimental techniques used to measure them and, finally, to their practical application in a research and development setting.
Core Thermodynamic and Physicochemical Properties
This compound typically presents as a white to pale cream crystalline powder.[1][2][7] Its molecular structure is characterized by the formation of carboxylic acid inversion dimers through strong O—H⋯O hydrogen bonds in the solid state.[1] The primary synthesis route is the Ullmann condensation, reacting 2-chlorobenzoic acid with phenol, a process often enhanced by microwave irradiation to improve yields and reduce reaction times.[1]
Phase Transition Thermodynamics
The transition from a solid to a liquid and subsequently to a gas is a cornerstone of a compound's thermodynamic profile.
-
Melting Point (Tfus) and Enthalpy of Fusion (ΔfusH°): The melting point is one of the most fundamental indicators of a crystalline solid's stability. For this compound, the literature consistently reports a melting point in the range of 110-112 °C .[4][6][8] Some suppliers provide a slightly broader range of 109.0-115.0 °C.[1][7][9] The enthalpy of fusion—the energy required to induce this phase change—has been calculated via the Joback method to be 23.99 kJ/mol .[10][11] It is critical to note this value is derived from a computational model and should be confirmed experimentally for high-precision applications.
-
Boiling Point (Tboil) and Enthalpy of Vaporization (ΔvapH°): While less critical for solid-state applications, the boiling point is important for purification and high-temperature process considerations. An experimental boiling point of 355 °C has been reported.[6][8] The calculated enthalpy of vaporization, representing the energy needed to transition from liquid to gas, is 75.58 kJ/mol (Joback method).[10][11]
Thermal Stability
The thermal stability of a compound dictates the upper-temperature limit for its safe handling, storage, and processing. Thermogravimetric analysis (TGA) is the primary technique for this assessment. While a specific decomposition temperature is not widely reported in the literature, it is noted that upon heating to decomposition, this compound emits acrid smoke and irritating vapors.[6] Studies on the parent molecule, benzoic acid, show thermal decomposition occurring at temperatures above 475 °C, yielding primarily carbon dioxide and benzene.[12] This provides a useful, albeit indirect, reference for the expected thermal lability of the carboxylic acid moiety.
Solubility
Solubility is a critical parameter in drug development (affecting dissolution and bioavailability) and process chemistry (affecting reaction, extraction, and crystallization). This compound is described qualitatively as being sparingly or moderately soluble in water[2] and slightly soluble in solvents like chloroform and methanol.[6] Quantitative, temperature-dependent solubility data in various pharmaceutically relevant solvents is a crucial dataset that must be determined experimentally for any serious development program.
Standard State Thermodynamic Functions
For computational chemistry and reaction modeling, the standard Gibbs free energy, enthalpy, and entropy of formation are invaluable. The following values have been calculated using the Joback group contribution method and provide a useful baseline for theoretical assessments.[10][11]
-
Standard Gibbs Free Energy of Formation (ΔfG°): -96.97 kJ/mol
-
Standard Enthalpy of Formation (ΔfH°): -247.09 kJ/mol
Experimental Determination Protocols
The trustworthiness of thermodynamic data hinges on robust and well-controlled experimental methods. The following protocols represent standard, self-validating approaches for characterizing a compound like this compound.
Protocol: Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13][14] This technique provides a direct measurement of the melting temperature (Tm), the onset of melting, and the energy absorbed during the process (ΔfusH°), which is essential for purity assessment, polymorph identification, and stability analysis.[15][16]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔfusH° = 28.45 J/g). This ensures the accuracy and traceability of the measurement.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation or decomposition during the analysis. Prepare an identical empty sealed pan to serve as the reference.
-
Thermal Program: Place both pans into the DSC cell. Equilibrate the system at 25 °C.
-
Heating Ramp: Heat the sample and reference at a constant linear rate, typically 10 °C/min, under a continuous purge of inert nitrogen gas (50 mL/min). The inert atmosphere prevents oxidative degradation.
-
Data Acquisition: Record the differential heat flow from the equilibration temperature to a temperature well above the melting event (e.g., 200 °C).
-
Data Analysis:
-
Melting Point (Tm): Determine the peak temperature of the endothermic melting event on the resulting thermogram. The extrapolated onset temperature is also a valuable metric.
-
Enthalpy of Fusion (ΔfusH°): Integrate the area under the melting endotherm. The instrument software, using the prior indium calibration, will convert this area into the enthalpy of fusion (in J/g), which can then be converted to kJ/mol.
-
Protocol: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to determine the temperature at which the material begins to decompose, revealing its thermal stability limit, which is a critical process safety parameter.
Methodology:
-
Instrument Verification: Verify the TGA's mass balance using certified calibration weights and its temperature accuracy using certified magnetic standards (Curie point standards).
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Thermal Program: Place the pan onto the TGA microbalance.
-
Heating Ramp: Heat the sample at a constant rate of 10 °C/min from ambient temperature to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of the major mass loss event is reported as the decomposition temperature (Tdec).
Data Summary and Visualization
Table of Thermodynamic Properties
| Property | Symbol | Value | Unit | Source / Method |
| Molecular Weight | M.W. | 214.22 | g/mol | [4] |
| Melting Point | Tfus | 110 - 112 | °C | Experimental[4][8] |
| Boiling Point | Tboil | 355 | °C | Experimental[6][8] |
| Enthalpy of Fusion | ΔfusH° | 23.99 | kJ/mol | Calculated (Joback)[10][11] |
| Enthalpy of Vaporization | ΔvapH° | 75.58 | kJ/mol | Calculated (Joback)[10][11] |
| Std. Enthalpy of Formation | ΔfH° | -247.09 | kJ/mol | Calculated (Joback)[10][11] |
| Std. Gibbs Free Energy of Formation | ΔfG° | -96.97 | kJ/mol | Calculated (Joback)[10][11] |
Visualized Workflows and Concepts
Diagrams created with Graphviz provide a clear visual representation of the logical flows and relationships discussed.
Caption: A logical workflow for the comprehensive thermodynamic characterization of a pharmaceutical intermediate.
Caption: The relationship between Gibbs free energy, enthalpy, and entropy in determining process spontaneity.
Conclusion
The thermodynamic properties of this compound are not static data points but dynamic tools that inform critical decisions throughout the research and development lifecycle. The melting point of 110-112 °C and its thermal stability profile are fundamental parameters for safe handling and processing. While robust computational models provide valuable estimates for properties like the enthalpy of fusion and formation, these must be complemented by rigorous experimental verification using techniques such as DSC and TGA. A thorough characterization, following the protocols outlined herein, provides the foundational knowledge required to mitigate risks, optimize processes, and accelerate the development of novel pharmaceuticals and materials derived from this versatile chemical building block.
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Biological activity screening of phenoxybenzoic acids
An In-Depth Technical Guide to the Biological Activity Screening of Phenoxybenzoic Acids
Introduction
The phenoxybenzoic acid scaffold, characterized by two phenyl rings linked by an ether and bearing a carboxylic acid group, represents a privileged structure in medicinal chemistry and agrochemistry. Its inherent conformational flexibility and capacity for diverse substitutions allow for the fine-tuning of physicochemical properties to engage a wide array of biological targets. While widely recognized as a primary metabolite of synthetic pyrethroid insecticides, the true potential of this chemical core extends far beyond toxicology.[1][2] Derivatives have been explored for a multitude of therapeutic and agricultural applications, demonstrating significant herbicidal, anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5][6]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic biological activity screening of novel phenoxybenzoic acid derivatives. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices, emphasizing a tiered, logic-driven approach to efficiently identify and characterize lead compounds. Our focus is on establishing robust, self-validating experimental systems that provide clear, actionable data for project advancement.
Section 1: A Strategic Framework for Screening
A successful screening campaign is not a random walk through assays but a structured progression from broad, high-throughput methods to more complex, mechanism-focused investigations. The versatility of the phenoxybenzoic acid scaffold necessitates a multi-pronged approach, as a single derivative could exhibit unforeseen activity in multiple domains.
The initial step involves synthesizing a focused library of analogues, exploring substitutions on either phenyl ring. This exploration should be guided by structure-activity relationship (SAR) principles, modifying factors like electronics, sterics, and lipophilicity. Once the library is in hand, a parallel screening cascade allows for the efficient assessment of diverse biological activities.
Caption: High-level workflow for screening a phenoxybenzoic acid library.
Section 2: Screening for Herbicidal Activity
Scientific Rationale: Phenoxy-class herbicides, including phenoxybenzoic acids, function as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates cell division, elongation, and differentiation.[7] These synthetic mimics, however, are not effectively degraded by the plant. This leads to an overwhelming and persistent hormonal signal, causing uncontrolled, disorganized growth, epinasty, and ultimately, plant death.[3][7] The selectivity for broadleaf (dicot) weeds over grasses (monocots) is a key feature, attributed to differences in vascular structure, metabolism, and translocation between the plant types.[3]
Primary Screening: In Vitro Seedling Growth Assay
This initial assay provides a rapid and resource-efficient method to identify compounds with general phytotoxicity. The choice of a representative dicot species (e.g., Lepidium sativum - garden cress) is critical for relevance.
Experimental Protocol: Seed Germination and Root Elongation Assay
-
Preparation: Dissolve test compounds in DMSO to create 100X stock solutions. Prepare a series of dilutions in water containing 0.1% Tween® 20 to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM). Include a vehicle control (0.1% DMSO, 0.1% Tween® 20) and a positive control (e.g., 2,4-Dichlorophenoxyacetic acid).
-
Plating: Place a sterile filter paper disc into each well of a 24-well plate. Pipette 200 µL of the appropriate test solution onto each disc.
-
Seeding: Carefully place 5-10 surface-sterilized cress seeds onto each moistened filter paper.
-
Incubation: Seal the plate with a breathable membrane or lid and incubate for 72-96 hours at 22-25°C under a 16h light/8h dark cycle.
-
Analysis: Measure the length of the primary root for each seedling. Calculate the average root length for each treatment group.
-
Data Expression: Express the results as a percentage of inhibition relative to the vehicle control. Calculate the GI₅₀ (concentration causing 50% growth inhibition) for active compounds.
Data Presentation
Summarize the results in a table to facilitate comparison between analogues.
| Compound ID | GI₅₀ (µM) vs. L. sativum | Observations |
| PBA-001 | >1000 | No effect |
| PBA-002 | 15.2 ± 2.1 | Root stunting |
| PBA-003 | 89.7 ± 5.6 | Root stunting |
| 2,4-D | 5.5 ± 0.8 | Root stunting |
Section 3: Screening for Anticancer Activity
Scientific Rationale: The search for novel anticancer agents is driven by the need for compounds with improved selectivity and novel mechanisms of action. Phenolic acids and their derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[8] For instance, the common metabolite 3-phenoxybenzoic acid (3-PBA) has been demonstrated to induce apoptosis in human hepatoma (HepG2) cells through pathways involving Caspase-3 and Bcl-2.[9] An effective screening strategy must therefore not only identify cytotoxic compounds but also provide a preliminary assessment of their selectivity for cancer cells over normal cells.
Primary Screening: In Vitro Cytotoxicity Assay
The cornerstone of primary anticancer screening is the assessment of a compound's ability to reduce the viability of a panel of cancer cell lines.[10] The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability.[11]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast, HCT116 colon, A549 lung) and a non-cancerous control cell line (e.g., MCF-10A normal breast epithelial) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add 100 µL of fresh media containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the cell viability (%) against the compound concentration and use non-linear regression to calculate the IC₅₀ (concentration causing 50% inhibition of cell viability).
Data Presentation
A well-structured table is essential for comparing potency across cell lines and determining a selectivity index (SI), often calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.
| Compound ID | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) HCT116 | IC₅₀ (µM) MCF-10A | Selectivity Index (MCF-10A/MCF-7) |
| PBA-001 | >100 | >100 | >100 | - |
| PBA-004 | 8.3 ± 0.9 | 12.1 ± 1.5 | 95.4 ± 7.8 | 11.5 |
| Doxorubicin | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 ± 0.2 | 7.5 |
Secondary Screening: Mechanistic Elucidation
For hits demonstrating potent and selective cytotoxicity, the next logical step is to investigate the mechanism of cell death. Flow cytometry-based assays are powerful tools for this purpose.
-
Apoptosis Assay (Annexin V/Propidium Iodide): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence if the compound induces programmed cell death.[11]
-
Cell Cycle Analysis: Staining with a DNA-intercalating dye like propidium iodide allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, G2/M), revealing if the compound causes cell cycle arrest at a specific checkpoint.[11]
Caption: The NF-κB signaling pathway, a key target in inflammation.
Conclusion
The phenoxybenzoic acid scaffold is a remarkably versatile starting point for the discovery of new biologically active agents. Its amenability to chemical modification allows for the generation of vast chemical diversity, which, when coupled with a strategic and multi-disciplinary screening approach, can uncover compounds with potent and selective activities. The methodologies outlined in this guide provide a robust foundation for identifying herbicidal, anticancer, antimicrobial, and anti-inflammatory leads. By emphasizing the causality behind experimental choices and adhering to rigorous, self-validating protocols, researchers can efficiently navigate the path from compound library to validated hit, accelerating the development of next-generation chemical solutions for medicine and agriculture.
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An In-depth Technical Guide to 2-Phenoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-phenoxybenzoic acid and its structural isomers, 3-phenoxybenzoic acid and 4-phenoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of these versatile chemical scaffolds. We will explore the nuances of their chemical properties, analytical separation, and their significant roles in medicinal chemistry and environmental science.
Introduction: The Phenoxybenzoic Acid Scaffold
Phenoxybenzoic acids are a class of aromatic carboxylic acids characterized by a phenoxy group attached to a benzoic acid ring. The position of this linkage—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct isomers, each with unique physicochemical properties and a diverse range of applications. Their structural flexibility and ability to participate in various chemical interactions make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide will provide a comparative analysis of these three isomers, offering insights into their synthesis, spectral characterization, and key applications, with a focus on providing practical, field-proven knowledge for laboratory applications.
Synthesis of Phenoxybenzoic Acid Isomers
The most common and versatile method for synthesizing phenoxybenzoic acids is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[2] This reaction involves the coupling of a phenol with a halobenzoic acid in the presence of a base. The choice of starting materials and reaction conditions can be tailored to selectively synthesize the desired isomer.
General Reaction Scheme: Ullmann Condensation
The fundamental transformation in the Ullmann synthesis of phenoxybenzoic acids is the formation of a diaryl ether bond.
Caption: General workflow for the Ullmann condensation synthesis of phenoxybenzoic acids.
Experimental Protocol: Synthesis of this compound
This protocol outlines a typical laboratory procedure for the synthesis of this compound via the Ullmann condensation of 2-chlorobenzoic acid and phenol.
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Potassium carbonate (anhydrous)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
To this mixture, add a catalytic amount of copper(I) iodide (CuI) (approximately 5-10 mol%).
-
Heat the reaction mixture to reflux (typically around 150-160 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in diethyl ether and wash with water to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.
Synthesis of 3-Phenoxybenzoic Acid and 4-Phenoxybenzoic Acid
The synthesis of the meta and para isomers follows a similar Ullmann condensation protocol, with the appropriate starting materials.
-
For 3-Phenoxybenzoic Acid: React 3-chlorobenzoic acid with phenol.
-
For 4-Phenoxybenzoic Acid: React 4-chlorobenzoic acid with phenol.[3]
The reaction conditions, including temperature and reaction time, may require optimization for each isomer to achieve maximum yield.
Physicochemical and Spectroscopic Characterization
The positional isomerism of the phenoxy group significantly influences the physical and spectroscopic properties of these compounds.
| Property | This compound | 3-Phenoxybenzoic Acid | 4-Phenoxybenzoic Acid |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ | C₁₃H₁₀O₃ |
| Molecular Weight | 214.22 g/mol | 214.22 g/mol | 214.22 g/mol |
| Melting Point | 110-112 °C[4] | 149-150 °C[5] | 163-165 °C |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and differentiation of the phenoxybenzoic acid isomers.
¹H NMR: The chemical shifts of the aromatic protons are particularly informative. The protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and the electron-donating phenoxy group. The protons on the phenoxy ring exhibit a more typical aromatic pattern.
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic rings provide detailed information about the electronic environment within the molecule. The carboxyl carbon typically appears in the downfield region (around 170 ppm).
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic protons: ~6.8-8.2 ppm; Carboxylic acid proton: ~10-13 ppm (broad) | Aromatic carbons: ~115-160 ppm; Carboxyl carbon: ~165-170 ppm[6] |
| 3-Phenoxybenzoic Acid | Aromatic protons: ~6.9-7.9 ppm; Carboxylic acid proton: ~10-13 ppm (broad)[7] | Aromatic carbons: ~118-160 ppm; Carboxyl carbon: ~166-171 ppm[2] |
| 4-Phenoxybenzoic Acid | Aromatic protons: ~6.9-8.1 ppm; Carboxylic acid proton: ~10-13 ppm (broad) | Aromatic carbons: ~117-163 ppm; Carboxyl carbon: ~167-172 ppm[8] |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the phenoxybenzoic acid isomers.
Key Vibrational Modes:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically found between 1680-1710 cm⁻¹.
-
C-O-C Stretch (Ether): Asymmetric and symmetric stretching vibrations of the diaryl ether linkage appear in the fingerprint region, typically around 1240 cm⁻¹ and 1160 cm⁻¹, respectively.
-
C=C Stretch (Aromatic): Several bands of medium to weak intensity in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Aromatic): Out-of-plane bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the phenoxybenzoic acid isomers, aiding in their identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak [M]⁺•: The peak corresponding to the intact molecule (m/z 214).[9]
-
Loss of -OH (m/z 197): Fragmentation of the carboxylic acid group.
-
Loss of -COOH (m/z 169): Cleavage of the entire carboxylic acid group.
-
Cleavage of the Ether Bond: This can lead to fragments corresponding to the phenoxy radical (m/z 93) and the benzoyl cation (m/z 121 for the 2- and 4-isomers, and a different fragment for the 3-isomer).
Caption: A simplified representation of the potential mass spectrometry fragmentation pathways for phenoxybenzoic acids.
Analytical Separation of Isomers
The separation and quantification of phenoxybenzoic acid isomers are crucial in various applications, from quality control in synthesis to metabolite analysis in biological and environmental samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
HPLC Method for Isomer Separation
A reversed-phase HPLC method is generally effective for separating the three isomers.
Caption: A typical workflow for the HPLC separation of phenoxybenzoic acid isomers.
Recommended HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid group is protonated.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm).
-
Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Due to their differences in polarity, the isomers will have different retention times, allowing for their separation and quantification. Typically, the elution order will be from the most polar to the least polar isomer.
Key Applications in Research and Development
The phenoxybenzoic acid scaffold is a cornerstone in various fields of scientific research and industrial development.
Pharmaceutical and Drug Development
The unique structural features of phenoxybenzoic acids make them attractive starting points for the design and synthesis of novel therapeutic agents.
-
This compound Derivatives: This isomer has been extensively explored as a scaffold for the development of anticonvulsant agents, with some derivatives acting as benzodiazepine receptor agonists.[4] It is also a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[11][12]
-
3-Phenoxybenzoic Acid Derivatives: Research has shown that derivatives of 3-phenoxybenzoic acid exhibit a range of pharmacological activities, including potential as anti-inflammatory and antidiabetic agents.[13][14]
-
4-Phenoxybenzoic Acid Derivatives: This isomer is a key intermediate in the synthesis of various pharmaceuticals, including some antimicrobial and anticancer agents.
Caption: The phenoxybenzoic acid scaffold serves as a versatile platform for developing a wide range of therapeutic agents.
Analytical Chemistry and Environmental Science
-
Internal Standards: Due to their stability and distinct chemical properties, phenoxybenzoic acids, particularly the 2- and 3-isomers, are frequently used as internal standards in analytical methods for quantifying metabolites of pesticides, such as pyrethroids.[15]
-
Biomarkers of Exposure: 3-Phenoxybenzoic acid is a well-established urinary biomarker for human exposure to pyrethroid insecticides. Its detection and quantification are crucial in environmental and occupational health studies.
-
Bioremediation: Research has identified bacterial strains, such as Sphingobium phenoxybenzoativorans, that are capable of degrading this compound.[16] This opens up possibilities for the bioremediation of environments contaminated with phenoxy-based compounds. The degradation pathway often involves initial dioxygenation and ring cleavage.[17]
Conclusion
This compound and its isomers are compounds of significant scientific and industrial importance. Their versatile synthesis through the Ullmann condensation, coupled with their distinct and characterizable spectroscopic properties, makes them readily accessible and identifiable in the laboratory. The diverse applications of the phenoxybenzoic acid scaffold, ranging from the development of life-saving pharmaceuticals to its use as a critical tool in environmental monitoring, underscore its enduring relevance in modern chemical research. This guide has provided a comprehensive and practical overview to aid researchers in harnessing the full potential of these valuable molecules.
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A Technical Guide to Unexplored Research Frontiers of 2-Phenoxybenzoic Acid
Preamble: Re-evaluating a Scaffold of Latent Potential
In the landscape of medicinal chemistry and molecular biology, certain chemical scaffolds appear ubiquitously yet remain fundamentally underexplored. 2-Phenoxybenzoic acid (2-PBA), a simple aromatic compound featuring a benzoic acid core linked to a phenoxy group via an ether bond, is one such molecule.[1][2] While it is well-established as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, and as a reliable internal standard for quantifying pyrethroid metabolites, its intrinsic biological activities have been largely overshadowed by those of its more complex derivatives.[1][3][4]
This guide deviates from a conventional review. Instead, it serves as a strategic whitepaper designed to illuminate high-potential, yet underexplored, research avenues for the 2-PBA core structure. We will dissect the causal logic behind pursuing these avenues, provide robust, self-validating experimental workflows, and present the technical methodologies required to rigorously test our hypotheses. Our objective is to equip researchers, scientists, and drug development professionals with a validated roadmap for unlocking the therapeutic potential of this overlooked scaffold.
Section 1: The Analgesic and Anti-Inflammatory Hypothesis
Rationale: Structural Analogy and Derivative Precedent
The most compelling immediate research direction for 2-PBA lies in its potential as an anti-inflammatory and analgesic agent. This hypothesis is grounded in two key observations:
-
Structural Precedent: The core structure of 2-PBA is a conformational isostere of N-phenylanthranilic acid (fenamic acid), the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[1] The ether linkage in 2-PBA provides enhanced flexibility compared to the amine linkage in fenamates, which could lead to novel binding kinetics with inflammatory targets like cyclooxygenase (COX) enzymes.[1]
-
Derivative Efficacy: Multiple studies have demonstrated that hydrazide derivatives of 2-PBA exhibit significant analgesic activities, in some cases proving more potent than established drugs like diclofenac sodium and mefenamic acid in murine models.[5][6] This strongly suggests that the 2-phenoxybenzoyl scaffold is a pharmacologically active moiety that warrants direct investigation.
Our central hypothesis is that 2-PBA itself can modulate key inflammatory pathways, and a systematic screening cascade is justified to elucidate this potential.
Experimental Workflow: A Phased Approach to Validation
A tiered screening strategy is essential to efficiently validate the anti-inflammatory and analgesic potential of 2-PBA, moving from targeted biochemical assays to complex in vivo models. This workflow ensures that resources are committed based on positive preceding data, a self-validating system.
Caption: Logical framework for investigating 2-PBA's anticonvulsant potential.
Detailed Experimental Protocol
This is a standard chemoconvulsant model used for the primary screening of potential anticonvulsant drugs. PTZ is a GABAA receptor antagonist, and compounds that delay or prevent PTZ-induced seizures are likely to act via GABAergic mechanisms.
Materials:
-
Male Swiss albino mice (20-25g)
-
This compound (Test Compound)
-
Diazepam (Positive Control)
-
Normal saline (Vehicle)
-
Pentylenetetrazole (PTZ), 85 mg/kg solution in saline
-
Subcutaneous (SC) and Intraperitoneal (IP) injection syringes
-
Stopwatch
Procedure:
-
Acclimatization & Grouping: Prepare four groups of mice (n=6) as outlined below.
-
Dosing: Administer the vehicle, Diazepam (4 mg/kg, IP), or 2-PBA (e.g., 50 and 100 mg/kg, IP).
-
PTZ Challenge: 30 minutes after drug administration, administer a convulsant dose of PTZ (85 mg/kg) subcutaneously.
-
Observation: Immediately place mice in individual observation cages and monitor for 30 minutes. Record the following parameters:
-
Onset of Myoclonic Jerks: The time from PTZ injection to the first generalized body jerk.
-
Onset of Clonic Convulsions: The time to the onset of full clonic spasms (loss of righting reflex).
-
Protection: Note the number of animals in each group that do not exhibit clonic convulsions within the 30-minute observation period.
-
-
Data Analysis: Compare the mean onset times for jerks and convulsions between the control and treated groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). Calculate the percentage of animals protected from seizures in each group.
Data Summary Table:
| Group | Pre-treatment (IP) | Dose (mg/kg) | Challenge (SC) |
| 1 | Vehicle Control | 10 mL/kg | PTZ (85 mg/kg) |
| 2 | Positive Control | 4 | PTZ (85 mg/kg) |
| 3 | Test Compound | 50 | PTZ (85 mg/kg) |
| 4 | Test Compound | 100 | PTZ (85 mg/kg) |
Section 3: Environmental and Bioremediation Applications
Rationale: A Metabolite of Concern and Opportunity
Beyond pharmacology, 2-PBA holds significant interest in environmental science. It is a known degradation product of various synthetic pyrethroid insecticides. [1][7]Furthermore, its isomer, 3-phenoxybenzoic acid (3-PBA), has been shown to induce hepatotoxicity and apoptosis in human cell lines, raising concerns about the environmental fate and toxicological impact of this class of compounds. [8] Crucially, the bacterial strain Sphingobium phenoxybenzoativorans has been identified as capable of completely degrading 2-PBA. [1]This opens a vital research avenue focused on bioremediation. Understanding the enzymatic machinery this bacterium uses to break down the stable ether bond of 2-PBA could pave the way for developing engineered biological systems to decontaminate pesticide-polluted soil and water.
Proposed Research Trajectory
-
Metabolic Pathway Elucidation: Culture S. phenoxybenzoativorans with 2-PBA as the sole carbon source. Use time-course sampling and analysis by HPLC-MS/MS to identify intermediate metabolites. This will map the complete degradation pathway.
-
Enzyme Discovery: Perform proteomic analysis (e.g., 2D-PAGE followed by mass spectrometry) on bacterial lysates grown with and without 2-PBA to identify upregulated proteins. These are candidate enzymes for the degradation pathway (e.g., dioxygenases, hydrolases).
-
Genetic and Recombinant Engineering: Sequence the genes encoding the identified enzymes. Clone them into an expression host like E. coli to produce recombinant enzymes and confirm their activity against 2-PBA and its intermediates in vitro.
-
Bioremediation System Development: Investigate methods to enhance the degradation efficiency of the wild-type bacterium or the engineered recombinant system for practical application in contaminated environments.
Caption: Hypothetical bioremediation pathway of 2-PBA by S. phenoxybenzoativorans.
Conclusion
This compound stands at a crossroads of opportunity. It is not merely a synthetic building block but a molecule with significant, untapped potential across multiple scientific domains. The evidence from its derivatives provides a strong, logical basis for investigating its intrinsic properties as an analgesic, anti-inflammatory, and anticonvulsant agent. The detailed protocols provided herein offer a clear and rigorous path to validating these hypotheses. Simultaneously, its role as an environmental metabolite opens a distinct but equally important field of research in bioremediation, with the potential to address real-world contamination challenges. It is our firm belief that focused research into these areas will elevate this compound from a simple scaffold to a lead compound of considerable scientific and therapeutic value.
References
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An In-depth Technical Guide to the Safe Handling of 2-Phenoxybenzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 2-Phenoxybenzoic acid (CAS No. 2243-42-7), a compound utilized in various research and development applications, including as a precursor for anti-inflammatory agents and anticonvulsants, and as an internal standard in the quantification of pyrethroid metabolites.[1][2] Adherence to the following procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] The acidic nature of the carboxyl group and its interaction with biological tissues are the primary drivers of its irritant properties.
Mechanism of Irritation: A Scientific Perspective
Carboxylic acids, in general, can induce skin irritation through various mechanisms.[4][5] At higher concentrations, they can act as irritants, potentially causing redness and inflammation.[5] The acidic proton of the carboxyl group can disrupt the pH balance of the skin and eyes, leading to irritation. Furthermore, the lipophilic nature of the phenoxy and benzoic acid moieties may facilitate its penetration into the skin, potentially exacerbating the irritant response. While the precise mechanism for this compound is not extensively detailed in the available literature, its classification as a skin and eye irritant necessitates stringent handling precautions.
Table 1: GHS Hazard Classification of this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the specific hazards posed by this chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory to prevent contact with the eyes.[3][6] Given that this compound is a powder, the risk of airborne particles necessitates this level of protection. A face shield should be worn in conjunction with goggles when there is a potential for splashing or significant dust generation.
-
Skin Protection: Impervious gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[3][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use. A lab coat or chemical-resistant apron is also required to protect against accidental spills.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, or when there is a potential for generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is essential to prevent respiratory tract irritation.[7]
Diagram 1: PPE Workflow for Handling this compound
Caption: Sequential workflow for donning PPE before handling this compound.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimizing exposure risks and maintaining the chemical's integrity.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures with a high likelihood of dust generation, a certified chemical fume hood is mandatory.
-
Avoiding Dust Formation: As a powder, minimizing dust generation is a primary safety concern. Use a spatula to gently transfer the material. Avoid pouring the powder from a height.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage:
-
Container: Keep the container tightly closed to prevent contamination and moisture absorption.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Incompatible Materials: Avoid storage with strong oxidizing agents.[3] Contact with strong oxidizers could lead to an exothermic reaction, posing a fire or explosion hazard.
Accidental Release and Spill Cleanup Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.
Minor Spill (Contained, small quantity):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Don the appropriate PPE, including respiratory protection.
-
Containment and Cleanup: Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[8] Do not use combustible materials like paper towels to absorb the initial spill.[8]
-
Collection: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[3] Avoid creating dust during this process.
-
Decontamination: Clean the spill area with a damp cloth or sponge. Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the incident to the appropriate safety personnel.
Major Spill (Large quantity, uncontained, or in a poorly ventilated area):
-
Evacuate Immediately: Evacuate the area and alert others.
-
Isolate the Area: Close doors to the affected area and prevent entry.
-
Emergency Services: Contact your institution's emergency response team or local fire department.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.
Diagram 2: Spill Response Decision Tree
Caption: Decision-making workflow for responding to a this compound spill.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Toxicological and Reactivity Profile
Toxicological Summary:
While comprehensive toxicological data for this compound is not extensively available, it is known to be a skin, eye, and respiratory irritant.[3][4] It is important to note that its isomer, 3-Phenoxybenzoic acid, is a metabolite of pyrethroid insecticides and has been studied for its potential toxic effects, including hepatotoxicity and neurotoxicity.[4][10] Although the toxicological profiles of isomers can differ, this information underscores the importance of minimizing exposure to all forms of phenoxybenzoic acid.
Reactivity and Stability:
-
Stability: this compound is stable under normal laboratory conditions.
-
Incompatibilities: It is incompatible with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may emit carbon monoxide and carbon dioxide.[3]
Experimental Protocol: Synthesis of 2-Phenoxybenzoyl Chloride
This protocol is provided as an example of a procedure where this compound is used as a starting material. A thorough risk assessment must be conducted before initiating this or any other experimental work.
Objective: To synthesize 2-phenoxybenzoyl chloride from this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a chemical fume hood.
-
Reagents: Add this compound to the flask, followed by anhydrous toluene.
-
Reaction: Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for the time specified in your validated procedure, monitoring the reaction progress (e.g., by observing the cessation of gas evolution).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 2-phenoxybenzoyl chloride can then be purified by vacuum distillation.
Diagram 3: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 2-phenoxybenzoyl chloride.
Disposal Considerations
All waste containing this compound, including contaminated materials from spill cleanup, must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable compound in research and development, but it requires careful handling due to its irritant properties. By understanding the underlying scientific principles of its hazards and diligently implementing the safety protocols outlined in this guide, researchers can work with this chemical safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of a successful and safe research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- CK-12 Foundation. (n.d.). What is the effect of carboxylic acid on skin?.
- Guvenc, D., Inal, S., Kuruca, N., Gokmen, S., & Guvenc, T. (2022). Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells. Drug and Chemical Toxicology, 45(5), 2166–2172.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Almasirad, A., Hosseini, R., Jalalizadeh, H., Rahimi-Moghaddam, Z., Abaeian, N., Janafrooz, M., Abbaspour, M., Ziaee, V., Dalvandi, A., & Shafiee, A. (2006). Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180–1185.
- ResearchGate. (2025, August 7). Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides.
- Daidone, G., Plescia, S., Bajardi, M. L., & Schillaci, D. (1995). Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. Archiv der Pharmazie, 328(10), 705–708.
- PubMed. (2006). Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides.
- PubMed. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- PubMed. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration.
- National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication.
- ResearchGate. (2025, August 7). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats | Request PDF.
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Commercial availability of 2-Phenoxybenzoic acid
An In-depth Technical Guide to the Commercial Availability of 2-Phenoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 2243-42-7), a key aromatic carboxylic acid, serves as a pivotal building block and intermediate in numerous fields, from pharmaceutical synthesis to environmental analysis.[1][2] Its unique structure, featuring a flexible ether linkage between two phenyl rings, imparts specific chemical properties that are leveraged in the development of anti-inflammatory agents, anticonvulsants, and specialized polymers.[1][2][3] This guide provides a comprehensive overview of its commercial availability, detailing supplier information, common purity grades, industrial synthesis routes, and the critical quality control methodologies employed to validate its suitability for research and development applications.
Market Landscape: Sourcing and Procurement
The procurement of this compound is straightforward, with a well-established market of chemical suppliers catering to various scales of demand, from laboratory research to industrial production.
Key Commercial Suppliers
A wide array of chemical manufacturers and distributors list this compound in their catalogs. These suppliers range from those specializing in high-purity analytical standards and research chemicals to those capable of providing bulk quantities for larger-scale synthesis. Notable suppliers include:
-
Sigma-Aldrich (Merck): A major supplier for research-grade chemicals, offering this compound typically at 98% purity.
-
Thermo Fisher Scientific: Provides the compound under its Thermo Scientific Chemicals brand, often with detailed specifications regarding assay methods and physical form.[4]
-
LGC Standards: Specializes in high-quality reference materials, offering this compound characterized under ISO/IEC 17025 for use in environmental and pesticide analysis.[5]
-
Tokyo Chemical Industry (TCI): A global supplier offering a range of purities suitable for various research applications.
-
Chem-Impex International: Offers various package sizes, from grams to hundreds of grams, with purities often exceeding 99%.[2]
-
Simson Pharma Limited: A manufacturer and exporter that can provide the compound with a Certificate of Analysis (CoA) and offers custom synthesis.
Commercial Grades, Packaging, and Pricing
The grade and packaging of this compound are dictated by its intended application. The compound is almost universally supplied as a white to off-white or beige crystalline powder.[2][4][6]
| Parameter | Typical Specification | Notes |
| Purity / Grade | ≥97.5% to ≥99% | Purity is commonly determined by titration or GC.[2][4] Higher purity grades are essential for analytical standards and pharmaceutical synthesis. |
| Physical Form | Crystalline Powder | The material is a stable solid with a melting point in the range of 110-116 °C.[2][6] |
| Packaging | 5g, 25g, 100g, 250g, Bulk | Research quantities are readily available.[2] Bulk and custom orders can be requested from many suppliers. |
| Pricing | Varies by Supplier/Quantity | As of late 2025, prices for research quantities range from approximately $29 for 5g to over $600 for 250g.[2] Bulk pricing is available upon inquiry.[7] |
Industrial Synthesis and Impurity Profile
Understanding the manufacturing process is critical for anticipating potential impurities and ensuring the material's fitness for a specific purpose.
Primary Synthesis Route: Ullmann Condensation
The dominant industrial method for synthesizing this compound is the Ullmann condensation .[1] This reaction involves the copper-catalyzed coupling of 2-chlorobenzoic acid with phenol in the presence of a base, such as potassium carbonate.[1]
-
Causality: The Ullmann condensation is favored for its efficiency and scalability.[1] Modern adaptations, such as microwave-assisted synthesis, have been shown to significantly shorten reaction times and improve yields to over 95%, which in turn minimizes the formation of side products and leads to a purer final compound.[1]
Potential Impurities
The primary impurities in commercially available this compound are typically residual starting materials or byproducts from the synthesis. These may include:
-
Unreacted 2-chlorobenzoic acid
-
Unreacted phenol
-
Salts formed from the base (e.g., potassium chloride)
-
Trace copper catalyst
For sensitive applications, such as drug development, screening for these impurities is a critical step in material qualification.
Quality Control and In-House Validation
While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of scientific integrity. The purity of this compound is typically validated using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[1]
Protocol: HPLC Purity Assay
This protocol describes a general method for determining the purity of a this compound sample using reverse-phase HPLC with UV detection.
Objective: To quantify the percentage purity of this compound by separating it from potential impurities.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Volumetric flasks and pipettes
-
HPLC vials
Instrument Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 70% A to 10% A over 15 minutes, hold for 2 minutes, return to 70% A over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 µg/mL solution in a 100 mL volumetric flask.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
Injection: Inject the standard solution to determine its retention time and peak area. Then, inject the sample solution.
-
Analysis: The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks (Area % method).
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Key Applications Driving Commercial Demand
The commercial availability of this compound is driven by its utility across several scientific domains.
-
Pharmaceutical Intermediate: It is a precursor for synthesizing molecules with potential therapeutic value. Derivatives have been investigated for their analgesic and anticonvulsant activities, with some acting as benzodiazepine receptor agonists.[1][8]
-
Analytical Internal Standard: Due to its chemical stability and predictable chromatographic behavior, it is widely used as an internal standard for the quantification of pyrethroid pesticide metabolites in biological and environmental samples using GC-MS or LC-MS.[1] This is a critical application in toxicology and environmental health studies.[9]
-
Agrochemicals and Polymers: The compound serves as an intermediate in the formulation of certain herbicides and fungicides.[2][3] It is also used in the production of specialty polymers, contributing to the development of durable materials.[2][3]
-
Bioremediation Research: It is used as a model compound for studying the microbial degradation of phenoxy-containing environmental pollutants.[1]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of this compound.
-
Safety: The compound is classified as a skin, eye, and respiratory irritant.[10][11][12] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Work should be conducted in a well-ventilated area or a fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10] Some suppliers recommend refrigerated storage (0-8 °C).[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[12]
References
- Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides - ResearchG
- This compound price & availability - MOLBASE. [Link]
- Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA)
- This compound | C13H10O3 | CID 75237 - PubChem. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Ullmann Condensation Synthesis of 2-Phenoxybenzoic Acid
This document provides an in-depth technical guide for the synthesis of 2-phenoxybenzoic acid via the Ullmann condensation. It is intended for researchers, chemists, and drug development professionals who require a robust and well-understood protocol for creating diaryl ether linkages. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not only replicable but also adaptable.
Introduction: The Significance of the Diaryl Ether Moiety
The diaryl ether linkage is a critical structural motif found in a vast array of natural products and synthetic molecules of pharmaceutical and agrochemical importance.[1] this compound itself serves as a key building block and is a known metabolite of certain pyrethroid insecticides, making its synthesis relevant for both medicinal and environmental science.[2] Historically, the formation of this C(aryl)-O bond was a significant challenge, often requiring harsh conditions.
The Ullmann condensation, first reported by Fritz Ullmann in 1903, provides a direct, copper-mediated pathway for coupling aryl halides with phenols.[1][3] While classical Ullmann reactions were notorious for requiring stoichiometric copper and extreme temperatures (often >200 °C), modern advancements have transformed it into a versatile and efficient catalytic process.[4][5] This guide focuses on a contemporary, ligand-accelerated protocol that offers milder conditions, broader functional group tolerance, and improved yields.
The Ullmann Condensation: Mechanism and Key Parameters
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the synthesis. The modern, ligand-assisted Ullmann condensation is a sophisticated process where each component plays a crucial role in driving the reaction forward.
The Catalytic Cycle
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Base-Mediated Deprotonation: A base, typically a carbonate like K₂CO₃ or Cs₂CO₃, deprotonates the phenol to generate the more nucleophilic phenoxide anion.
-
Formation of Copper(I) Phenoxide: The active Cu(I) catalyst, stabilized by a ligand, coordinates with the phenoxide to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (2-chlorobenzoic acid) adds across the copper center, oxidizing it from Cu(I) to a transient Cu(III) species.[4][6] This is often the rate-limiting step and is significantly accelerated by the presence of an appropriate ligand.
-
Reductive Elimination: The C-O bond is formed as the product, this compound, is eliminated from the copper center. This step reduces the copper from Cu(III) back to the active Cu(I) catalyst, completing the cycle.[6][7]
Visualization of the Catalytic Cycle
Critical Reaction Parameters: The Causality Behind Experimental Choices
-
The Aryl Halide: The reactivity of the C-X bond is critical and follows the order I > Br > Cl >> F.[8] While aryl iodides are most reactive, they are also more expensive. Aryl chlorides, like 2-chlorobenzoic acid, are economical but require more optimized conditions (effective ligand, higher temperature) to achieve good conversion. The presence of electron-withdrawing groups on the aryl halide generally accelerates the oxidative addition step.[4][9]
-
The Copper Source: Modern protocols utilize catalytic amounts (5-10 mol%) of a copper(I) salt, such as copper(I) iodide (CuI). Cu(I) is considered the active catalytic species. While Cu(0) or Cu(II) sources can be used, they are believed to generate the Cu(I) species in situ.[10]
-
The Ligand: This is arguably the most significant evolution in the Ullmann reaction. Ligands, such as N,N'-dimethylethylenediamine (DMEDA), L-proline, or 1,10-phenanthroline, stabilize the copper catalyst, increase its solubility, and facilitate the key oxidative addition and reductive elimination steps.[11][12] This allows the reaction to proceed at much lower temperatures (80–130 °C) and with lower catalyst loading.[5]
-
The Base: A base is essential for generating the nucleophilic phenoxide. The choice of base can influence the reaction rate. Cesium carbonate (Cs₂CO₃) is often highly effective but more expensive, while potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust, common alternatives.[1][13]
-
The Solvent: High-boiling, polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure all reagents remain in solution at the reaction temperature and to facilitate the ionic intermediates.[3][4]
Experimental Protocol: Ligand-Accelerated Synthesis of this compound
This protocol describes a reliable method using 2-chlorobenzoic acid and phenol with a common diamine ligand.
Overview & Safety Precautions
-
Safety: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phenol is toxic and corrosive and should be handled with extreme care. DMF is a reproductive toxin.
-
Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Cu(I) catalyst. The use of an inert atmosphere (Nitrogen or Argon) is crucial for reproducibility and high yields.
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 10.0 | 1.57 g | Aryl Halide |
| Phenol | C₆H₆O | 94.11 | 12.0 | 1.13 g | Nucleophile |
| Copper(I) Iodide | CuI | 190.45 | 1.0 | 190 mg | Catalyst |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 2.0 | 0.22 mL | Ligand |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.76 g | Base |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL | Solvent |
| Equipment | |||||
| 100 mL Round-bottom flask | Reaction Vessel | ||||
| Reflux condenser | |||||
| Magnetic stir bar & stir plate | |||||
| Inert gas line (N₂ or Ar) | |||||
| Heating mantle / Oil bath | |||||
| Standard glassware for workup |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask containing a magnetic stir bar, add 2-chlorobenzoic acid (1.57 g), phenol (1.13 g), copper(I) iodide (190 mg), and potassium carbonate (2.76 g).
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous DMF (20 mL), followed by N,N'-dimethylethylenediamine (0.22 mL).
-
-
Reaction Execution:
-
Place the flask in a heating mantle or pre-heated oil bath. Attach a reflux condenser supplied with inert gas.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours.
-
-
Reaction Monitoring (Trustworthiness Check):
-
To monitor progress, a small aliquot can be taken (carefully), quenched with dilute HCl, and extracted with ethyl acetate. The organic layer can be spotted on a TLC plate (e.g., using 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) to check for the disappearance of the starting materials.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark mixture into a beaker containing 100 mL of 2 M hydrochloric acid (HCl). This will neutralize the base and protonate the product.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization. A common solvent system is an ethanol/water or toluene/hexane mixture.
-
Dissolve the crude product in a minimal amount of the hot solvent (e.g., toluene) and add the anti-solvent (e.g., hexane) until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in vacuo.
-
Visualization of the Experimental Workflow
Characterization and Validation
A successful synthesis is validated by thorough characterization of the final product.
-
Expected Yield: 70-85% (after purification).
-
Physical Appearance: White to off-white crystalline solid.
-
Melting Point: 113-115 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.21 (dd, 1H), 7.55 (td, 1H), 7.41 (t, 2H), 7.24 (t, 1H), 7.10 (d, 2H), 6.95 (dd, 1H).
-
Purity Validation: Purity can be further confirmed by HPLC analysis.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Cu(I) oxidized).2. Insufficient temperature.3. "Wet" solvent or reagents. | 1. Ensure a thoroughly inert atmosphere.2. Calibrate heating source; ensure internal temp reaches target.3. Use anhydrous grade solvents and dry reagents. |
| Significant Starting Material Remains | 1. Reaction time is too short.2. Insufficient catalyst or ligand loading. | 1. Extend reaction time and monitor by TLC.2. Re-run with slightly higher catalyst/ligand loading (e.g., 10 mol% CuI). |
| Formation of Side Products | 1. Homocoupling of aryl halide.2. Reaction temperature is too high. | 1. This is a known side reaction; ensure correct stoichiometry.2. Lower the temperature slightly (e.g., to 115-120 °C) and extend reaction time. |
Conclusion
The Ullmann condensation has evolved from a classical named reaction into a cornerstone of modern synthetic chemistry for C-O bond formation. The ligand-accelerated protocol detailed here for the synthesis of this compound exemplifies this progress, offering a reliable, high-yielding, and accessible method for researchers. By understanding the mechanistic principles and the function of each component, scientists can confidently apply and adapt this powerful reaction to achieve their synthetic goals in drug discovery and materials science.
References
- Wikipedia. (2023). Ullmann condensation.
- DIPC. (2019, February 7). The role of copper in the Ullmann reaction. Mapping Ignorance.
- Hallas, G., & Paskins, K. L. (1977). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (4), 450-454.
- Kar, A., Miah, M. Y. A., & Asiri, A. M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(16), 3581.
- Magné, V., Garnier, T., Danel, M., Pale, P., & Chassaing, S. (2015). Ullmann-Type Coupling of Phenols with Aryl Halides on Cuprian Zeolite USY. Synfacts, 11(12), 1327.
- Saha, A., Lahiri, S., & Ranu, B. C. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5842-5851.
- Lang, F., Zeller, D., & Stark, S. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1173–1180.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids.
- Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids.
- Ma, D., & Cai, Q. (2008). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Copper-Catalyzed Asymmetric Synthesis (pp. 1-46). Wiley-VCH.
- Küçükgüzel, I., Tatar, E., Küçükgüzel, S. G., Rollas, S., & De Clercq, E. (2006). Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185.
- BYJU'S. (n.d.). Ullmann Reaction.
- Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 61(1), 86-91.
- SciSpace. (n.d.). Ullmann reaction.
- The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953.
- Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 12(1), 147-190.
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Application Notes and Protocols for the Synthesis of 2-Phenoxybenzoic Acid Derivatives
Introduction: The Significance of the 2-Phenoxybenzoic Acid Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds, including the widely prescribed antihyperlipidemic agent fenofibrate.[1][2] The diaryl ether linkage provides a unique conformational flexibility and electronic environment that is crucial for molecular recognition and biological activity.[3][4] Furthermore, substituted 2-phenoxybenzoic acids serve as versatile intermediates in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[5][6][7] This document provides a detailed guide for the synthesis of this compound derivatives, with a primary focus on the robust and widely applicable Ullmann condensation reaction.
The Ullmann Condensation: A Cornerstone for Diaryl Ether Synthesis
The formation of the diaryl ether bond in this compound derivatives is most commonly achieved through the Ullmann condensation.[8][9] This copper-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a phenol in the presence of a base.[8][10] While traditional Ullmann conditions often required harsh reaction temperatures and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient catalytic systems.[11][12] These improved protocols often employ copper(I) salts as catalysts, in conjunction with accelerating ligands, to facilitate the reaction at lower temperatures and with greater functional group tolerance.[13][14]
The generally accepted mechanism for the Ullmann ether synthesis involves the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired diaryl ether and regenerate the copper(I) catalyst.[3][8] The choice of ligand is critical in stabilizing the copper intermediates and promoting the catalytic cycle.
Visualizing the Ullmann Condensation Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives via the Ullmann condensation.
Caption: General workflow for the Ullmann condensation.
Mechanistic Overview of the Copper-Catalyzed C-O Coupling
The catalytic cycle of the Ullmann condensation for diaryl ether synthesis is a well-studied process. The following diagram outlines the key steps involved.
Caption: Simplified catalytic cycle of the Ullmann condensation.
Detailed Protocol for the Synthesis of this compound
This protocol describes a general and reliable method for the synthesis of this compound from 2-chlorobenzoic acid and phenol using a copper-iodide catalyst and L-proline as a ligand.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chlorobenzoic acid | 156.57 | ≥98% | Sigma-Aldrich |
| Phenol | 94.11 | ≥99% | Acros Organics |
| Copper(I) iodide (CuI) | 190.45 | 99.99% | Strem Chemicals |
| L-Proline | 115.13 | ≥99% | Alfa Aesar |
| Potassium carbonate (K₂CO₃) | 138.21 | ≥99% | Fisher Scientific |
| Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | EMD Millipore |
| Hydrochloric acid (HCl) | 36.46 | 37% (w/w) | J.T. Baker |
| Ethyl acetate | 88.11 | ACS Grade | VWR |
| Brine (saturated NaCl solution) | - | - | Lab Prepared |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | Granular | BDH |
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10 mmol), phenol (1.04 g, 11 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), L-proline (0.23 g, 2 mmol, 20 mol%), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dimethylformamide (DMF, 20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
-
Alternatively, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Expected Yield: 75-85%
Key Experimental Considerations and Causality
-
Choice of Halide: Aryl iodides and bromides are generally more reactive than aryl chlorides in Ullmann couplings.[8] However, with the use of appropriate ligands, even less reactive aryl chlorides can be effectively coupled.[11]
-
Catalyst and Ligand System: The combination of a copper(I) source and a ligand is crucial for the efficiency of the reaction.[14] Amino acids, such as L-proline, and diamines have been shown to be particularly effective in accelerating the coupling and allowing for milder reaction conditions.[13] The ligand helps to solubilize the copper salt and stabilize the catalytic intermediates.
-
Base: An appropriate base is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[15] Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.[11][13] Cesium carbonate is often more effective but also more expensive.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the reactants and facilitate the reaction.[8] Anhydrous conditions are recommended to prevent potential side reactions.
-
Temperature: While modern protocols have significantly lowered the required temperatures, heating is still generally necessary to drive the reaction to completion.[12] The optimal temperature will depend on the specific substrates and catalytic system used.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Deactivation of catalyst | Use a higher purity copper source and ligand. Ensure the reaction is performed under an inert atmosphere. | |
| Poor quality of reagents | Use freshly purified or high-purity reagents. | |
| Side Product Formation | Homocoupling of the aryl halide | Use a more effective ligand and optimize the reaction temperature. |
| Hydrolysis of the ester (if applicable) | Ensure anhydrous conditions during the reaction and work-up. | |
| Difficulty in Purification | Inseparable byproducts | Optimize the reaction conditions to minimize side product formation. Consider alternative purification techniques such as preparative HPLC. |
Conclusion
The Ullmann condensation remains a powerful and versatile tool for the synthesis of this compound and its derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of these valuable compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in drug discovery and materials science, enabling the efficient and reliable synthesis of this important class of molecules.
References
- Marcoux, J.-F., Doye, S., & Buchwald, S. L. (2000). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539-10540.
- Jiang, L., & Turos, E. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22659-22663.
- Semantic Scholar Link for Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxyl
- Organic Chemistry Portal: Ullmann Reaction
- Wikipedia: Ullmann condens
- Surry, D. S., & Buchwald, S. L. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18313-18323.
- Hossein nia, R., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3.
- TCI Chemicals: Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- Slideshare: Ullmann reaction
- NIH: Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1064-1073.
- Almasirad, A., et al. (2006). Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin, 29(6), 1180-1185.
- Benchchem: this compound | 2243-42-7
- Wiley Online Library: Chapter 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucle
- SciSpace: Ullmann reaction
- Singh, P., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- ResearchGate: New Ligand for Ullmann Type Couplings of Aryl, Heteroaryl and Alkenyl Halides at Ambient Temper
- Google Patents: EP2170801B1 - Novel method of synthesizing fenofibr
- Semantic Scholar Link for Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
- Google Patents: JP5442603B2 - A new synthesis of fenofibr
- Arkat USA: Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base
- ResearchGate: Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides
- Justia Patents: Method of synthesizing fenofibr
- Shafiee, A., et al. (2004). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 3(2), 89-94.
- Wiley Online Library: Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
- Beilstein Journal of Organic Chemistry: Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers
- Der Pharma Chemica: Synthesis and characterization of potential impurities in Fenofibr
- SciELO México: A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Deriv
- MDPI: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- NIH: RECENT SYNTHETIC DEVELOPMENTS AND APPLIC
- ResearchGate: Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene)
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Application Note: 2-Phenoxybenzoic Acid as a High-Fidelity Internal Standard for the Quantification of Pyrethroid Metabolites
Abstract
The accurate quantification of synthetic pyrethroids, a widely used class of insecticides, is critical for monitoring their impact on environmental and biological systems.[1][2] Analysis often targets their common metabolites, such as 3-phenoxybenzoic acid (3-PBA), to assess exposure. The inherent complexity of matrices like soil, water, and food necessitates the use of an internal standard to ensure analytical accuracy and precision.[3] This document provides a detailed guide on the application of 2-phenoxybenzoic acid (2-PBA) as a robust internal standard for the analysis of pyrethroid metabolites by hyphenated chromatographic techniques, particularly in conjunction with QuEChERS sample preparation.[4][5] We will delve into the rationale for its selection, provide detailed experimental protocols, and discuss method validation, offering researchers a comprehensive framework for achieving reliable and reproducible results.
The Imperative for an Internal Standard in Pyrethroid Analysis
Quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise data integrity.[6] Analyte loss during multi-step sample preparation, matrix-induced signal suppression or enhancement, and fluctuations in instrument injection volume or detector response are significant sources of error.[3][7]
An internal standard (IS) is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample before processing.[8] The IS should be chemically similar to the analyte but distinguishable by the instrument. By monitoring the ratio of the analyte's response to the IS's response, variations introduced during the analytical workflow can be effectively normalized. This ensures that the final calculated concentration is a true reflection of the analyte's presence in the original sample.
Rationale for Selecting this compound (2-PBA)
The selection of an appropriate internal standard is paramount for the success of an analytical method. This compound (2-PBA) has proven to be an excellent choice for the quantification of key pyrethroid metabolites for several compelling reasons.
Structural Analogy and Physicochemical Properties
2-PBA is a structural isomer of 3-phenoxybenzoic acid (3-PBA), a common metabolite of many Type II pyrethroids.[4][6][9] This isomeric relationship is the cornerstone of its suitability.
-
Structure: this compound (C₁₃H₁₀O₃) consists of a benzoic acid moiety with a phenoxy group at the ortho-position.[10][11][12]
-
Physicochemical Behavior: Due to its structural similarity to metabolites like 3-PBA and 4-fluoro-3-phenoxybenzoic acid (4-F-3-PBA), 2-PBA exhibits comparable behavior during extraction, partitioning, and potential derivatization steps.[4] This ensures that any loss or variability experienced by the target analytes is mirrored by the internal standard.
-
Chromatographic Cohesion: It typically elutes close to the target metabolites under common chromatographic conditions, placing it in an ideal position within the chromatogram to compensate for any temporal drift in instrument performance.[9]
}
Key Analytical Advantages
-
Exogenous Origin: 2-PBA is not a natural constituent of environmental or biological samples, preventing interference from endogenous sources.
-
Mass Spectrometric Distinction: It is easily resolved from 3-PBA and other metabolites by mass spectrometry due to unique fragmentation patterns, allowing for unambiguous detection and quantification.[4]
-
Commercial Availability: High-purity (≥98%) this compound is readily available from commercial suppliers, ensuring consistency in standard preparation.
-
Stability: It is a stable crystalline powder, facilitating long-term storage and the preparation of reliable stock solutions.[10]
Application Workflow: QuEChERS Extraction and LC-MS/MS Analysis
The combination of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation workflow with the sensitivity and selectivity of UHPLC-MS/MS provides a powerful methodology for pyrethroid metabolite analysis.[4][13][14] 2-PBA is seamlessly integrated into this workflow from the very first step.
}
Detailed Protocol: Analysis of Pyrethroid Metabolites in Tea
This protocol is adapted from a validated method for determining pyrethroid metabolites in a complex matrix like tea using 2-PBA as the internal standard.[4]
Reagents and Materials
-
Standards: 3-phenoxybenzoic acid (3-PBA), 4-fluoro-3-phenoxybenzoic acid (4-F-3-PBA), and this compound (2-PBA), all >99% purity.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid, Acetic Acid.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
QuEChERS Salts: Sodium dehydrate citrate, disodium monohydrogen citrate.
-
Consumables: 50 mL polypropylene centrifuge tubes, 0.22 µm syringe filters, autosampler vials.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each standard (3-PBA, 4-F-3-PBA, 2-PBA) and dissolve in 10 mL of methanol. Store at -20°C.
-
Intermediate Solutions (1 µg/mL): Prepare intermediate solutions of each analyte and the internal standard by diluting the stock solutions in methanol.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank tea extract with appropriate volumes of the analyte intermediate solutions. The internal standard (2-PBA) should be added to each calibrator at a constant concentration (e.g., 10 µg/L).
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 2.0 g of a ground tea sample into a 50 mL centrifuge tube.
-
Internal Standard Fortification: Add 100 µL of the 1 µg/mL 2-PBA intermediate solution to achieve a final concentration of 50 µg/kg in the sample.
-
Hydration: Add 2.0 mL of ultrapure water and vortex for 1 minute.
-
Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 10 minutes.
-
Partitioning: Add 1.0 g of sodium dehydrate citrate and 0.5 g of disodium monohydrogen citrate. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Final Extract: Collect the upper acetonitrile layer. If necessary, filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
Instrumental Analysis (UHPLC-MS/MS)
The following tables provide typical starting conditions. These must be optimized for the specific instrument in use.
Table 1: UHPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Table 2: MS/MS Parameters (Scheduled MRM, Negative ESI Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 2-PBA (IS) | 213.1 | 169.1 | -20 |
| 93.0 | -35 | ||
| 3-PBA | 213.1 | 169.1 | -20 |
| 141.0 | -25 | ||
| 4-F-3-PBA | 231.0 | 187.0 | -18 |
| | | 141.0 | -25 |
Parameters adapted from a published method and should be optimized.[4]
Method Validation
Any analytical method must be validated to demonstrate its fitness for purpose.[15][16] Validation should be performed according to established guidelines such as those from SANTE or ICH/FDA.[4][17] The inclusion of 2-PBA as an internal standard is critical for achieving the performance metrics required.
Table 3: Typical Method Performance Data
| Parameter | Typical Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Accuracy (Recovery) | 85-110% | 70-120% |
| Precision (RSD) | < 15% | ≤ 20% |
| LOQ | 0.5 - 5.0 µg/kg | Dependent on regulatory limits |
| Matrix Effect | Compensated by IS | - |
These values represent typical performance for this type of analysis.
Conclusion
This compound serves as an exemplary internal standard for the analysis of pyrethroid metabolites in complex matrices. Its structural similarity to key analytes like 3-PBA ensures it faithfully tracks them through sample preparation and analysis, effectively correcting for procedural and instrumental variability. By integrating 2-PBA into a robust workflow such as QuEChERS coupled with LC-MS/MS, researchers and analytical laboratories can achieve the high degree of accuracy, precision, and reliability required for regulatory monitoring, environmental assessment, and food safety applications.
References
- Hladik, M. L., & Kuivila, K. M. (2009). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey. [Link]
- Song, N., et al. (2013). Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards. PubMed Central. [Link]
- Xing, G., et al. (2021). Automated Solid-Phase Microextraction and Negative Chemical Ionization GC-MS for the Measurement of Synthetic Pyrethroids.
- CDC Stacks. Monitoring of Total Type II Pyrethroid Pesticides in Citrus Oils and Water by Converting to A Common Product 3-Phenoxybenzoic Acid. [Link]
- Restek Corporation. QuEChERS Internal Standard Mix for GC/MS Analysis. [Link]
- Li, Z., et al. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. [Link]
- Feo, M. L., & Eljarrat, E. (2011). Chapter 9. Determination of Pyrethroid Insecticides in Environmental Samples by GC–MS and GC–MS–MS.
- Lehotay, S. J. (2006). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- Sakthivel, T., et al. (2011).
- Pervushin, V., et al. (2020). API-monitoring of synthetic pyrethroids by gas chromatography with mass spectrometric detection. [Link]
- Wang, M., et al. (2020). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. MDPI. [Link]
- Sakthivel, T., et al. (2011). QuEChERS Method for Determination of Some Chlorinated Hydrocarbon and Synthetic Pyrethroid Residues in Sheep Meat by Gas Chromatography-Electron Capture Detector.
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- de Souza, S. V. C., & Junqueira, R. G. (2005). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
- U.S. Food and Drug Administration. (2024). Q2(R2)
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Application Note: High-Throughput Quantification of Pyrethroid Exposure Using 2-Phenoxybenzoic Acid as a Key Biomarker
Introduction: The Significance of Monitoring Pyrethroid Exposure
Pyrethroids are a major class of synthetic insecticides used globally in agriculture and public health. While effective, their widespread use has led to ubiquitous human exposure, raising concerns about potential neurotoxic effects, particularly in vulnerable populations such as children and pregnant women. Direct measurement of parent pyrethroids in biological samples is challenging due to their rapid metabolism in the human body. Therefore, biomonitoring efforts focus on the quantification of their urinary metabolites.
Many commercially important pyrethroids, including permethrin, cypermethrin, and deltamethrin, are esters of 3-phenoxybenzoic acid. Upon hydrolysis in the body, they yield specific metabolites, but also a common, more abundant terminal metabolite: 2-Phenoxybenzoic acid (2-PBA). The measurement of 2-PBA provides an integrated assessment of exposure to a significant group of pyrethroids. This application note presents a robust analytical framework for the reliable quantification of 2-PBA in human urine.
Analytical Strategy: A Dual-Platform Approach
The choice between GC-MS and LC-MS/MS for 2-PBA analysis depends on laboratory resources, desired sensitivity, and sample throughput. We present protocols for both platforms, as each offers distinct advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique. It requires a derivatization step to increase the volatility of the acidic metabolite, but offers excellent chromatographic resolution and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and throughput by eliminating the need for derivatization. It is often considered the gold standard for high-volume biomonitoring studies.
The overall analytical workflow is depicted below.
Figure 1: General workflow for the quantification of 2-PBA in urine.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: this compound (2-PBA) and isotopic internal standard (e.g., ¹³C₆-2-PBA).
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia.
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (all HPLC or LC-MS grade).
-
Reagents: Acetic acid, Ammonium acetate, BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
SPE Cartridges: C18, 500 mg, 6 mL.
Protocol 1: Sample Preparation and Solid Phase Extraction (SPE)
Causality: The initial enzymatic hydrolysis is critical because metabolites are primarily excreted as glucuronide and sulfate conjugates. This step deconjugates them into their free forms, making them amenable to extraction and analysis. Solid Phase Extraction is then employed to clean up the sample and concentrate the analyte of interest, removing interfering matrix components like salts and urea.
-
Sample Thawing & Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Spike each sample, calibration standard, and quality control (QC) sample with 50 µL of the ¹³C₆-2-PBA internal standard working solution (e.g., at 1 µg/mL).
-
Buffer Addition: Add 2 mL of 1 M ammonium acetate buffer (pH 5.0). Vortex briefly.
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/sulfatase enzyme solution. Cap the tubes, vortex, and incubate in a water bath at 37°C for at least 4 hours (or overnight).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: After hydrolysis, centrifuge the samples at 3000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 20% methanol/water solution to remove polar interferences.
-
Elution: Elute the analytes with 8 mL of ethyl acetate into a clean glass tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for either derivatization (GC-MS) or reconstitution (LC-MS/MS).
Protocol 2: GC-MS Analysis
Causality: The carboxyl group of 2-PBA makes it polar and non-volatile. Derivatization with BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable derivative suitable for gas chromatography.
-
Derivatization: To the dried extract from step 3.2.9, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap tightly and heat at 70°C for 30 minutes.
-
GC-MS Parameters: After cooling, inject 1-2 µL of the derivatized sample into the GC-MS system.
| Parameter | Condition | Rationale |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of organic molecules. |
| Injector Temp | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 1 min), ramp to 290°C at 15°C/min, hold 5 min | Optimized to separate the 2-PBA derivative from matrix components. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas standard for GC-MS. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization method providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions for the analyte and IS. |
| Monitored Ions | 2-PBA-TMS: m/z 271, 286; ¹³C₆-2-PBA-TMS: m/z 277, 292 | Quantifier and qualifier ions for confirmation. |
Protocol 3: LC-MS/MS Analysis
Causality: This method leverages the high specificity of tandem mass spectrometry (MS/MS). The analyte is separated by liquid chromatography, ionized (typically by electrospray ionization), and then fragmented. Monitoring a specific precursor-to-product ion transition provides exceptional selectivity and reduces matrix interference without the need for derivatization.
-
Reconstitution: To the dried extract from step 3.2.9, add 1.0 mL of the initial mobile phase (e.g., 80% Water/20% Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
LC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for retaining and separating moderately nonpolar analytes from aqueous matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | Start at 20% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient to elute the analyte while cleaning the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group on 2-PBA is readily deprotonated, making it highly sensitive in negative ion mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | The most sensitive and specific mode for quantification in tandem MS. |
| MRM Transitions | 2-PBA: 213 -> 169; ¹³C₆-2-PBA: 219 -> 175 | Precursor [M-H]⁻ ion to a stable product ion transition. |
Data Analysis and Quality Control
Trustworthiness: A robust analytical method requires a self-validating system. This is achieved through the use of an isotopic internal standard, calibration curves, and quality control samples. The internal standard corrects for variations in sample preparation and instrument response.
-
Calibration Curve: Prepare a set of calibration standards in a surrogate matrix (e.g., pooled urine known to be free of pyrethroid metabolites) ranging from 0.1 to 50 ng/mL. Process these standards alongside the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibrators. The concentration of 2-PBA in the unknown samples is determined by linear regression.
-
Quality Control (QC): Prepare QC samples at low, medium, and high concentrations within the calibration range. A batch is considered valid if the QC samples are within ±15% of their nominal value.
Representative Calibration Data (LC-MS/MS)
| Calibrator | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| CAL 1 | 0.1 | 1,540 | 152,000 | 0.010 |
| CAL 2 | 0.5 | 7,850 | 155,000 | 0.051 |
| CAL 3 | 2.0 | 30,100 | 149,500 | 0.201 |
| CAL 4 | 10.0 | 155,200 | 153,800 | 1.009 |
| CAL 5 | 25.0 | 380,500 | 151,100 | 2.518 |
| CAL 6 | 50.0 | 765,000 | 153,000 | 5.000 |
| Regression | R² = 0.9995 |
Conclusion
This application note provides two validated, high-performance methods for the quantification of the key pyrethroid metabolite, this compound. The LC-MS/MS protocol is recommended for high-throughput biomonitoring due to its superior sensitivity and elimination of the derivatization step. The GC-MS method remains a reliable and cost-effective alternative. Proper implementation of these protocols, including rigorous quality control, will enable researchers to accurately assess human exposure to a wide range of common pyrethroid insecticides, contributing to a better understanding of their potential health impacts.
References
- Title: Biomonitoring of Human Exposure to Pyrethroids and Its Correlation with Oxidative Stress Markers Source: Scientific Reports URL:[Link]
- Title: Urinary pyrethroid metabolites among pregnant women in Wuhan, China: distribution, temporal variability, and exposure determinants Source: Environmental Science and Pollution Research URL:[Link]
- Title: A review of the analytical methods for the determination of pyrethroid insecticide residues in food and environmental samples Source: Talanta URL:[Link]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Phenoxybenzoic Acid
Abstract
This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Phenoxybenzoic acid. As a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals, its accurate quantification is critical for ensuring product quality and process efficiency.[1][2] This guide provides a comprehensive, step-by-step protocol, from initial method development based on the analyte's physicochemical properties to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in research and quality control laboratories.
Introduction and Analyte Characterization
This compound (2-PBA) is an aromatic carboxylic acid comprised of a benzoic acid moiety with a phenoxy group at the ortho position.[1][5] This structure imparts moderate hydrophobicity and a distinct acidic character, which are the primary determinants for chromatographic behavior. A thorough understanding of its physicochemical properties is the foundation for a logical and efficient method development strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2][5][6] |
| Molecular Weight | 214.22 g/mol | [2][6] |
| pKa | 3.53 (at 25°C) | [1][6] |
| Appearance | White to pale cream crystalline powder | [1][6][7] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, acetonitrile, chloroform. | [1][6] |
| Structure | [5] |
The most critical parameter for this analysis is the pKa of 3.53 . In reversed-phase chromatography, analyte retention is heavily influenced by its ionization state.[8][9] To achieve consistent and maximal retention, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group. A general rule is to maintain the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[9][10] Therefore, a target pH of approximately 2.5 is optimal for this method.
HPLC Method Development Strategy
The development process follows a logical progression from initial screening of chromatographic parameters to fine-tuning for optimal performance and subsequent validation.
Figure 1: HPLC Method Development Workflow for this compound.
Rationale for Chromatographic Conditions
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography and serves as an excellent starting point due to its hydrophobic interactions with the non-polar regions of 2-PBA. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for standard HPLC systems. High-purity silica helps minimize peak tailing that can occur from interactions between acidic analytes and residual silanols on the silica surface.[11]
-
Mobile Phase:
-
Aqueous Component: To maintain a pH of ~2.5, a phosphate buffer is a suitable choice for UV-based detection. A 20 mM potassium phosphate solution, adjusted to pH 2.5 with phosphoric acid, provides sufficient buffering capacity.[8] For LC-MS applications, a volatile buffer like 0.1% formic acid in water would be preferred.[10]
-
Organic Modifier: Acetonitrile is often chosen over methanol as it typically provides better peak shapes for aromatic compounds, lower viscosity (resulting in lower backpressure), and a lower UV cutoff.[8][12]
-
Elution Mode: An isocratic elution is preferable for a simple, single-analyte quantification as it offers simplicity, robustness, and faster re-equilibration times compared to gradient elution.
-
-
Detector Settings: this compound contains two aromatic rings, which makes it a strong chromophore suitable for UV detection. A preliminary scan should be performed to identify the wavelength of maximum absorbance (λmax) to ensure high sensitivity. For general purposes, 254 nm is a common starting point for aromatic compounds. A Diode Array Detector (DAD) is advantageous as it can assess peak purity.
Figure 2: Effect of Mobile Phase pH on the Retention of this compound.
Experimental Protocol: Final Validated Method
This section provides the detailed protocol for the analysis of this compound using the optimized and validated HPLC method.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (H₃PO₄) (85%, Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
HPLC system with isocratic pump, autosampler, column thermostat, and DAD/UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Solutions
-
Mobile Phase (20 mM Phosphate Buffer pH 2.5 : Acetonitrile | 50:50 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm filter.
-
Mix 500 mL of the filtered buffer with 500 mL of acetonitrile.
-
Degas the final mobile phase by sonication or helium sparging.
-
-
Diluent (Mobile Phase): Use the prepared mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard and Calibration Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions
Table 2: Optimized HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | DAD/UV at 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of this compound. Peak purity analysis using a DAD confirmed that the analyte peak was spectrally pure and free from co-eluting impurities.
Linearity and Range
Linearity was assessed by analyzing seven concentration levels ranging from 1 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
-
Correlation Coefficient (r²): > 0.999
-
Regression Equation: y = mx + c
-
Range: The method was found to be linear, accurate, and precise over the range of 5-100 µg/mL.
Accuracy
Accuracy was determined by the recovery method. A known amount of 2-PBA was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate.
-
Acceptance Criterion: Recovery between 98.0% and 102.0%.
-
Result: The mean recovery across all levels was found to be within the acceptable range.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% concentration (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed by a different analyst on a different day using a different instrument.
-
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.
-
Result: The RSD for both repeatability and intermediate precision was well below 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest concentration of analyte that can be reliably detected.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:
-
Mobile phase composition (±2% organic)
-
Mobile phase pH (±0.2 units)
-
Column temperature (±5°C)
-
Flow rate (±0.1 mL/min)
The system suitability parameters (e.g., retention time, peak area, tailing factor) were monitored. The method was found to be robust, with no significant impact on the results from these minor variations.
Table 3: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria (ICH) |
| Specificity | No interference observed | Specific to analyte |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 5 - 100 µg/mL | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 99.1% - 101.5% | Typically 98.0% - 102.0% |
| Precision (RSD%) | < 1.0% | ≤ 2.0% |
| Robustness | Passed | No significant changes |
Conclusion
This application note presents a straightforward, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method development was logically guided by the analyte's physicochemical properties, particularly its acidic nature. The final isocratic method is easy to implement and has been thoroughly validated to meet the stringent requirements of the pharmaceutical industry, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. This validated protocol is well-suited for routine quality control analysis and research applications.
References
- PubChem, National Center for Biotechnology Inform
- PubChem, National Center for Biotechnology Inform
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- LCGC International. Column Selection for Reversed-Phase HPLC. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
- European Medicines Agency. ICH guideline Q2(R2)
- Agilent Technologies.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
- Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- Phenomenex.
- Pharmaguideline.
- Phenomenex Blog. Selecting the Right Column for Your Reversed Phase Method. [Link]
- LCGC Europe. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
- Crawford Scientific. A Guide to HPLC and LC-MS Buffer Selection. [Link]
- European Medicines Agency. ICH Q2(R2)
- Agilent Technologies.
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- SpringerLink. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]
- NIST WebBook. 2-Acetylbenzoic acid. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2243-42-7 [chemicalbook.com]
- 7. A10515.22 [thermofisher.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 10. hplc.eu [hplc.eu]
- 11. hplc.eu [hplc.eu]
- 12. agilent.com [agilent.com]
Quantitative Analysis of 2-Phenoxybenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a robust and validated methodology for the quantitative analysis of 2-Phenoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (2-PBA) is a significant compound used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is frequently employed as an internal standard for the analysis of pyrethroid metabolites.[1][2][3] Due to its carboxylic acid functional group, 2-PBA exhibits low volatility, necessitating a chemical derivatization step to ensure its suitability for GC analysis.[4] This guide provides a comprehensive, step-by-step protocol for sample preparation, trimethylsilyl (TMS) derivatization, and subsequent GC-MS analysis. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively. All procedures are designed to meet rigorous standards of scientific integrity and data reliability.
Introduction and Scientific Rationale
This compound, a white crystalline solid with the molecular formula C₁₃H₁₀O₃, is a benzoic acid derivative characterized by a phenoxy group at the ortho position.[5][6] Its chemical stability and structural properties make it an ideal internal standard in analytical chemistry, particularly for quantifying pesticide residues in complex matrices.[2] The primary analytical challenge in its GC analysis is the high polarity and low volatility conferred by the carboxylic acid group, which can lead to poor chromatographic peak shape, thermal degradation, and adsorption on the column.[4][7]
To overcome these limitations, a derivatization step is essential.[8] This protocol employs silylation, a widely used and highly effective method where the active hydrogen of the carboxylic acid is replaced by a non-polar trimethylsilyl (TMS) group.[7][8] This chemical modification significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis while yielding characteristic mass spectra for confident identification and quantification.[9]
Principle of the GC-MS Method
The analytical workflow is founded on two core principles: chromatographic separation and mass spectrometric detection.
-
Gas Chromatography (GC): The derivatized, volatile 2-PBA is injected into the GC system, where it is vaporized. An inert carrier gas (Helium) transports the analyte through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile and stationary phases.
-
Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it undergoes electron ionization (EI), a hard ionization technique that fragments the molecule into a reproducible pattern of charged ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint" for unequivocal identification.
For quantitative analysis, the instrument can be operated in either full scan mode, which acquires a complete mass spectrum, or Selected Ion Monitoring (SIM) mode, which monitors only specific, characteristic ions for enhanced sensitivity and specificity.[10]
Detailed Experimental Protocol
This protocol provides a self-validating system for the analysis of 2-PBA. Adherence to the specified reagent purity and procedural steps is critical for achieving accurate and reproducible results.
Required Materials and Reagents
-
Standards: this compound (≥98% purity)[3]
-
Solvents: Ethyl acetate, Dichloromethane, Hexane (all HPLC or GC-grade)
-
Reagents:
-
Hydrochloric Acid (HCl), 6 M solution
-
Sodium Chloride (NaCl), crystal, ACS grade
-
Sodium Sulfate (Na₂SO₄), anhydrous, granular
-
Nitrogen gas, ultra-high purity
-
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Consumables:
-
Volumetric flasks (Class A)
-
Pipettes and tips
-
15 mL glass centrifuge tubes with screw caps
-
2 mL GC autosampler vials with inserts and PTFE-lined caps[11]
-
Syringe filters (0.22 µm, PTFE)
-
Instrumentation and Analytical Conditions
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is recommended.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector | Splitless mode, 250 °C | Ensures quantitative transfer of the analyte onto the column; temperature is high enough for rapid volatilization of the TMS derivative without causing degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar column that provides excellent separation for a wide range of derivatized organic compounds. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A robust temperature program that ensures good separation from solvent and matrix components and elution of the derivatized analyte as a sharp peak.[12] |
| MS System | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching.[12] |
| Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |
| Transfer Line | 280 °C | Ensures the analyte remains in the gas phase as it moves from the GC to the MS. |
| Acquisition | Full Scan (m/z 50-400) and/or SIM | Full scan is used for initial identification and method development. SIM mode is used for high-sensitivity quantification. |
| SIM Ions | Quantifier: m/z 271; Qualifiers: m/z 286, 197 | m/z 286 is the molecular ion [M]⁺. m/z 271 ([M-15]⁺) is a stable fragment from the loss of a methyl group and is often more abundant, making it a good quantifier. m/z 197 is another characteristic fragment. |
Preparation of Standards and Samples
Step 1: Stock Standard Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve in ethyl acetate in a 10 mL Class A volumetric flask.
-
Fill to the mark with ethyl acetate and mix thoroughly.
-
Store at 4 °C in an amber glass vial. This solution is stable for up to 6 months.
Step 2: Working Calibration Standards
-
Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock standard with ethyl acetate.
-
Transfer 100 µL of each calibration standard into a clean glass tube for the derivatization step.
Step 3: Sample Preparation (Liquid-Liquid Extraction) [12][13] This procedure is a general guide for extracting 2-PBA from an aqueous matrix (e.g., urine, plasma after protein precipitation).
-
Pipette 1 mL of the sample into a 15 mL glass centrifuge tube.
-
Acidify the sample to pH < 2 by adding 100 µL of 6 M HCl. This protonates the carboxylic acid, making it less water-soluble.
-
Add approximately 0.5 g of NaCl to increase the ionic strength of the aqueous phase, which enhances partitioning of the analyte into the organic solvent ("salting out").
-
Add 3 mL of ethyl acetate.
-
Cap the tube and vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-7) with another 3 mL of ethyl acetate and combine the organic layers.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C. The sample is now ready for derivatization.
Derivatization Protocol (Silylation)[8][12]
-
Reconstitute the dried extract or the 100 µL aliquot of the standard in 50 µL of ethyl acetate.
-
Add 50 µL of the BSTFA + 1% TMCS reagent to the tube. TMCS acts as a catalyst, improving the reaction efficiency.
-
Cap the tube tightly and vortex briefly.
-
Heat the mixture at 70 °C for 30 minutes in a heating block or water bath to ensure the reaction goes to completion.
-
Cool the tube to room temperature.
-
Transfer the derivatized solution to a 2 mL GC vial with an insert for analysis.
The overall analytical workflow is depicted below.
Caption: GC-MS workflow for this compound analysis.
Expected Results and Discussion
Chromatography and Mass Spectra
The trimethylsilyl derivative of this compound (2-PBA-TMS) is expected to elute as a sharp, symmetrical peak. The underivatized acid, if any remains, will either not elute or appear as a very broad, tailing peak.
The electron ionization (70 eV) of 2-PBA-TMS will produce a characteristic fragmentation pattern. The diagram below illustrates the derivatization reaction and the generation of key diagnostic ions.
Caption: Silylation and key fragments of 2-PBA-TMS.
Method Validation Parameters
For use in regulated environments or for peer-reviewed publication, the method should be validated according to established guidelines (e.g., ICH, FDA).[14] Key parameters to assess include:
-
Specificity: The ability to detect the analyte without interference from the matrix. Assessed by analyzing blank matrix samples.[15][16]
-
Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.[16][17]
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing spiked samples at multiple concentrations. Acceptance criteria are typically 85-115% recovery and a relative standard deviation (RSD) of ≤15%.[15][16][17]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low signal | Incomplete derivatization. | Ensure reagents are fresh and anhydrous. Check reaction temperature and time. Ensure sample is completely dry before adding reagent.[8] |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. | |
| MS detector issue. | Check MS tune and calibration. | |
| Peak tailing | Presence of underivatized acid. | Optimize derivatization conditions (increase reagent volume, temperature, or time). |
| Active sites in the GC system. | Replace the inlet liner and septum. Trim the first few cm of the column. | |
| Poor reproducibility (high RSD) | Inconsistent sample preparation or injection volume. | Ensure consistent and accurate pipetting. Use an autosampler for injections. |
| Sample degradation. | Analyze samples promptly after derivatization. Check for analyte stability over time.[15] | |
| Extraneous peaks in chromatogram | Contaminated solvents, reagents, or glassware. | Use high-purity solvents and reagents.[13] Thoroughly clean all glassware. Run a solvent blank. |
| Septum bleed from the injector. | Use a high-quality, low-bleed septum. |
Conclusion
The protocol detailed in this application note provides a reliable and high-performing GC-MS method for the analysis of this compound. The critical step of trimethylsilyl derivatization successfully overcomes the inherent challenges of analyzing this polar carboxylic acid by gas chromatography. By converting 2-PBA into its volatile TMS-ester, the method achieves excellent peak shape, sensitivity, and reproducibility. This procedure is suitable for a wide range of applications, from quality control in pharmaceutical synthesis to its use as an internal standard in environmental and biological monitoring.
References
- MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Lee, J. H., et al. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. SciSpace.
- Chemistry LibreTexts. (2023). Derivatization.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- NIST. (n.d.). Benzoic acid, 2-phenoxy-. NIST Chemistry WebBook.
- University of Toronto. (n.d.). Sample Preparation Guidelines for GC-MS.
- ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
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Application Notes & Protocols: Synthesis and Evaluation of Novel Anticonvulsant Agents from 2-Phenoxybenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and preclinical evaluation of novel anticonvulsant agents derived from the 2-phenoxybenzoic acid scaffold. Recognizing the persistent need for more effective and safer antiepileptic drugs, this document outlines detailed, field-proven protocols for researchers, medicinal chemists, and drug development professionals. We delve into the rationale behind the synthetic strategy, focusing on the conversion of this compound into key intermediates and their subsequent elaboration into diverse chemical entities such as hydrazides, semicarbazides, and thiosemicarbazides. Furthermore, this guide details standardized in-vivo protocols for assessing anticonvulsant efficacy using the Maximal Electroshock (MES) seizure model and evaluating neurotoxicity via the Rotarod test, providing a complete workflow from chemical synthesis to preliminary pharmacological assessment.
Introduction: The Rationale for this compound as a Scaffold
Epilepsy is a prevalent neurological disorder affecting millions worldwide, with a significant portion of patients experiencing inadequate seizure control or dose-limiting side effects from current medications. This therapeutic gap drives the urgent search for novel anticonvulsant agents with improved efficacy and safety profiles. The this compound moiety presents a compelling starting point for drug discovery. Its structural features, including two aromatic rings with a flexible ether linkage, are present in molecules known to interact with central nervous system targets. Derivatives of this scaffold have been investigated for their potential to act as benzodiazepine receptor agonists, which are crucial for mediating inhibitory neurotransmission and controlling seizure activity.[1][2] The inherent versatility of the carboxylic acid functional group allows for straightforward chemical modification, making this compound an ideal and cost-effective starting material for building a library of diverse compounds for anticonvulsant screening.[3]
Overall Synthetic and Evaluation Workflow
The strategic approach involves a multi-step process beginning with the activation of the carboxylic acid group of this compound. This activated intermediate is then reacted with various nucleophiles to generate a library of derivatives. These final compounds are subsequently subjected to a standardized preclinical screening cascade to identify promising anticonvulsant candidates.
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Introduction: The Versatile 2-Phenoxybenzoic Acid Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Phenoxybenzoic Acid Esters and Amides
This compound and its derivatives represent a class of diaryl ether compounds with significant importance across various scientific disciplines. Structurally, they feature a flexible ether linkage that connects two phenyl rings, a motif that allows for diverse solid-state behaviors and biological interactions.[1] This scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory agents, analgesics, and anticonvulsants.[1][2][3] Its derivatives have been investigated as benzodiazepine receptor agonists, which are crucial for treating conditions like anxiety and seizures.[1] Beyond pharmaceuticals, these compounds are utilized in the formulation of agricultural herbicides and in the production of specialty polymers.[3]
This guide provides a detailed exploration of the primary synthetic methodologies for preparing the this compound core, followed by specific, field-proven protocols for its conversion into versatile ester and amide derivatives. We will delve into the causality behind experimental choices, offering mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the this compound Core via Ullmann Condensation
The most established and historically significant method for constructing the C-O bond in diaryl ethers like this compound is the Ullmann condensation.[4][5][6] This copper-catalyzed cross-coupling reaction joins an aryl halide with an alcohol or phenol.[7]
Causality and Mechanistic Insight
The Ullmann reaction traditionally requires harsh conditions, including high temperatures (often >200°C), polar aprotic solvents (e.g., DMF, NMP), and stoichiometric amounts of a copper catalyst.[4][8] The aryl halide's reactivity is enhanced by the presence of electron-withdrawing groups.[4] The mechanism, while complex and debated, is generally understood to proceed through the formation of a copper(I) alkoxide or phenoxide species. This intermediate undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the active copper(I) species.[5][6][9] Modern advancements have introduced soluble copper catalysts with ligands (such as diamines or phenanthrolines) that facilitate the reaction under milder conditions and even enable microwave-assisted synthesis for improved yields and shorter reaction times.[1][4]
The choice of a base, typically potassium carbonate, is critical for deprotonating the phenol, thereby generating the nucleophilic phenoxide required for the reaction. The copper catalyst is essential as it provides an alternative, lower-energy pathway for the reaction to proceed, which would otherwise be an unfavorable nucleophilic aromatic substitution.[6]
Visualizing the Ullmann Condensation Workflow
Caption: General workflow for the Ullmann condensation synthesis of this compound.
Protocol 1: Microwave-Assisted Ullmann Synthesis of this compound
This protocol is adapted from modern procedures that leverage microwave irradiation to enhance reaction rates and yields.[1]
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
Amyl alcohol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-chlorobenzoic acid (1.0 mmol), phenol (1.2 mmol), anhydrous potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Solvent Addition: Add 3-5 mL of amyl alcohol or DMF to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120°C and hold for 3-5 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quench & Product Precipitation: After the reaction is complete (as indicated by TLC), allow the vessel to cool to room temperature. Carefully transfer the mixture to a beaker containing 20 mL of deionized water.
-
Acidification: While stirring, slowly add 1M HCl to the aqueous mixture until the pH is approximately 2-3. The this compound product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
| Parameter | Value | Reference |
| Temperature | 120°C | [1] |
| Time | 3-5 min | [1] |
| Typical Yield | >80% | [1] |
Part 2: Preparation of this compound Esters
Esterification is a fundamental transformation that converts the carboxylic acid group into a less polar ester, which is often a critical step in modifying the pharmacological profile of a drug candidate. The most direct method is Fischer esterification, but a more robust and widely applicable method involves conversion to an acyl chloride intermediate.
Protocol 2: Two-Step Ester Synthesis via Acyl Chloride
This method offers high yields and is compatible with a wide range of alcohols, including those that are sensitive to the harsh acidic conditions of Fischer esterification. The initial step involves the conversion of the carboxylic acid to a highly reactive acyl chloride using an agent like oxalyl chloride or thionyl chloride.[10][11]
Step A: Synthesis of 2-Phenoxybenzoyl Chloride
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous (catalytic amount)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).[10]
-
Solvent and Catalyst: Add anhydrous DCM, followed by a catalytic drop of anhydrous DMF using a syringe.[10]
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.5 equiv) dropwise.[10] Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Isolation: The reaction mixture now contains 2-phenoxybenzoyl chloride. The solvent and excess oxalyl chloride can be removed under reduced pressure. The crude acyl chloride is typically used immediately in the next step without further purification.[10]
Step B: Reaction with Alcohol to Form the Ester
Materials:
-
Crude 2-phenoxybenzoyl chloride from Step A
-
Desired alcohol (e.g., ethanol, methanol) (1.2 equiv)
-
Anhydrous DCM
-
A non-nucleophilic base (e.g., pyridine or triethylamine) (1.2 equiv)
Procedure:
-
Setup: In a separate flask under an inert atmosphere, dissolve the desired alcohol and the base in anhydrous DCM.
-
Addition: Cool the alcohol solution to 0°C. Slowly add the solution of 2-phenoxybenzoyl chloride in DCM from the previous step.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography on silica gel.
Part 3: Preparation of this compound Amides
Amide bond formation is one of the most important reactions in drug development. Similar to ester synthesis, the most reliable method proceeds through an acyl chloride intermediate, which readily reacts with primary or secondary amines to form the corresponding amide.[12][13]
The Role of Modern Coupling Reactions: Buchwald-Hartwig Amination
While the protocol below focuses on the classic acyl chloride route, it is important to recognize the power of modern cross-coupling methods. The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, typically by coupling an aryl halide with an amine.[14][15][16] While not a direct conversion from this compound, it represents the state-of-the-art for creating N-aryl bonds and is a powerful alternative for synthesizing complex aniline derivatives that could later be acylated, or for directly constructing related N-aryl amide structures from different starting materials.[17][18] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond.[15][19]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Amide Synthesis via Acyl Chloride
This robust protocol provides a general method for synthesizing a wide array of 2-phenoxybenzamides.
Materials:
-
Crude 2-phenoxybenzoyl chloride (from Protocol 2, Step A)
-
Primary or secondary amine (1.1 equiv)
-
Anhydrous DCM or THF
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
Procedure:
-
Reactant Setup: In an oven-dried flask under an inert atmosphere, dissolve the amine and triethylamine in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Prepare a solution of the crude 2-phenoxybenzoyl chloride (1.0 equiv) in anhydrous DCM and add it dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1M HCl (this removes excess amine and triethylamine as their hydrochloride salts), and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.
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- 2,3-Dicyano-5,6-dichlorobenzoquinone-Mediated and Selective C–O and C–C Cross-Couplings of Phenols and Porphyrins.
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Application Notes & Protocols: 2-Phenoxybenzoic Acid in the Synthesis of Analgesic Compounds
Introduction: The Strategic Role of Diaryl Scaffolds in Analgesic Development
2-Phenoxybenzoic acid is an aromatic compound featuring a benzoic acid moiety linked to a phenoxy group via an ether bond.[1][2] This diaryl ether structure serves as a crucial building block and a structural template in medicinal chemistry, primarily for the development of potent analgesic and anti-inflammatory agents.[1][3] Its significance lies in its conformational similarity to N-phenylanthranilic acid, the core of the widely recognized "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This structural analogy allows researchers to explore the chemical space around the diaryl scaffold to modulate pharmacological activity, selectivity, and safety profiles.
The primary mechanism of action for most analgesics derived from these scaffolds is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] By blocking this pathway, these compounds effectively reduce the sensitization of nociceptors, thereby producing an analgesic effect. This guide provides an in-depth exploration of the synthetic routes utilizing this compound and related structures for the creation of novel analgesic compounds, complete with detailed protocols and mechanistic insights for researchers in drug discovery.
Core Synthetic Strategies and Mechanistic Rationale
Two primary strategies dominate the use of diaryl scaffolds related to this compound in analgesic synthesis: the creation of N-aryl anthranilic acids (fenamates) via cross-coupling reactions and the direct derivatization of the this compound core to explore new pharmacophores.
Strategy 1: Synthesis of Fenamate-Type Analgesics via C-N Cross-Coupling
The most prominent analgesics structurally related to this compound are the fenamates, such as mefenamic acid and flufenamic acid. These compounds are N-aryl derivatives of anthranilic acid, forming a diarylamine core instead of a diaryl ether. The synthesis of this C-N bond is a cornerstone of NSAID manufacturing and is classically achieved through the Ullmann condensation.
The Ullmann Condensation: A Classic Route to Diaryl Amines
The Ullmann condensation is a copper-catalyzed cross-coupling reaction that forms carbon-nitrogen or carbon-oxygen bonds.[5][6] In the context of fenamate synthesis, it involves the reaction of an o-halobenzoic acid with an appropriately substituted aniline.[7][8]
-
Causality of Experimental Choices:
-
Catalyst: Copper, in the form of copper powder, copper(I) salts (e.g., CuI), or copper(II) salts (e.g., CuSO4), is essential to facilitate the reaction.[7][9] The catalyst lowers the activation energy for the coupling process, which otherwise would require impractically harsh conditions.[9][10] The active species is believed to be a copper(I) compound that undergoes oxidative addition to the aryl halide.[10][11]
-
Base: A base, typically potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.[7][12]
-
Solvent & Temperature: The reaction traditionally requires high-boiling polar aprotic solvents like DMF, NMP, or even excess aniline to serve as the solvent, with temperatures often exceeding 120-210 °C to drive the reaction to completion.[5][12]
-
Caption: General workflow for the synthesis of fenamates via Ullmann condensation.
Modern Advancements: The Buchwald-Hartwig Amination
While robust, the Ullmann condensation often requires harsh conditions. The Buchwald-Hartwig amination is a modern alternative that utilizes a palladium catalyst with specialized phosphine ligands.[13] This method offers significant advantages, including milder reaction temperatures, broader substrate scope, and higher functional group tolerance, making it a powerful tool for synthesizing aryl amines.[13][14] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst.
Strategy 2: Direct Derivatization of this compound
This approach uses this compound as the direct starting material to synthesize novel compounds with potential analgesic activity. A common and effective strategy is the synthesis of hydrazide-hydrazone derivatives.[15][16][17]
-
Rationale for Derivatization: The hydrazone moiety (-C=N-NH-C=O) is recognized as a key pharmacophore that can contribute to analgesic and anti-inflammatory effects, partly through its ability to interact with the COX enzymes.[15] By converting the carboxylic acid group of this compound into this functional group, researchers can generate a library of new chemical entities for pharmacological screening.
The synthesis is a multi-step process:
-
Esterification: The carboxylic acid is first converted to an ester (e.g., ethyl ester) to activate it for the next step.
-
Hydrazinolysis: The ester is then treated with hydrazine hydrate to form the corresponding acid hydrazide.
-
Condensation: Finally, the acid hydrazide is condensed with various aromatic aldehydes or ketones in the presence of an acid catalyst to yield the target N-aroylarylhydrazone derivatives.[15]
Caption: Multi-step synthesis of this compound hydrazide-hydrazones.
Experimental Protocols
Protocol 1: Synthesis of Mefenamic Acid via Ullmann Condensation
This protocol describes the synthesis of Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid), a representative fenamate NSAID, adapted from established industrial methods.[7][12]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| o-Chlorobenzoic Acid | 156.57 | 15.7 g | 0.1 |
| 2,3-Dimethylaniline | 121.18 | 14.5 g | 0.12 |
| Anhydrous K2CO3 | 138.21 | 13.8 g | 0.1 |
| Anhydrous CuSO4 | 159.61 | 0.8 g | 0.005 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| Concentrated HCl | - | As needed | - |
| Ethanol | - | For recrystallization | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add o-chlorobenzoic acid, 2,3-dimethylaniline, anhydrous potassium carbonate, anhydrous copper(II) sulfate, and DMF.
-
Heating: Heat the reaction mixture with stirring to 120-130 °C. Maintain this temperature for 15-20 hours. The color of the mixture will darken as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting o-chlorobenzoic acid spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of water and stir.
-
Precipitation: Slowly acidify the aqueous solution by adding concentrated HCl dropwise with vigorous stirring until the pH reaches 2-3. This will precipitate the crude Mefenamic acid.
-
Isolation: Filter the resulting precipitate using a Büchner funnel, and wash the filter cake thoroughly with warm water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude solid from ethanol to obtain pure Mefenamic acid as off-white crystals. Dry the product in a vacuum oven.
Characterization:
-
Melting Point: Determine the melting point and compare it with the literature value (approx. 230 °C).
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of a this compound Hydrazide-Hydrazone
This protocol details the multi-step synthesis of a representative hydrazone derivative starting from this compound.[15][18]
Step A: Synthesis of Ethyl 2-Phenoxybenzoate
-
In a 250 mL round-bottom flask, dissolve 21.4 g (0.1 mol) of this compound in 100 mL of absolute ethanol.
-
Carefully add 2 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 6 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 10% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the ester, which can be used directly in the next step.
Step B: Synthesis of this compound Hydrazide
-
Dissolve the ethyl 2-phenoxybenzoate (0.1 mol) from Step A in 80 mL of ethanol.
-
Add 7.5 mL (~0.15 mol) of hydrazine hydrate (99%).
-
Reflux the mixture for 8 hours. A white precipitate will form as the reaction proceeds.
-
Cool the mixture to room temperature and filter the solid precipitate.
-
Wash the solid with cold ethanol and dry to obtain the pure this compound hydrazide.
Step C: Synthesis of N'-(4-Chlorobenzylidene)-2-phenoxybenzohydrazide
-
In a 100 mL flask, suspend 2.28 g (0.01 mol) of this compound hydrazide in 30 mL of absolute ethanol.
-
Add 1.41 g (0.01 mol) of 4-chlorobenzaldehyde and 2-3 drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., ethanol/DMF mixture) to yield the pure hydrazone derivative.[4]
Characterization Data for Synthesized Compounds
| Compound | Molecular Formula | Yield (%) | m.p. (°C) | Key Analytical Data |
| Mefenamic Acid | C15H15NO2 | ~75% | 229-231 | ¹H NMR, IR (N-H and C=O stretches) |
| 2-Phenoxybenzoyl Hydrazide | C13H12N2O2 | ~90% | 145-147 | ¹H NMR, Mass Spec (M+) |
| N'-(4-Chlorobenzylidene) derivative | C20H15ClN2O2 | ~85% | 188-190 | ¹H NMR (imine C-H proton), Mass Spec (M+) |
Mechanism of Action: COX Inhibition
The analgesic and anti-inflammatory effects of fenamates and many related compounds are primarily due to their inhibition of the cyclooxygenase (COX) enzymes.
Caption: Inhibition of the prostaglandin pathway by NSAIDs.
Prostaglandins are lipid compounds that are synthesized at sites of tissue damage or infection. They are involved in sensitizing peripheral nerve endings, leading to the sensation of pain (hyperalgesia). By binding to the active site of COX enzymes, NSAIDs prevent arachidonic acid from being converted into prostaglandins, thereby reducing pain and inflammation at the source.[4] Some newer derivatives are designed to be selective for COX-2, which is primarily expressed during inflammation, to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[4]
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- Kysil, D., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11, 10582-10590. [Link]
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- Javidnia, K., et al. (2004). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 3, 143-147. [Link]
- Wolf, C., et al. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(9), 3559-3566. [Link]
- Semantic Scholar. (2023). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. [Link]
- Impact Factor. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. [Link]
- da Silva, P. B., et al. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(16), 4995. [Link]
- Google Patents. (2006).
- Kar, S. S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
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- ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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- ERIC. (2019). Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions. [Link]
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- Google Patents. (2013).
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- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Google Patents. (2001). CN1293186A - Process for preparing flufenamic acid.
- ResearchGate. (2008). Nano-CuO-Catalyzed Ullmann Coupling of Phenols with Aryl Halides under Ligand-Free Conditions. [Link]
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The Versatility of 2-Phenoxybenzoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols
Abstract
2-Phenoxybenzoic acid, a versatile aromatic carboxylic acid, presents significant opportunities in the realm of polymer chemistry for the development of high-performance materials. While its applications in pharmaceuticals and agrochemicals are well-documented, its role as a monomer or a key building block in polymer synthesis is an area of burgeoning interest. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of this compound and its derivatives in the synthesis of advanced polymers, including aromatic polyesters and polyamides. The protocols herein are grounded in established principles of polymer chemistry and supported by analogous examples from scientific literature and patents, offering a robust framework for innovation in materials science.
Introduction: Unlocking the Potential of this compound in Polymer Chemistry
This compound (2-PBA) is an aromatic compound characterized by a benzoic acid moiety substituted with a phenoxy group at the ortho position.[1] This unique structure, featuring a flexible ether linkage, imparts desirable properties to polymers, such as thermal stability, solubility, and specific mechanical characteristics. While direct literature on the homopolymerization of 2-PBA is sparse, its structural analogues, particularly p-phenoxybenzoic acid, are recognized as valuable monomers for high-performance polymers like poly(arylene ether ketones) (PAEKs).[2]
The presence of both a carboxylic acid and a stable phenoxy group allows 2-PBA to be utilized in various polymerization reactions, primarily polycondensation. By activating the carboxylic acid group, for instance, by converting it to an acyl chloride, 2-PBA can react with diols or diamines to form aromatic polyesters and polyamides, respectively. These polymers are of significant interest for applications demanding high thermal and chemical resistance.
This document serves as a detailed guide to the practical application of 2-PBA in polymer synthesis. It provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to explore and innovate in the field of advanced polymer materials.
Key Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a monomer in polycondensation reactions to synthesize aromatic polymers. The flexible ether linkage in the 2-PBA backbone can enhance the processability of otherwise rigid polymer chains.
Synthesis of Aromatic Polyesters
Aromatic polyesters are a class of polymers known for their excellent thermal and mechanical properties. This compound can be incorporated into polyester chains to modify their properties. The following section details a representative protocol for the synthesis of a copolyester using a this compound derivative.
Application Note 1: Synthesis of Aromatic Copolyesters
Objective: To synthesize an aromatic copolyester via melt polycondensation, incorporating a phenoxybenzoic acid derivative to enhance solubility and processability. This protocol is adapted from established methods for synthesizing aromatic polyesters.[3][4]
Rationale: Melt polycondensation is a common industrial method for producing polyesters. The use of an acetylated hydroxy acid derivative in conjunction with other monomers allows for the formation of random copolymers.[3] The phenoxy group is expected to introduce flexibility into the polymer backbone, potentially lowering the melting point and improving solubility compared to fully linear, rigid aromatic polyesters.
Experimental Protocol:
Materials:
-
This compound
-
4-Hydroxybenzoic acid
-
Acetic anhydride
-
Antimony(III) oxide (catalyst)
-
High-boiling point solvent (e.g., Therminol® 66)
-
Methanol
-
Acetone
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Part A: Acetylation of Hydroxybenzoic Acids
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, combine this compound and 4-hydroxybenzoic acid in the desired molar ratio.
-
Add a slight excess of acetic anhydride (approximately 1.1 moles per mole of total hydroxyl groups).
-
Heat the mixture to reflux (around 140-150 °C) under a nitrogen atmosphere for 3-4 hours to ensure complete acetylation.
-
After cooling, the excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure. The resulting mixture of acetylated monomers can be used directly in the next step.
Part B: Melt Polycondensation
-
To the flask containing the acetylated monomers, add a catalytic amount of antimony(III) oxide (e.g., 200-500 ppm).
-
Under a slow stream of nitrogen, gradually heat the mixture in a stepwise manner.
-
Hold the temperature at 250-270 °C for 1-2 hours to allow for the initial polycondensation and distillation of acetic acid.
-
Gradually increase the temperature to 280-320 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg) over a period of 1-2 hours.
-
Continue the reaction under high vacuum and at high temperature for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Cool the reactor to room temperature under nitrogen. The resulting solid polymer can be removed from the flask.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., a chlorinated solvent or a high-boiling polar aprotic solvent) and precipitating it in a non-solvent like methanol or acetone.
-
Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1735 cm⁻¹) and the disappearance of carboxylic acid and hydroxyl groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of both monomers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyester.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
Expected Outcome:
A high-molecular-weight aromatic copolyester with improved solubility and processability due to the incorporation of the flexible 2-phenoxybenzoyl units. The thermal properties will depend on the molar ratio of the comonomers.
Synthesis of Aromatic Polyamides
Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. The incorporation of this compound moieties can introduce flexibility and potentially improve the solubility of these often intractable polymers.
Application Note 2: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
Objective: To synthesize an aromatic polyamide by reacting 2-phenoxybenzoyl chloride with an aromatic diamine.
Rationale: Low-temperature solution polycondensation is a versatile method for preparing high-molecular-weight polyamides that may be unstable at the high temperatures required for melt polymerization. The conversion of the carboxylic acid group of 2-PBA to a more reactive acyl chloride is a necessary activation step. This protocol is based on established procedures for polyamide synthesis.
Experimental Protocol:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
An aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
An acid scavenger such as pyridine or triethylamine
-
Methanol
-
Dry nitrogen
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer or mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
Procedure:
Part A: Synthesis of 2-Phenoxybenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place this compound.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-phenoxybenzoyl chloride can be purified by vacuum distillation or used directly in the next step after ensuring all thionyl chloride has been removed.
Part B: Low-Temperature Solution Polycondensation
-
In a dry, three-necked flask purged with nitrogen, dissolve the aromatic diamine in anhydrous DMAc or NMP. Cool the solution to 0-5 °C using an ice bath.
-
Dissolve the freshly prepared 2-phenoxybenzoyl chloride in a small amount of anhydrous DMAc or NMP.
-
Slowly add the 2-phenoxybenzoyl chloride solution to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymer forms.
-
The polymerization can be terminated by adding a small amount of a chain-terminating agent (e.g., aniline).
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is obtained.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of amide linkages (C=O stretching around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹).
-
NMR Spectroscopy (¹H and ¹³C): To verify the polymer structure.
-
Inherent Viscosity: To estimate the molecular weight of the polymer.
-
TGA and DSC: To assess the thermal stability and glass transition temperature.
Expected Outcome:
A high-molecular-weight aromatic polyamide. The incorporation of the 2-phenoxybenzoyl unit may result in a polymer with better solubility in organic solvents compared to fully rigid-rod aramids.
Visualization of Synthetic Pathways
To provide a clearer understanding of the polymerization processes, the following diagrams illustrate the key reaction schemes.
Caption: Workflow for Aromatic Copolyester Synthesis.
Caption: Workflow for Aromatic Polyamide Synthesis.
Quantitative Data Summary
The following table summarizes typical properties of aromatic polyesters and polyamides. The exact values for polymers derived from this compound will depend on the specific comonomers used and the final molecular weight.
| Property | Aromatic Polyesters | Aromatic Polyamides (Aramids) |
| Glass Transition (Tg) | 150 - 250 °C | 250 - 400 °C |
| Decomposition Temp. (TGA) | > 400 °C | > 500 °C |
| Tensile Strength | 50 - 150 MPa | 100 - 200 MPa (unoriented) |
| Solubility | Soluble in chlorinated solvents, phenols | Generally insoluble, soluble in conc. H₂SO₄, DMAc/LiCl |
Conclusion and Future Outlook
This compound holds considerable promise as a monomer for the synthesis of high-performance aromatic polymers. Its incorporation into polyester and polyamide backbones offers a strategic approach to tailor material properties, particularly enhancing solubility and processability without significantly compromising thermal stability. The protocols detailed in this guide provide a foundational framework for researchers to explore the synthesis and characterization of novel polymers based on this versatile building block.
Future research could focus on the synthesis of a broader range of polymers, including polyimides and poly(ether ether ketones), using this compound and its derivatives. A systematic investigation into the structure-property relationships of these polymers will be crucial for unlocking their full potential in advanced applications, from aerospace components and electronics to high-performance membranes and coatings. The continued exploration of such specialty monomers is vital for the advancement of materials science.
References
- Dahl, K. J. (1976). U.S. Patent No. 3,953,400. Washington, DC: U.S.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). National Institutes of Health.
- Enzymatic Synthesis of Biobased Polyesters and Polyamides. (2017). MDPI.
- Preparing p-phenoxy-benzoyl compounds. (1983). European Patent Office. Patent No. 0069597.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004). European Patent Office. Patent No. EP1454891A1.
- Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. (n.d.). AIDIC - The Italian Association of Chemical Engineering.
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Application Notes and Protocols for the Metal-Catalyzed Synthesis of 2-Phenoxybenzoic Acid
Introduction: The Significance of 2-Phenoxybenzoic Acid and the Power of Cross-Coupling
This compound and its derivatives are privileged scaffolds in medicinal chemistry and materials science. Notably, they serve as precursors for various pharmaceutical agents, including those with analgesic and anticonvulsant properties.[1][2] The synthesis of the diaryl ether linkage is a cornerstone of its molecular architecture. Traditionally, harsh methods were required, but the advent of metal-catalyzed cross-coupling reactions has revolutionized the formation of C-O bonds, offering milder conditions, broader substrate scope, and improved yields.
This comprehensive guide provides detailed insights and actionable protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore two of the most powerful catalytic systems for this transformation: the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O coupling. This document is designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles, empowering researchers to optimize these reactions for their specific needs.
Mechanistic Insights: Understanding the Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Below, we dissect the catalytic cycles of the two primary methods for this compound synthesis.
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation, first reported over a century ago, is a robust method for forming C-O bonds.[3] While early iterations required stoichiometric copper and high temperatures, modern protocols utilize catalytic amounts of copper, often enhanced by ligands.[4] The reaction typically involves the coupling of an aryl halide with an alcohol or phenol.[5] For the synthesis of this compound, this involves the reaction of a 2-halobenzoic acid with phenol.[1][6]
The catalytic cycle, while still a subject of some debate, is generally understood to proceed through a Cu(I)/Cu(III) cycle.
Key Steps in the Ullmann Condensation:
-
Formation of the Active Catalyst: A Cu(I) species is the active catalyst. This can be introduced directly (e.g., as CuI) or formed in situ from a Cu(II) precursor.
-
Oxidative Addition: The aryl halide (e.g., 2-chlorobenzoic acid) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Deprotonation and Ligand Exchange: The phenol is deprotonated by a base to form a phenoxide, which then coordinates to the copper center.
-
Reductive Elimination: The desired C-O bond is formed through reductive elimination from the Cu(III) complex, yielding this compound and regenerating the active Cu(I) catalyst.
Caption: Catalytic cycle of the Ullmann condensation.
The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Evolution
Developed in the 1990s, the Buchwald-Hartwig reaction has become a cornerstone of modern organic synthesis for the formation of C-N and C-O bonds. It offers milder reaction conditions and often a broader substrate scope compared to the classical Ullmann reaction.[4] The catalytic cycle is generally accepted to involve Pd(0) and Pd(II) intermediates.
Key Steps in the Buchwald-Hartwig C-O Coupling:
-
Formation of the Active Catalyst: A Pd(0) species, typically stabilized by phosphine ligands, is the active catalyst.
-
Oxidative Addition: The aryl halide (e.g., 2-bromobenzoic acid) adds to the Pd(0) complex to form a Pd(II) species.
-
Association and Deprotonation: The phenol associates with the palladium center, and a base facilitates its deprotonation to the phenoxide.
-
Reductive Elimination: The final step is the reductive elimination of the this compound product, which regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. Optimization of the reaction parameters may be necessary depending on the specific substrates and desired scale.
Protocol 1: Copper-Catalyzed Ullmann Condensation
This protocol is a modified Ullmann coupling that utilizes a copper(I) catalyst and a ligand to facilitate the reaction under relatively mild conditions. Microwave-assisted synthesis has been shown to provide high yields and short reaction times for this transformation.[1]
Materials:
| Reagent | CAS Number | Molecular Weight | Typical Quantity |
| 2-Chlorobenzoic acid | 118-91-2 | 156.57 g/mol | 1.0 mmol |
| Phenol | 108-95-2 | 94.11 g/mol | 1.2 mmol |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 g/mol | 0.1 mmol (10 mol%) |
| L-Proline | 147-85-3 | 115.13 g/mol | 0.2 mmol (20 mol%) |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 mmol |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | 3 mL |
Procedure:
-
To a dry microwave reaction vial equipped with a magnetic stir bar, add 2-chlorobenzoic acid (156.6 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add dimethyl sulfoxide (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C and hold for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water (20 mL) and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
This protocol outlines a general procedure for the Buchwald-Hartwig C-O coupling, which can be adapted for the synthesis of this compound. The choice of ligand is critical for the success of this reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Typical Quantity |
| 2-Bromobenzoic acid | 88-65-3 | 201.02 g/mol | 1.0 mmol |
| Phenol | 108-95-2 | 94.11 g/mol | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.025 mmol (2.5 mol%) |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.06 mmol (6 mol%) |
| Cesium carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 2.0 mmol |
| Toluene | 108-88-3 | 92.14 g/mol | 5 mL |
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (22.9 mg, 0.025 mmol) and Xantphos (34.7 mg, 0.06 mmol).
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To a separate oven-dried Schlenk tube, add 2-bromobenzoic acid (201.0 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and cesium carbonate (651.6 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon (repeat three times).
-
Add toluene (3 mL) to the solids, followed by the pre-formed catalyst solution via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield (Ullmann) | Inactive copper catalyst | Use freshly opened or purified copper salts.[6] |
| Poor quality reagents or solvent | Ensure all reagents are pure and solvents are anhydrous and degassed.[6] | |
| Inappropriate base | The choice of base is critical; screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Low or No Yield (Buchwald-Hartwig) | Catalyst deactivation | Ensure strictly anaerobic and anhydrous conditions. The choice of ligand is crucial for catalyst stability and activity. |
| Incorrect ligand choice | Screen a variety of phosphine ligands (e.g., Xantphos, RuPhos, SPhos). | |
| Inappropriate base | Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often effective. | |
| Side Product Formation (Dehalogenation) | Presence of protic impurities | Thoroughly dry all reagents and solvents.[6] |
| Reaction temperature too high | Lower the reaction temperature and/or use a more active catalyst system.[6] |
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and versatile methods for the synthesis of this compound. The choice between a copper- or palladium-catalyzed approach will depend on factors such as substrate scope, functional group tolerance, cost, and available laboratory equipment. The Ullmann reaction, particularly with modern modifications, offers a cost-effective and robust method. The Buchwald-Hartwig reaction provides an alternative with often milder conditions and a broader range of compatible functional groups. By understanding the underlying mechanisms and carefully selecting the reaction components, researchers can successfully and efficiently synthesize this important chemical intermediate.
References
- SciSpace. (n.d.). Ullmann reaction.
- Zhu, W., & Ma, D. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Sathee Jee. (n.d.). Chemistry Ullmann Reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Ullmann reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Jana, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Li, Y., et al. (2015). Synthesis of two copper clusters and their catalysis towards the oxidation of benzene into phenol. Dalton Transactions, 44(32), 14382-14389.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- Gelde, N. V., & Reiser, O. (2009). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Beilstein Journal of Organic Chemistry, 5, 19.
- Organic Syntheses. (2023). Synthesis of Phenols from Benzoic Acids.
- Wentker, K., et al. (2023). Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? [Online forum post]. Reddit.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- PubMed. (n.d.). Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides.
- SynArchive. (n.d.). Ullmann Condensation.
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Large-Scale Synthesis of 2-Phenoxybenzoic Acid: A Comprehensive Guide for Industrial and Research Applications
Abstract
This technical guide provides a detailed exploration of the large-scale synthesis of 2-Phenoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. We delve into the foundational Ullmann condensation, presenting both a classic industrial-scale protocol and modern, enhanced methodologies that offer improved efficiency and sustainability. This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and comparative data to guide laboratory and manufacturing scale-up. We will cover traditional thermal methods, ligand-accelerated catalysis, and microwave-assisted synthesis, alongside robust protocols for purification to pharmaceutical-grade standards.
Introduction: The Significance of this compound
This compound is a crucial molecular scaffold utilized in the synthesis of a wide array of commercially significant compounds. Its derivatives are prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsant agents, and herbicides.[1][2] The structural motif of a diaryl ether linkage provides a unique conformational flexibility that is often exploited in the design of bioactive molecules.[3] Given its importance, the development of efficient, scalable, and economically viable synthetic routes is of paramount importance.
This guide will provide a comprehensive overview of the most relevant methods for the large-scale production of this compound, with a focus on the Ullmann condensation reaction. We will explore the evolution of this methodology from its traditional, often harsh, conditions to modern, milder, and more efficient protocols.
The Ullmann Condensation: A Cornerstone of Diaryl Ether Synthesis
The Ullmann condensation, first reported over a century ago, remains a primary method for the formation of diaryl ethers.[4][5] The reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the context of this compound synthesis, this translates to the reaction of a 2-halobenzoic acid (typically 2-chlorobenzoic acid) with phenol.
Reaction Mechanism
The precise mechanism of the Ullmann condensation has been a subject of extensive study. While not definitively elucidated for all substrates and conditions, a generally accepted pathway involves the following key steps:
-
Formation of a Copper(I) Phenoxide: In the presence of a base, the phenol is deprotonated to form a phenoxide, which then coordinates with a copper(I) species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.
-
Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.
The use of ligands, such as amino acids or diamines, can stabilize the copper catalyst and facilitate the oxidative addition and reductive elimination steps, often allowing for milder reaction conditions.[4]
Classical Industrial-Scale Synthesis via Ullmann Condensation
The traditional Ullmann condensation has been a workhorse for the industrial production of this compound. While effective, this method is often characterized by high reaction temperatures, long reaction times, and the use of stoichiometric or near-stoichiometric amounts of copper.
Process Workflow: Classical Ullmann Condensation
Caption: Workflow for the classical Ullmann synthesis of this compound.
Detailed Experimental Protocol: Classical Method
Materials:
-
2-Chlorobenzoic Acid
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper powder or Copper(I) salt (e.g., CuI, Cu₂O)
-
Amyl alcohol (or another high-boiling polar solvent like DMF or NMP)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
Reactor Setup: In a suitable large-scale reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-chlorobenzoic acid, phenol (typically in excess), anhydrous potassium carbonate, and the copper catalyst.
-
Solvent Addition: Add the high-boiling solvent (e.g., amyl alcohol) to the reactor.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used but is typically in the range of 150-210°C.[5] Maintain the reaction at reflux for an extended period, often 12-24 hours, monitoring the progress by a suitable analytical method (e.g., HPLC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to the reaction mixture to dissolve the inorganic salts.
-
Acidification and Precipitation: Transfer the aqueous layer to a separate vessel and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.
-
Isolation: Collect the crude product by filtration and wash thoroughly with water to remove any remaining salts and impurities.
Modern Approaches to Ullmann Condensation
To address the limitations of the classical Ullmann reaction, several modern methodologies have been developed. These approaches offer milder reaction conditions, shorter reaction times, and often higher yields, making them attractive for both laboratory and industrial synthesis.
Ligand-Accelerated Ullmann Condensation
The use of ligands to accelerate copper-catalyzed cross-coupling reactions has been a significant advancement. For the synthesis of diaryl ethers, N,N-dimethylglycine has proven to be a particularly effective and inexpensive ligand.[6][7][8]
Caption: Workflow for the ligand-accelerated Ullmann synthesis.
Materials:
-
2-Chlorobenzoic Acid or 2-Bromobenzoic Acid
-
Phenol
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine
-
Dioxane or Toluene (anhydrous)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Reactor Setup: To a dry reactor under an inert atmosphere (e.g., nitrogen or argon), add CuI (typically 5-10 mol%), N,N-dimethylglycine (20-30 mol%), the aryl halide (1.0 equivalent), phenol (1.2-1.5 equivalents), and the base (2.0 equivalents).
-
Solvent and Reactant Addition: Add the anhydrous solvent (e.g., dioxane) to the flask.
-
Reaction: Heat the reaction mixture to a moderate temperature, typically 90-110°C, with efficient stirring.[6][8] Monitor the reaction progress by TLC or LC-MS. Reaction times are significantly shorter than the classical method, often ranging from 8 to 24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with aqueous HCl.
-
Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Microwave-Assisted Ullmann Condensation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[9] For the Ullmann condensation, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[10]
Materials:
-
2-Chlorobenzoic Acid
-
Phenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Copper Sulfate (CuSO₄)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Preparation: In a microwave-safe reaction vessel, thoroughly mix 2-chlorobenzoic acid (10 mmol), phenol (25 mmol), anhydrous potassium carbonate (15 mmol), anhydrous copper sulfate (8 mmol), and a few drops of DMF.[10]
-
Microwave Irradiation: Place the open vessel in a domestic or laboratory microwave oven and irradiate at a power of approximately 560 W for 3-10 minutes, using intervals of 30 seconds.[10]
-
Work-up: After irradiation, allow the mixture to cool. Add water to the reaction mixture and stir.
-
Acidification and Isolation: Filter the mixture and acidify the filtrate with diluted HCl (1:1) to precipitate the product.[10] Collect the solid by filtration and wash with water.
Comparative Analysis of Synthesis Methods
The choice of synthetic method will depend on factors such as scale, available equipment, cost, and desired purity. The following table provides a comparative overview of the different approaches.
| Parameter | Classical Ullmann | Ligand-Accelerated Ullmann | Microwave-Assisted Ullmann |
| Temperature | High (150-210°C) | Moderate (90-110°C) | High (internally generated) |
| Reaction Time | Long (12-24 hours) | Moderate (8-24 hours) | Very Short (3-10 minutes) |
| Catalyst Loading | High (often stoichiometric) | Catalytic (5-10 mol%) | Catalytic (8 mmol per 10 mmol substrate) |
| Yield | Moderate to Good | Good to Excellent | High (e.g., 83%)[10] |
| Scalability | Well-established for large scale | Scalable with process optimization | Best suited for lab to pilot scale |
| Sustainability | Poor (high energy, potential for waste) | Improved (lower energy, less catalyst) | Excellent (high energy efficiency) |
Purification of this compound to Pharmaceutical Grade
For pharmaceutical applications, high purity of this compound is essential. Recrystallization is a robust and effective method for achieving this. An ethanol/water solvent system is commonly employed.
Detailed Protocol: Recrystallization
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized Water
Procedure:
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanolic solution, slowly add warm deionized water with continuous stirring until the solution becomes slightly turbid. If excessive precipitation occurs, add a small amount of hot ethanol to redissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.
Expected Purity: >99% (as determined by HPLC) Melting Point: 110-112 °C
Safety Considerations
-
2-Chlorobenzoic Acid: This compound is an irritant to the skin, eyes, and respiratory system.[3][11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenol: Phenol is toxic and corrosive. It can cause severe skin burns and is harmful if inhaled or ingested. Always handle phenol in a fume hood with appropriate PPE.
-
High Temperatures and Pressures: The classical Ullmann reaction involves high temperatures. Microwave synthesis can generate high internal pressures. Ensure that all equipment is rated for the intended operating conditions and that appropriate safety measures are in place.
-
Solvents: The solvents used in these procedures are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of this compound is a well-established process with a rich history of methodological evolution. While the classical Ullmann condensation remains a viable option for large-scale production, modern advancements in ligand-accelerated and microwave-assisted synthesis offer significant advantages in terms of efficiency, sustainability, and milder reaction conditions. The choice of the optimal synthetic route will be dictated by the specific requirements of the application, including scale, cost, and purity. The protocols and comparative data presented in this guide provide a solid foundation for researchers and process chemists to make informed decisions in the synthesis of this important chemical intermediate.
References
- Radovanovic, M. (1998). Synthesis of novel thyroid hormone analogues.
- Pellón, R. F., Martín, A., Mesa, M., Docampo, M. L., & Gómez, V. (2006). Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids. Journal of Chemical Research, 2006(8), 529-530.
- BenchChem. (2025).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile.
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). This compound 98%.
- Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799–3802.
- Carl ROTH. (n.d.).
- Thermo Fisher Scientific. (2025).
- Ma, D. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. SciSpace.
- J&K Scientific. (n.d.). This compound.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal.
- Rhone Poulenc Inc. (1982). Process for producing meta-phenoxybenzoic acids and esters. U.S.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246.
- SciSpace. (2008). Recrystallization of Active Pharmaceutical Ingredients.
- Wiley-VCH. (2000). Ullmann's Encyclopedia of Industrial Chemistry.
- Organic Syntheses. (n.d.).
- ResearchGate. (2018).
- ResearchGate. (2007).
- Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- CoLab. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.
- BenchChem. (n.d.). This compound.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 2243-42-7.
- Katta, J., & Rasmuson, A. C. (2008). Spherical crystallization of benzoic acid. International journal of pharmaceutics, 348(1-2), 61–69.
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Application Note: A Scientifically Rigorous Protocol for the Preparation of 2-Phenoxybenzoic Acid Analytical Standards
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the preparation of analytical standards of 2-Phenoxybenzoic acid (2-PBA). Designed for researchers, analytical scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying principles and critical control points that ensure the accuracy, reliability, and reproducibility of quantitative analysis. By integrating best practices from established regulatory guidelines and emphasizing a self-validating methodology, this document serves as an essential resource for any laboratory engaged in the analysis of 2-PBA, a significant metabolite of pyrethroid insecticides and a key building block in chemical synthesis.[1][2]
Introduction: The Imperative for Accuracy
This compound (CAS No. 2243-42-7) is an aromatic carboxylic acid of significant interest in multiple scientific domains.[1][3] It is widely recognized as a primary metabolite of several synthetic pyrethroid insecticides, making it a crucial biomarker for assessing human and environmental exposure.[1][2] Furthermore, its structural motif is utilized as a precursor in the synthesis of various pharmaceutical compounds.[1]
In any quantitative analytical workflow, the accuracy of the results is fundamentally tethered to the quality of the reference standards used for calibration. An improperly prepared standard introduces a systemic error that invalidates all subsequent measurements, leading to unreliable data, costly project delays, and potential regulatory challenges. Therefore, the preparation of analytical standards is not a trivial preliminary step but a foundational pillar of data integrity.[4][5]
This guide provides a detailed, field-proven methodology for preparing 2-PBA standards, grounded in the principles of analytical chemistry and aligned with the expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[6][7][8]
Analyte Profile and Safety Mandates
A thorough understanding of the analyte's physicochemical properties and associated hazards is a prerequisite for safe and effective standard preparation.
Physicochemical Data
The properties of this compound dictate its handling, choice of solvent, and storage conditions. Key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2243-42-7 | [1][3][9][10] |
| Molecular Formula | C₁₃H₁₀O₃ | [1][3][9][10] |
| Molecular Weight | 214.22 g/mol | [1][3][11] |
| Appearance | White to pale cream crystalline powder | [3][9][12][13][14] |
| Melting Point | 110 - 115 °C | [1][9][14] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile. | [3][13] |
| pKa | ~3.53 | [3] |
Critical Safety and Handling Protocols
According to its Safety Data Sheet (SDS), this compound is classified as an irritant.[11][12] Adherence to the following safety protocols is mandatory to mitigate risk.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[9][15]
-
Respiratory Protection: Handle the solid powder within a certified chemical fume hood or in a well-ventilated area to avoid inhalation of dust particles, which may cause respiratory tract irritation.[11][12][15]
-
Exposure Controls: Avoid direct contact with skin and eyes.[11][15] In case of accidental contact, flush the affected area with copious amounts of water.[9]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[2][15]
Experimental Design: Materials and Rationale
The selection of high-quality materials is the first step in building a reliable standard. The rationale behind each choice is critical for a robust protocol.
| Material/Reagent | Specification & Rationale |
| This compound | Certified Reference Material (CRM) or high-purity grade (≥98%). The purity of the starting material directly impacts the accuracy of the primary stock solution. A Certificate of Analysis (CoA) is essential for documenting purity, lot number, and storage recommendations. |
| Solvent | HPLC-grade or equivalent high-purity Methanol or Acetonitrile. The choice of solvent is governed by the analyte's solubility and its compatibility with the intended analytical technique (e.g., HPLC, GC-MS). HPLC-grade solvents minimize the presence of impurities that could interfere with analysis. |
| Analytical Balance | 4- or 5-place (readability of 0.1 mg or 0.01 mg). Gravimetric measurements are a primary source of potential error. A calibrated, high-precision balance is non-negotiable for accurately weighing the reference material. |
| Volumetric Glassware | Class A volumetric flasks and pipettes. Class A glassware provides the highest level of accuracy for volumetric measurements, which is crucial for preparing the primary stock and subsequent dilutions. Ensure all glassware is scrupulously clean and dry before use. |
| Laboratory Equipment | Weighing paper/boats, spatulas, ultrasonic bath. These tools facilitate the accurate transfer of solids and ensure the complete dissolution of the analyte in the solvent—a critical step for achieving a homogenous stock solution. |
Protocol: Preparation of Stock and Working Calibration Standards
This section details the step-by-step workflow for preparing a 1000 µg/mL primary stock solution and a set of working standards for generating a calibration curve.
Workflow Overview
The following diagram illustrates the logical flow of the standard preparation process, from the initial weighing of the reference material to the final set of diluted working standards.
Caption: Workflow for preparing 2-PBA analytical standards.
Step-by-Step Protocol: Primary Stock Solution (1000 µg/mL)
-
Calculation: Determine the mass of 2-PBA required. To prepare 100 mL of a 1000 µg/mL stock solution:
-
Mass (mg) = Concentration (mg/L) × Volume (L)
-
Mass = 1000 mg/L × 0.100 L = 100 mg
-
Causality: This calculation establishes the target mass. It is crucial to account for the purity of the reference material if it is less than 100%. For example, for a material with 98.5% purity, the corrected mass would be 100 mg / 0.985 = 101.52 mg.
-
-
Weighing: Place a weigh boat on a calibrated 4-place analytical balance and tare. Carefully weigh the calculated mass of 2-PBA solid (e.g., 101.52 mg). Record the exact mass to four decimal places.
-
Trustworthiness: Recording the exact mass allows for the calculation of the true concentration of the stock solution, rather than assuming it is exactly 1000 µg/mL. This is a cornerstone of a self-validating system.
-
-
Dissolution: Quantitatively transfer the weighed powder into a 100 mL Class A volumetric flask. Use a small amount of HPLC-grade methanol to rinse the weigh boat 2-3 times, transferring the rinsate into the flask to ensure no material is lost. Add methanol until the flask is approximately 70% full.
-
Homogenization: Cap the flask and place it in an ultrasonic bath for 10-15 minutes, or until all solid material is completely dissolved. Visually inspect against a light source to confirm the absence of particulates.
-
Expertise: Incomplete dissolution is a common and significant source of error, resulting in a stock solution with a lower-than-intended concentration. Sonication provides the energy needed to overcome the lattice energy of the solid and ensure true homogenization.
-
-
Final Dilution: Allow the solution to return to ambient temperature. Carefully add methanol to the calibration mark on the neck of the flask. Cap the flask and invert it slowly 20-25 times to ensure the final solution is thoroughly mixed.
-
Storage and Labeling: Transfer the solution to an amber glass vial. Label the vial clearly with the compound name, true concentration, solvent, preparation date, and analyst's initials. Store at 2-8 °C, protected from light.[2]
Step-by-Step Protocol: Working Calibration Standards
This protocol describes the preparation of a 7-point calibration curve from the primary stock. Serial dilution is the most effective method for this.
-
Intermediate Stock (100 µg/mL): Pipette 10.0 mL of the ~1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with methanol and mix thoroughly. This intermediate dilution simplifies the preparation of lower-concentration standards.
-
Serial Dilutions: Prepare the working standards as described in the table below.
| Target Conc. (µg/mL) | Aliquot Source | Aliquot Volume (mL) | Final Volume (mL) |
| 50.0 | Intermediate Stock (100 µg/mL) | 5.0 | 10.0 |
| 25.0 | Intermediate Stock (100 µg/mL) | 2.5 | 10.0 |
| 10.0 | Intermediate Stock (100 µg/mL) | 1.0 | 10.0 |
| 5.0 | Intermediate Stock (100 µg/mL) | 0.5 | 10.0 |
| 1.0 | Intermediate Stock (100 µg/mL) | 1.0 | 100.0 |
| 0.5 | Working Standard (5.0 µg/mL) | 1.0 | 10.0 |
| Solvent Blank | Methanol | - | - |
Standard Verification and Lifecycle Management
The preparation of standards is the first phase of their lifecycle. Verification and ongoing performance monitoring are essential to ensure their continued validity.[16]
-
Initial Verification: The newly prepared standards should be treated as samples and analyzed against the calibration curve generated from a previous, validated batch of standards. The calculated concentration of the new high-concentration standard should agree with its theoretical value within a pre-defined acceptance criterion (e.g., ±5%). This provides documented evidence of a successful preparation.
-
Method Validation Context: The suitability of these standards is ultimately confirmed during analytical method validation, a process governed by guidelines from bodies like the ICH and USP.[6][17][18] Key validation parameters such as accuracy, precision, and linearity are assessed using these standards to prove the method is fit for its intended purpose.[5][8][19]
-
Stability and Re-evaluation: The stability of the stock solution under its storage conditions should be periodically assessed. This can be done by analyzing the aged stock solution against a freshly prepared one. A significant deviation (e.g., >10%) indicates degradation and necessitates the preparation of a new stock solution.
Conclusion
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.
- PureSynth. (2025, December 14). How Analytical Standards Support Method Validation & Calibration.
- PubChem. (n.d.). This compound.
- Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Lab Manager. (2016, May 11). Validation of Analytical Methods.
- ResearchGate. (2025, August 6). Validation of Analytical Methods.
- Angstrom Analytical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q14 on analytical procedure development.
- Agilent. (n.d.). USP General Chapter <1058>.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- PubChem. (n.d.). 4-Phenoxybenzoic acid.
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- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Condensation for 2-Phenoxybenzoic Acid Yield
Welcome to the technical support center dedicated to the Ullmann condensation for the synthesis of 2-phenoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions.
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a foundational method for forming C-O bonds, crucial in the synthesis of diaryl ethers like this compound.[1][2] This compound and its derivatives are significant in medicinal chemistry and materials science.[3][4][5] While classic protocols often required harsh conditions, modern advancements with ligands have enabled milder and more efficient syntheses.[1][6][7] This guide will help you navigate the complexities of this reaction to achieve optimal yields and purity.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound via Ullmann condensation.
Low or No Yield
Question: My Ullmann condensation reaction is resulting in a low or non-existent yield of this compound. What are the potential causes and how can I fix this?
Answer: Low or no yield is a frequent issue stemming from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
1. Catalyst Activity and Quality:
-
The Issue: The active catalytic species is typically Cu(I).[8] Copper(I) salts, such as CuI or CuBr, can oxidize to Cu(II) over time, especially with improper storage, leading to reduced catalytic activity.[9][10]
-
The Solution:
-
Use a fresh, high-purity copper(I) source.[10] If you suspect your catalyst is old, it's best to use a new batch.[11]
-
Consider "activating" copper powder if you are using a classical approach. This can be done by stirring commercial copper powder in a 10% iodine solution in acetone, followed by washing and drying under vacuum.[6]
-
2. Inert Atmosphere:
-
The Issue: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst.[9]
-
The Solution:
3. Reactivity of the Aryl Halide:
-
The Issue: The reactivity of the aryl halide is critical. For the synthesis of this compound, you are likely using a 2-halobenzoic acid. The reactivity order is generally aryl iodides > aryl bromides > aryl chlorides.[9][12] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[13]
-
The Solution:
-
If you are using 2-chlorobenzoic acid and getting low yields, consider switching to 2-bromobenzoic acid or 2-iodobenzoic acid.
-
If you must use a less reactive halide, a more active catalyst system, often involving a specific ligand, or higher reaction temperatures may be necessary.[9]
-
4. Reaction Temperature:
-
The Issue: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150°C.[2][6] If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to decomposition and side products.
-
The Solution:
5. Choice of Base and Solvent:
-
The Issue: The base is crucial for deprotonating the phenol and plays a role in the catalytic cycle.[10] The solvent needs to be appropriate for the reaction temperature and solubilize the reactants.
-
The Solution:
-
Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Cesium carbonate is often effective in diaryl ether synthesis.[14]
-
High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used.[6] However, solvents like acetonitrile or toluene can also be effective, especially in modern protocols.[14] A screening of different bases and solvents may be necessary.
-
Significant Side Product Formation
Question: I am observing significant amounts of side products, such as the dehalogenated starting material (benzoic acid) or homocoupling of the phenol. How can I improve the selectivity for this compound?
Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired C-O coupling.
1. Dehalogenation:
-
The Issue: The reduction of the 2-halobenzoic acid to benzoic acid is a common side reaction.[9] The hydrogen atom for this reduction can come from trace water, the solvent, or the phenol itself.
-
The Solution:
2. Homocoupling and Other Side Reactions:
-
The Issue: High temperatures can promote unwanted side reactions, including the homocoupling of the phenol or the 2-halobenzoic acid.
-
The Solution:
-
Lower the Reaction Temperature: If possible, use a more active catalyst system (i.e., with a ligand) that allows for lower reaction temperatures.[9]
-
Introduce a Ligand: Ligands can stabilize the copper catalyst and promote the desired cross-coupling pathway, thereby reducing side reactions.[10][15] A ligand screening is often beneficial. Common ligands for C-O coupling include N,N-dimethylglycine, 1,10-phenanthroline, and various diamines.[1][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in the Ullmann condensation, and how do I choose one?
A1: Ligands play a crucial role in modern Ullmann reactions by accelerating the reaction, allowing for milder conditions, and improving yields and substrate scope.[1][7] They do this by:
-
Stabilizing the copper catalyst.[10]
-
Increasing the solubility of the copper species.
-
Facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[17]
Choosing the right ligand is often empirical and may require screening. For diaryl ether synthesis, common classes of effective ligands include:
-
Amino acids: N,N-dimethylglycine is a well-established and effective ligand.[1]
-
Diamines: Benzene-1,2-diamine derivatives have been shown to be effective.[16]
-
Phenanthrolines: 1,10-phenanthroline is a classic ligand for Ullmann reactions.[13]
-
Oxalamides: These have also been developed as effective ligands.[18]
A screening of a few ligands from different classes is a good starting point for optimization.
Q2: Which copper source is best for synthesizing this compound?
A2: The most common and effective copper sources are Cu(I) salts like copper(I) iodide (CuI) and copper(I) bromide (CuBr).[10][14] Copper(I) oxide (Cu₂O) is also a good option.[14] While Cu(0) (copper powder) and Cu(II) salts can be used, they may require in-situ reduction to the active Cu(I) species, which can sometimes be less efficient.[8] For consistency and reactivity, using a high-purity Cu(I) salt is generally recommended.[10]
Q3: Can I run the Ullmann condensation open to the air?
A3: It is strongly discouraged. While some robust, modern protocols may have some tolerance to air, the presence of oxygen can lead to catalyst deactivation and is a common cause of low yields.[9] For reproducible and high-yielding reactions, it is best practice to perform the reaction under an inert atmosphere (N₂ or Ar).[9]
Q4: What is the general mechanism for the Ullmann condensation?
A4: While the exact mechanism is still a subject of research and can vary with conditions, a widely accepted catalytic cycle for a ligand-assisted Cu(I)-catalyzed reaction is as follows:
-
Ligand Association: The ligand coordinates to the Cu(I) salt.
-
Reaction with Nucleophile: The copper complex reacts with the deprotonated phenol to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The 2-halobenzoic acid adds to the copper center, forming a transient Cu(III) species.[17][19]
-
Reductive Elimination: The desired this compound is formed, and the Cu(I) catalyst is regenerated.[17]
Experimental Protocols & Data
Generalized Protocol for Ligand-Assisted Synthesis of this compound
This protocol is a starting point and should be optimized for your specific substrates and setup.
1. Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-halobenzoic acid (1.0 mmol), phenol (1.2 mmol), copper(I) salt (e.g., CuI, 5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[10]
-
Add the anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene, 3-5 mL) via syringe.
2. Reaction Execution:
-
Place the flask in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-120°C).
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid product or extract the aqueous layer with an organic solvent.
-
Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Optimization Parameters for Ullmann Condensation
| Parameter | Variable | Typical Range/Options | Rationale |
| Catalyst | Copper Source | CuI, CuBr, Cu₂O | Cu(I) is generally the active species.[10][14] |
| Catalyst Loading | 1-20 mol% | Lower loadings are desirable but may require more active ligands/harsher conditions. | |
| Ligand | Ligand Type | N,N-dimethylglycine, 1,10-phenanthroline, diamines, etc. | Accelerates the reaction and allows for milder conditions.[1][16] |
| Ligand Loading | 2-40 mol% | Often used in a 1:1 or 2:1 ratio with the copper catalyst. | |
| Base | Base Type | K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the phenol and facilitates catalyst turnover.[1] |
| Base Stoichiometry | 1.5-3.0 equivalents | An excess is typically required to drive the reaction to completion. | |
| Solvent | Solvent Type | DMF, NMP, Acetonitrile, Toluene, Dioxane | Must be stable at the reaction temperature and solubilize reactants.[6][14] |
| Temperature | Reaction Temp. | 80-180°C | Dependent on the reactivity of the halide and the catalyst system used.[1][6] |
Visualizing the Process
Ullmann Condensation Workflow
The following diagram illustrates a typical workflow for optimizing the Ullmann condensation for the synthesis of this compound.
Caption: Workflow for optimizing Ullmann condensation conditions.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Caption: Troubleshooting workflow for low or no yield in Ullmann reactions.
References
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Wikipedia.
- Maiti, D., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- van der Vlugt, J. I. (2012). The Mechanism of the Modified Ullmann Reaction.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]
- Wikipedia. Ullmann reaction. [Link]
- Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
- T-Magazine. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
- BYJU'S. Ullmann Reaction. [Link]
- Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
- Ijaz, S., et al. (2024).
- Li, W., et al. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters. [Link]
- ResearchGate. Modern Ullmann-Type Couplings. [Link]
- Monatshefte für Chemie - Chemical Monthly. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- Reddit. Troubleshooting Ullmann Couplint : r/Chempros. [Link]
- YouTube.
- ResearchGate. Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a. [Link]
- Tozkoparan, B., et al. (2006). Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides. Biological & Pharmaceutical Bulletin. [Link]
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Sciencemadness Discussion Board. Ullmann Reaction Questions. [Link]
- ResearchGate. Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides. [Link]
- SciSpace. Ullmann reaction. [Link]
- MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)
- Organic Syntheses.
- L.S.College, Muzaffarpur. Ullmann reaction. [Link]
- UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
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- 14. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Phenoxybenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-phenoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Ullmann condensation and related methodologies. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes and navigate the complexities of diaryl ether synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section is structured to address specific problems you may encounter during the synthesis of this compound, which is most commonly prepared via the Ullmann condensation of a 2-halobenzoic acid (typically 2-chlorobenzoic acid) and phenol.[1][2]
Question 1: Why is my reaction showing little to no conversion of starting materials?
Probable Causes & Solutions
Low or no product formation is a common but frustrating issue. The root cause often lies with the catalyst, reaction conditions, or the inherent reactivity of your substrates.
-
Inactive Copper Catalyst: The active catalytic species in Ullmann reactions is typically Cu(I). Commercially available Cu(I) salts like CuI can oxidize to inactive Cu(II) upon prolonged exposure to air and moisture.
-
Troubleshooting Steps:
-
Use a fresh, high-purity bottle of the copper(I) salt.
-
If catalyst deactivation is suspected, consider using "activated" copper powder, or switch to an air-stable precatalyst like Copper(I) oxide (Cu₂O).[3][4]
-
Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst mid-reaction.[5]
-
-
-
Insufficient Temperature: Traditional Ullmann reactions often demand high temperatures, sometimes exceeding 150-200 °C, to proceed effectively.[2][6]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by TLC or GC/LC-MS.
-
Be aware that excessive heat can promote side reactions. A more effective modern approach is to incorporate a ligand that facilitates the reaction at lower temperatures (e.g., 80-120 °C).[5]
-
-
-
Low Reactivity of Aryl Halide: The reactivity of the aryl halide is critical. The general trend for C-X bond cleavage is I > Br >> Cl. 2-chlorobenzoic acid is a relatively unreactive substrate.
-
Troubleshooting Steps:
-
Question 2: My main product is benzoic acid, not this compound. What is causing this dehalogenation?
Probable Cause & Solutions
The formation of benzoic acid indicates that the 2-chlorobenzoic acid is undergoing dehalogenation (reduction) instead of the desired C-O coupling. This is a prevalent side reaction.[5][8]
-
Presence of a Hydrogen Source: The hydrogen atom in the dehalogenated product can come from trace amounts of water, the solvent, or even the phenol starting material.[5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware. Use anhydrous solvents. Solvents can be dried by distillation from a drying agent or by passing them through an activated alumina column.[5] Reagents should be dried in a vacuum oven or desiccator.
-
Add Molecular Sieves: The addition of activated 3 Å molecular sieves to the reaction mixture can effectively scavenge trace water.[3][4]
-
Solvent Choice: Some solvents are more prone to acting as hydrogen donors. Consider screening alternative anhydrous solvents.
-
-
-
Slow C-O Coupling Kinetics: If the desired Ullmann coupling is slow, the competing dehalogenation pathway can become dominant.
Workflow for Troubleshooting Dehalogenation```dot
Caption: Ullmann synthesis of this compound.
Q2: What are the most common side reactions I should be aware of?
The primary side reactions are dehalogenation of the 2-chlorobenzoic acid to form benzoic acid, and potential hydroxylation to form 2-hydroxybenzoic acid. Homocoupling of the aryl halide is another possible, though often minor, side reaction.
Key Side Reaction Pathways
Caption: Competing reactions in the synthesis.
Q3: How do I select the optimal base and solvent?
-
Base: The base activates the phenol by deprotonating it to the more nucleophilic phenoxide. Weakly coordinating bases are preferred. Cs₂CO₃ and K₃PO₄ are often superior to bases like K₂CO₃ or NaOH. [3][9]Strong hydroxide bases should be avoided to prevent competing hydroxylation of the aryl halide.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are traditionally used. [2][9]However, modern ligand-assisted systems have shown high efficiency in other solvents like acetonitrile or even non-polar solvents like toluene, which can be easier to remove and less prone to decomposition. [3][7]The optimal choice depends on the specific catalyst-ligand system and temperature required.
Experimental Protocol: Ligand-Assisted Synthesis
This protocol is a representative example of a modern, ligand-assisted Ullmann synthesis designed to improve yield and minimize side reactions.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Eq. | Purpose |
| 2-Chlorobenzoic Acid | 1.0 | Aryl Halide |
| Phenol | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 0.05 | Catalyst |
| 1,10-Phenanthroline | 0.10 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
Preparation: Add 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), CuI (0.05 eq), 1,10-phenanthroline (0.10 eq), and Cs₂CO₃ (2.0 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [5]3. Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the 2-chlorobenzoic acid is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Isolate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with 1M HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified as described in the "Troubleshooting Guide" via acid-base extraction and/or recrystallization.
References
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916). [Link]
- Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
- Zhang, L., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Saudi Chemical Society, 17(1), 109-115. [Link]
- Hoskins, D., et al. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Ali, A., et al. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
- Pellón, R. F., et al. (2006). Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids. Journal of Chemical Research, 2006(8), 514-515. [Link]
- Stauffer, C. S. (1978). Process for the purification of benzoic acid.
- Kilsheimer, J. R., & Sconce, J. S. (1982). Process for preparing phenoxybenzoic acids.
- Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. [Link]
- Kumar, S., & Kumar, V. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Wikipedia. (n.d.).
- Brainly.in. (2023).
- Filo. (2024). What product do you expect when phenol reacts with Benzoic acid in con.. [Link]
- Li, B., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. reddit.com [reddit.com]
- 9. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
Technical Support Center: Purification of Crude 2-Phenoxybenzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 2-phenoxybenzoic acid. Drawing upon established chemical principles and extensive laboratory experience, this document provides a comprehensive resource for troubleshooting and optimizing the recrystallization process, ensuring the attainment of high-purity material essential for downstream applications.
Understanding the Chemistry: Why Recrystallization of this compound is Necessary
This compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is most commonly synthesized via the Ullmann condensation. This copper-catalyzed reaction between a phenol and an aryl halide, while effective, often yields a crude product contaminated with unreacted starting materials, residual catalyst, and side products.[1][2] The structural similarity of these impurities to the desired product can complicate purification, making recrystallization the preferred method for achieving high purity.[3]
Common Impurities in Crude this compound:
| Impurity | Source | Rationale for Removal |
| Phenol | Unreacted starting material | Can interfere with subsequent reactions and may be toxic. |
| 2-Chlorobenzoic Acid | Unreacted starting material | Can lead to the formation of unwanted byproducts in later steps. |
| Copper Salts | Catalyst from Ullmann condensation | Can interfere with catalytic processes and biological assays. |
| Xanthone | Side product from intramolecular cyclization | Structurally similar impurity that can be difficult to remove by other means.[4] |
Experimental Workflow for Recrystallization
The following diagram illustrates the key stages in the recrystallization of this compound.
Caption: A generalized workflow for the purification of this compound by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: An aqueous ethanol mixture is highly recommended. This compound exhibits good solubility in hot ethanol and poor solubility in cold water.[5] This differential solubility is the cornerstone of effective recrystallization.[6] By preparing a saturated solution in a hot ethanol-water mixture, then allowing it to cool, the this compound will selectively crystallize out, leaving the majority of impurities dissolved in the "mother liquor."[4] The optimal ratio of ethanol to water will depend on the impurity profile of your crude material but a good starting point is typically in the range of 70:30 to 90:10 ethanol to water.
Q2: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What should I do?
A2: The absence of crystal formation, or supersaturation, is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed" crystal provides a template for other molecules to deposit onto, initiating crystallization.[7]
-
Concentration: If an excessive amount of solvent was used, the solution may not be sufficiently saturated for crystallization to occur upon cooling. Gently heat the solution to evaporate some of the solvent and then attempt the cooling process again.[7]
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This is often due to the presence of impurities that depress the melting point of the solid or if the solution is cooled too rapidly. To remedy this:
-
Re-heat and add more of the "good" solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional ethanol (the "good" solvent in which the compound is more soluble) to increase the overall solvency of the mixture at the saturation point. Then, allow the solution to cool much more slowly.[3]
-
Change the solvent system: If oiling out persists, a different solvent system may be necessary. Consider trying a solvent mixture with a lower boiling point.
Q4: My final product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before the filtration step. The charcoal adsorbs the colored compounds onto its high surface area.
Procedure for Decolorization:
-
After dissolving the crude this compound in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Proceed with the slow cooling and crystallization of the filtrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent used. - Premature crystallization during hot filtration. - Inefficient cooling. | - Concentrate the mother liquor by evaporation and re-cool. - Preheat the filtration apparatus (funnel and flask) before hot filtration. - Ensure the solution is cooled in an ice-water bath for an adequate amount of time.[7] |
| "Oiling Out" | - Solution cooled too quickly. - High concentration of impurities depressing the melting point. - Inappropriate solvent system. | - Reheat to dissolve the oil, add more of the "good" solvent (ethanol), and cool slowly.[3] - Consider a preliminary purification step like an acid-base extraction to remove significant impurities.[3] - Experiment with a different solvent or solvent ratio. |
| Crystals are Impure (Low Melting Point) | - Crystallization occurred too rapidly, trapping impurities. - Inefficient washing of the crystals. - The chosen solvent is not optimal for rejecting the specific impurities present. | - Ensure slow cooling to allow for selective crystallization. - Wash the collected crystals with a small amount of ice-cold solvent to remove adhering mother liquor.[9] - Perform a second recrystallization. |
| Colored Crystals | - Presence of colored impurities. | - Treat the hot solution with activated charcoal before filtration. |
Detailed Experimental Protocol: Recrystallization of this compound from Aqueous Ethanol
This protocol is a starting point and may require optimization based on the specific nature of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just cover the solid. Heat the mixture with stirring until it begins to boil. Continue to add hot ethanol in small portions until the solid just dissolves.
-
Water Addition: To the boiling ethanol solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for an extended period. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point of this compound (m.p. 110-112 °C).[10]
References
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- SciSpace. (n.d.). Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Wikipedia. (2023). Ullmann condensation.
- PubChem. (n.d.). This compound.
- Monge, M. A., & Concepcion, R. (2010). Recrystallization and Extractions of Organic Compounds.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-phenoxy- (CAS 2243-42-7).
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Pires, A. P., & Franco, L. F. M. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
- ResearchGate. (2018). (PDF) Recrystallization of Impure Benzoic Acid.
- Sperry, J. B., & Wright, D. L. (2005). The application of cathodic corrosion for the reductive cleavage of sulfonamides.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Florida A&M University. (2016). Lab Report Recrystallization.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. This compound | 2243-42-7 [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound 98 2243-42-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Phenoxybenzoic Acid
Welcome to the technical support guide for the synthesis and purification of 2-Phenoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the synthesis, primarily via the Ullmann condensation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a standard method for synthesizing this compound from 2-chlorobenzoic acid and phenol.[1][2] While effective, the reaction can be sensitive to conditions and may lead to several impurities. This guide addresses the most common challenges.
Q1: My reaction yield is low, and post-reaction analysis (TLC/HPLC) shows a significant amount of unreacted 2-chlorobenzoic acid. What are the likely causes?
A1: Low conversion is a frequent issue in Ullmann-type reactions and typically points to suboptimal reaction conditions or catalyst deactivation.
Underlying Causes & Solutions:
-
Catalyst Activity: Traditional Ullmann reactions often require "activated" copper powder.[2] If you are using copper salts like CuI or CuO, the presence of ligands can be crucial for creating a soluble, active catalytic species.[3] The reaction temperature is also critical; traditional methods often require high temperatures (>150 °C), but modern ligand-accelerated systems can operate under milder conditions.[3]
-
Base Selection: A suitable base is required to deprotonate the phenol, forming the active phenoxide nucleophile. Common bases include potassium carbonate (K₂CO₃) or potassium hydroxide (KOH).[1][2] The base must be strong enough to deprotonate phenol but not so strong as to cause unwanted side reactions. Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary reaction temperatures.[2] Ensure your solvent is anhydrous, as water can interfere with the formation of the active nucleophile and catalyst.
-
Atmosphere: These reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can oxidize the copper(I) active species, leading to catalyst deactivation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting low reaction conversion.
Q2: My crude product is contaminated with a non-polar byproduct that has a similar Rf to my desired product. I suspect it's a homocoupling product. How can I prevent its formation?
A2: You are likely observing the formation of biaryls from the homocoupling of 2-chlorobenzoic acid, a classic side reaction in Ullmann condensations.[4][5]
Mechanism of Formation: Homocoupling occurs when the organocopper intermediate, formed from the oxidative addition of the aryl halide to the copper catalyst, reacts with a second molecule of the aryl halide instead of the intended nucleophile (phenol).[3]
Strategies for Minimization:
-
Ligand Addition: The use of accelerating ligands, such as diamines (e.g., 1,10-phenanthroline) or amino acids, can significantly favor the desired C-O cross-coupling pathway over the C-C homocoupling pathway.[5][6] These ligands stabilize the copper center and facilitate reductive elimination to form the ether linkage.
-
Temperature Control: While high temperatures are often needed, excessively high temperatures can promote homocoupling. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Modern ligand systems often allow for lower reaction temperatures.[3]
-
Stoichiometry: Using a slight excess of the phenol nucleophile relative to the 2-chlorobenzoic acid can statistically favor the desired cross-coupling reaction.
Table 1: Common Impurities and Their Origin
| Impurity Name | Formation Mechanism | Typical Removal Method |
| 2-Chlorobenzoic Acid | Unreacted starting material | Aqueous basic extraction, Recrystallization, Column Chromatography |
| Phenol | Unreacted starting material | Aqueous basic extraction (careful pH control), Column Chromatography |
| Biaryl derivatives | Homocoupling of aryl halide[4] | Column Chromatography, Recrystallization |
| Dehalogenated Benzoic Acid | Hydrodehalogenation side reaction[5] | Column Chromatography, Recrystallization |
| Residual Solvents | Trapped solvent from reaction/purification | Drying under vacuum |
Q3: My isolated this compound is a yellow or brown solid. How can I decolorize and purify it to a white powder?
A3: Discoloration is usually due to trace amounts of highly colored polymeric or oxidized byproducts formed under the high-temperature reaction conditions. Recrystallization is the most effective method for removing such impurities.[7][8]
Protocol: Recrystallization of this compound
The principle of recrystallization is to dissolve the impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[9] The desired compound's solubility will decrease, leading to the formation of pure crystals, while impurities remain in the "mother liquor".[10][11]
Recommended Solvent Systems: Aqueous ethanol or water have been reported as effective solvents for the recrystallization of this compound.[7][8]
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system (e.g., 50% aqueous ethanol). Heat the mixture on a hot plate with stirring until it boils gently.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.[12] Avoid adding an excess of solvent, as this will reduce your final yield.[12]
-
(Optional) Decolorization: If the solution is still colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[10] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[9][13] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Caption: Standard workflow for recrystallization.
Q4: I am struggling to separate my product from unreacted phenol and other acidic impurities using recrystallization alone. What is a more robust purification method?
A4: When impurities have similar solubility profiles to the product, flash column chromatography is a superior purification technique. For acidic compounds like this compound, some specific considerations are necessary.
Protocol: Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[14][15]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a mobile phase composition (e.g., a ratio of ethyl acetate in hexanes) that gives your desired product an Rf value of approximately 0.2-0.35.[14]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles or cracks form.[14]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column bed. This "dry loading" method often results in better separation.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis to move the compounds down the column.[14]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Table 2: Troubleshooting Column Chromatography for this compound
| Observation (TLC of Fractions) | Probable Cause | Recommended Action |
| Streaking or "Tailing" of the product spot | Strong interaction between the acidic product and the acidic silanol groups on the silica surface.[14] | Add 0.1-1% acetic acid to your mobile phase to protonate the compound and reduce its interaction with the silica.[14] |
| Product elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product does not elute (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent in your mobile phase. |
| Poor separation from impurities | The chosen solvent system is not optimal. | Re-evaluate the solvent system using TLC. Try a different combination of solvents (e.g., Dichloromethane/Methanol). |
References
- Veeprho. (n.d.). Fenofibrate Impurities and Related Compound.
- BenchChem. (n.d.). This compound | 2243-42-7.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance.
- BenchChem. (n.d.). Avoiding byproduct formation in N-arylation reactions.
- The Copper-Catalyzed N-Arylation of Indoles. (2001). Journal of the American Chemical Society.
- Guidechem. (n.d.). This compound 2243-42-7 wiki.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of 2-Hydroxy-6-methoxybenzoic Acid.
- Recrystallization - Part 2. (n.d.).
- Shari, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.
- Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides. (2006). Biological & Pharmaceutical Bulletin.
- Recrystallization of Benzoic Acid. (n.d.).
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Sathee Jee. (n.d.). Chemistry Ullmann Reaction.
- Recrystallization and Extractions of Organic Compounds. (2010).
- The Recrystallization of Benzoic Acid. (n.d.).
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Chemdad Co., Ltd. (n.d.). This compound.
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- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Improving Peak Shape of 2-Phenoxybenzoic Acid in Chromatography
Welcome to the technical support center for optimizing the chromatographic analysis of 2-Phenoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak shape during their experiments. Here, we will delve into the common issues of peak tailing, fronting, and broadening, providing in-depth troubleshooting strategies and preventative measures. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can achieve robust and reproducible results.
I. Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound (2-PBA) as they directly influence its behavior in a chromatographic system.
| Property | Value | Significance in Chromatography |
| Molecular Formula | C₁₃H₁₀O₃[1] | Influences molecular weight and potential for intermolecular interactions. |
| Molecular Weight | 214.22 g/mol [2][3][4] | Affects diffusion and mass transfer characteristics. |
| pKa | 3.53 (at 25°C)[1] | Critical for controlling ionization state with mobile phase pH.[5] |
| Appearance | White to yellow solid/powder[1] | Basic physical property. |
| Structure | Contains a carboxylic acid and a phenoxy group[1][6] | The carboxylic acid is the primary site for ionization and potential secondary interactions. The phenoxy group adds to its hydrophobicity. |
II. Troubleshooting Guide: Common Peak Shape Problems
This section addresses specific peak shape issues you might encounter with this compound, providing a systematic approach to diagnosis and resolution.
Q1: Why is my this compound peak tailing?
Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent problem when analyzing acidic compounds like 2-PBA.[7][8] This not only affects the aesthetic of the chromatogram but also compromises resolution and the accuracy of quantification.[7]
Primary Chemical Cause: Secondary Interactions with Residual Silanols
The most common culprit behind peak tailing for acidic compounds is the interaction with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[7][9][10] Here's the mechanism:
-
Silanol Activity: Silica-based columns have Si-OH (silanol) groups on their surface.[11] Despite manufacturing processes like end-capping, some residual silanols remain.[11][12]
-
Ionization: At a mobile phase pH above approximately 3, these silanols can deprotonate to become negatively charged (Si-O⁻).[9][13]
-
Secondary Retention: If the mobile phase pH is near or above the pKa of 2-PBA (3.53), the carboxylic acid group will be at least partially deprotonated to its carboxylate form (COO⁻). This negatively charged analyte can be repelled by the ionized silanols, but more complex interactions, including hydrogen bonding with non-ionized silanols, can create a mixed-mode retention mechanism.[10][13] This secondary interaction is a stronger, less efficient retention process compared to the primary hydrophobic interaction with the C18 phase, causing some analyte molecules to lag, resulting in a tail.[13]
DOT Diagram: Analyte-Stationary Phase Interactions
Caption: Chemical interactions leading to good peak shape vs. peak tailing.
Troubleshooting Steps & Solutions
-
Mobile Phase pH Adjustment (Ion Suppression): This is the most effective solution.[5][14]
-
Action: Lower the mobile phase pH to at least 1.5-2 pH units below the pKa of 2-PBA. A target pH of 2.0-2.5 is ideal.
-
Rationale: At this low pH, the carboxylic acid of 2-PBA will be fully protonated (COOH), making it neutral and more hydrophobic.[15] This enhances its retention by the C18 phase and, crucially, prevents ionic interactions with silanol groups.[13][16]
-
See Protocol 1: Mobile Phase pH Optimization.
-
-
Column Selection:
-
Action: Use a modern, high-purity, end-capped column. Look for columns specifically marketed as "base-deactivated" or having low silanol activity.[17] Some columns, like the Newcrom R1, are noted for low silanol activity.[18]
-
Rationale: End-capping is a process that covers many of the residual silanols with a less reactive group, reducing the sites for secondary interactions.[11][13]
-
-
Use of Additives:
-
Action: If pH adjustment alone is insufficient, consider adding a competitive agent like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 25 mM).[10]
-
Rationale: TEA is a base that will preferentially interact with the active silanol sites, effectively masking them from the 2-PBA.[10] Caution: TEA can suppress ionization in mass spectrometry and may alter selectivity.
-
Other Potential Causes of Tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7][10][19]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites.[7]
-
Solution: Implement a robust column washing protocol. If the column is old or has been used with aggressive mobile phases, it may need replacement.[21]
-
See Protocol 2: Column Washing and Regeneration.
-
-
Extra-column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[7][10][22]
-
Solution: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. Ensure all fittings are properly seated.
-
Q2: Why is my this compound peak fronting?
Peak fronting, where the first half of the peak is broader than the second, is less common for acidic compounds but can occur.[8]
Potential Causes and Solutions
-
Sample Solvent Mismatch:
-
Cause: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase.[7][22] For example, dissolving 2-PBA in 100% acetonitrile when the mobile phase is 50% acetonitrile/water. This causes the sample band to spread out at the column inlet before the separation begins.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the lowest concentration possible and inject a smaller volume.
-
-
Column Overload (Concentration Effect):
-
Cause: While high mass loads typically cause tailing, very high concentrations can sometimes lead to fronting, especially if the sample solubility in the mobile phase is limited.
-
Solution: Dilute the sample.
-
-
Catastrophic Column Failure:
Q3: Why is my this compound peak broad?
Broad peaks can be a sign of poor column efficiency or issues outside the column.
Potential Causes and Solutions
-
Sub-optimal Mobile Phase Composition:
-
Cause: The mobile phase may not have sufficient elution strength, leading to excessive retention and band broadening.
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
-
Column Degradation:
-
Cause: Over time, the packed bed of the column can settle, creating voids, or the stationary phase can degrade, leading to a loss of efficiency.[19]
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, the column likely needs to be replaced.[21]
-
-
Extra-Column Effects:
-
Cause: As with tailing, long or wide tubing, or large volume detector cells can contribute to band broadening.[7]
-
Solution: Optimize the system by minimizing tubing lengths and using low-volume components where possible.
-
-
Temperature Mismatch:
-
Cause: Inconsistent temperature across the column can affect viscosity and mass transfer.
-
Solution: Use a column thermostat to maintain a constant and uniform temperature.[20]
-
DOT Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
III. Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Ion Suppression
Objective: To systematically adjust the mobile phase pH to suppress the ionization of this compound (pKa ≈ 3.53) and eliminate peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile or Methanol)[24][25]
-
Acidifier (e.g., Formic acid, Phosphoric acid, or Trifluoroacetic acid - TFA)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Phase: For a desired mobile phase of 50:50 Acetonitrile:Water, begin by preparing the aqueous component.
-
Initial pH Adjustment: To 500 mL of HPLC-grade water, add the acidifier dropwise while stirring and monitoring with a pH meter until a stable pH of 2.5 is achieved.
-
Note on Acidifier Choice: Formic acid is MS-friendly. Phosphoric acid provides strong buffering capacity but is not suitable for MS. TFA is a strong ion-pairing agent that can improve peak shape but may permanently coat the column and suppress MS signal.[26]
-
-
Solvent Mixing: Combine 500 mL of the pH-adjusted aqueous phase with 500 mL of Acetonitrile. Important: Always adjust the pH of the aqueous component BEFORE mixing with the organic solvent.
-
Degas: Degas the final mobile phase mixture using sonication or vacuum filtration.
-
Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Analysis: Inject the this compound standard and observe the peak shape. The tailing should be significantly reduced or eliminated.
Protocol 2: General Column Washing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape.
Procedure: Always disconnect the column from the detector during flushing with strong solvents to prevent contamination.
-
Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any precipitated buffer salts.
-
Remove Hydrophobic Contaminants: Flush the column with 10-20 column volumes of 100% Acetonitrile or Methanol.
-
Stronger Wash (if needed): For very stubborn contaminants, a sequence of solvents can be used. A common universal flush is to sequentially wash with:
-
10 column volumes of water
-
10 column volumes of Isopropanol
-
10 column volumes of Methylene Chloride
-
10 column volumes of Isopropanol
-
Ensure your column hardware is compatible with these solvents.
-
-
Re-equilibration: Before resuming analysis, flush the column with the mobile phase (starting with the intermediate solvent if a non-miscible solvent was used) until the baseline is stable.
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different organic solvent instead of acetonitrile? A: Yes, methanol is a common alternative.[24] It has different selectivity and may provide better or worse separation depending on the sample matrix. Be aware that methanol has a higher viscosity, which will result in higher backpressure.[24]
Q: How often should I replace my column? A: There is no fixed schedule. Column lifetime depends on the cleanliness of the samples, the ruggedness of the mobile phase (extreme pH shortens life), and the operating pressure.[21][23] Monitor system suitability parameters like peak asymmetry, efficiency (plate count), and retention time. A significant, irreversible degradation in these parameters indicates it's time for a replacement.
Q: My peak for 2-PBA is sharp, but a co-eluting peak is tailing. What should I do? A: This indicates that the tailing is a chemical issue specific to the other compound, not a system-wide physical problem.[17][22] If the other compound is a base, the low pH mobile phase that is optimal for 2-PBA should also improve its peak shape by keeping it protonated and minimizing interaction with silanols. If problems persist, you may need to find a compromise pH or use a different column chemistry that is less prone to secondary interactions.
Q: What is an acceptable tailing factor? A: For regulated methods, the acceptable USP tailing factor (Tf) is often required to be ≤ 2.0.[16] However, for good chromatography, a value as close to 1.0 as possible is desirable.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. Peak Tailing in HPLC.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Effects of Secondary Interactions in Size Exclusion Chromatography.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Phenomenex. LC Technical Tip.
- Moravek. Exploring the Role of pH in HPLC Separation.
- SIELC Technologies. Separation of Benzoic acid, 2-phenoxy- on Newcrom R1 HPLC column.
- Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
- Element Lab Solutions. Reducing non-specific protein binding in HPLC.
- PubChem. This compound | C13H10O3 | CID 75237.
- NIH. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27).
- Determining the pKa of 2-hydroxybenzoic acid.
- SIELC Technologies. (2018, May 16). Benzoic acid, 2-phenoxy-.
- PubMed. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC.
- YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- ResearchGate. (2025, August 8). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- Chemtek Scientific. A Comprehensive Guide to HPLC Solvents.
- GL Sciences. 11. Organic Solvents Used in HPLC.
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-Phenoxybenzoic Acid
Welcome to the technical support guide for the LC-MS/MS analysis of 2-Phenoxybenzoic acid (2-PBA). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects. As a key metabolite of various pyrethroid insecticides, accurate quantification of 2-PBA in complex biological matrices is paramount. This guide provides in-depth, experience-driven solutions to ensure the accuracy, precision, and robustness of your bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects
This section addresses the foundational concepts of matrix effects to provide a solid understanding of the issue.
Q1: What exactly are matrix effects in the context of LC-MS/MS?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In essence, the "matrix" refers to everything in the sample that is not your analyte of interest (e.g., salts, lipids, proteins, metabolites).[1][3] These components can either suppress or enhance the analyte's signal at the mass spectrometer's ion source, leading to inaccurate and unreliable quantification.[4] This is a significant challenge because the high selectivity of tandem mass spectrometry (MS/MS) can give a false sense of security; even if a chromatogram looks clean, interfering species can still be present and affecting ionization.[5]
Q2: Why is this compound particularly susceptible to matrix effects?
A: this compound is typically analyzed in complex biological matrices like plasma, urine, or tissue homogenates. These matrices are rich in endogenous substances such as phospholipids, salts, and proteins.[3][6] The analysis of 2-PBA, often as a biomarker for pesticide exposure, requires high sensitivity.[7] Methods that push for lower detection limits are inherently more vulnerable to interference. Furthermore, 2-PBA is an acidic compound, and its ionization can be influenced by the local chemical environment in the ESI droplet, which is easily altered by co-eluting matrix components.
Q3: What is the mechanistic difference between ion suppression and ion enhancement?
A: Both are types of matrix effects, differing only in the direction of signal change.[4]
-
Ion Suppression: This is the more common effect and represents a loss of signal intensity.[3] It occurs when co-eluting matrix components compete with the analyte for ionization.[2][5] Mechanisms include competition for charge on the ESI droplet surface, formation of neutral adducts, and changes to droplet properties (like increased surface tension or viscosity) that hinder the formation of gas-phase ions.[8][9]
-
Ion Enhancement: This is a less frequent but equally problematic effect where the analyte signal is artificially increased. It can occur if a co-eluting compound improves the ionization efficiency of the analyte, for instance, by altering the mobile phase pH in the micro-droplet environment or by reducing the neutralization of analyte ions.[2]
Q4: How can I perform a preliminary check to see if my 2-PBA assay is suffering from matrix effects?
A: A straightforward qualitative method is the post-column infusion experiment .[3] This involves infusing a standard solution of 2-PBA at a constant rate into the LC flow after the analytical column but before the MS ion source. While infusing, you inject a blank, extracted matrix sample. If there are any dips or rises in the constant signal baseline at specific retention times, it indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[3][4] This provides a visual map of when interfering components are eluting from your column.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to address specific issues you may encounter during your analysis, providing both the "how" and the "why" for each solution.
Q1: My 2-PBA signal is highly variable between different lots of blank plasma. What is the most likely cause and how do I fix it?
A: This is a classic sign of a significant matrix effect. The variability between lots indicates that the composition of the interfering components differs from source to source. The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines mandate the assessment of matrix effects using at least six different lots of the biological matrix to ensure method robustness.[10]
Root Cause Analysis & Solution Pathway:
-
Inadequate Sample Cleanup: Your current sample preparation method is likely not removing the interfering endogenous components sufficiently. Protein precipitation (PPT) is a common culprit as it removes proteins but leaves behind many other matrix components like phospholipids.[9]
-
Chromatographic Co-elution: The interfering compounds are eluting at the same time as 2-PBA.
Recommended Actions:
-
Step 1: Improve Sample Preparation: Move from a simple PPT to a more selective technique.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This is often the most effective technique.[1][6] By using a sorbent that selectively retains 2-PBA while allowing matrix components to be washed away, you can achieve a much cleaner extract.
-
-
Step 2: Optimize Chromatography: If improved sample prep is insufficient, modify your LC method to separate 2-PBA from the interfering peaks identified in the post-column infusion experiment.
-
Adjust Gradient: Alter the mobile phase gradient to increase resolution around the retention time of 2-PBA.[1]
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a polar-embedded phase) that may provide a different elution pattern for the interferences.
-
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS) for 2-PBA, but I'm still seeing poor accuracy. Isn't the IS supposed to correct for matrix effects?
A: While a SIL-IS is the gold standard and can compensate for many matrix effects, it is not infallible.[11][12] A SIL-IS is effective because it co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, keeping the analyte-to-IS ratio constant.[1] However, this relationship can break down.
Potential Causes & Solutions:
-
Extreme Ion Suppression: If the suppression is very strong, the signal for both the analyte and the IS can be reduced to a point where it approaches the limit of detection, leading to poor precision and accuracy.[6] The solution here is not to rely on the IS alone but to reduce the underlying matrix effect by improving sample preparation or chromatography, as described in the previous question.
-
Differential Matrix Effects: In rare cases, the specific interfering compound may affect the analyte and IS slightly differently. This is more common with non-SIL internal standards (analogue IS) but can occasionally occur with SIL-ISs.
-
IS Interference: Ensure that there is no crosstalk between the MRM transitions of the analyte and the IS. Also, verify the isotopic purity of your SIL-IS to ensure it doesn't contain a significant amount of the unlabeled analyte.
Actionable Step: Quantitatively assess the matrix factor for both the analyte and the IS. The IS-normalized matrix factor should be close to 1.0. If it deviates significantly, it confirms the IS is not adequately compensating, and you must focus on reducing the source of the matrix effect.[13]
Q3: How do I quantitatively assess the matrix effect to satisfy regulatory requirements from agencies like the FDA or EMA?
A: Both the FDA and EMA provide clear guidance on this.[10][14][15] The standard approach is to calculate the Matrix Factor (MF) . This involves comparing the peak response of an analyte in the presence of matrix with its response in a neat (pure) solution.
Experimental Design:
You need to prepare three sets of samples at a minimum of two concentration levels (low and high QC):
-
Set A (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first, and then the analyte and IS are spiked into the final, clean extract.[10]
-
Set C (Spiked Matrix - for Recovery): Analyte and IS are spiked into the blank matrix before extraction.
Calculations:
-
Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Ideally, the MF should be between 0.8 and 1.2.[13]
-
-
IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF) The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should not exceed 15%. This is a key acceptance criterion in most guidelines.[16][17]
-
Recovery (RE): RE % = [(Peak Response in Set C) / (Peak Response in Set B)] * 100
This systematic evaluation provides quantitative, defensible data on the impact of the matrix on your assay's performance.
Part 3: Key Protocols & Methodologies
Here are step-by-step protocols for the essential experiments discussed.
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
-
Objective: To quantify the degree of ion suppression or enhancement for 2-PBA.
-
Materials: Blank biological matrix (e.g., plasma) from 6 individual sources, 2-PBA standard, IS standard, all necessary solvents and reagents for your extraction procedure.
-
Procedure:
-
Prepare Stock Solutions: Create concentrated stock solutions of 2-PBA and its IS in a suitable solvent (e.g., methanol).
-
Prepare Spiking Solutions: Prepare two levels of spiking solutions corresponding to your Low QC (LQC) and High QC (HQC) concentrations.
-
Prepare Set A (Neat): In clean vials, add the LQC and HQC spiking solutions to the final reconstitution solvent you use after sample extraction. Prepare n=6 replicates for each level.
-
Prepare Set B (Post-Extraction Spike):
-
Take 6 different lots of blank plasma.
-
Process them according to your established sample preparation protocol (e.g., LLE or SPE).
-
Evaporate the final extract to dryness (if applicable).
-
Reconstitute the extract with the LQC and HQC spiking solutions.
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for both the analyte (2-PBA) and the IS.
-
-
Data Interpretation: Calculate the MF and IS-Normalized MF as described in the troubleshooting section. The %CV of the IS-normalized MF should be ≤15%.
| Parameter | Formula | Ideal Value | Regulatory Limit (%CV) |
| Matrix Factor (MF) | Peak Area (Post-Spike) / Peak Area (Neat) | 0.8 - 1.2 | N/A (Informative) |
| IS-Normalized MF | Analyte MF / IS MF | ~ 1.0 | ≤ 15% |
Table 1: Summary of Matrix Effect Calculation and Acceptance Criteria.
Part 4: Visual Guides and Workflows
Diagram 1: Mechanism of ESI Matrix Effect
This diagram illustrates how co-eluting matrix components interfere with the ionization of this compound (2-PBA) in the electrospray source.
Caption: ESI process and points of interference by matrix components.
Diagram 2: Troubleshooting Decision Tree for Matrix Effects
This decision tree provides a logical workflow for diagnosing and resolving issues related to matrix effects.
Caption: A logical decision tree for troubleshooting matrix effects.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab.
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]
- Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. [Link]
- Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ioniz
- Matrix effects: Causes and solutions - ResearchG
- Bioanalytical method valid
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]
- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. [Link]
- FDA guideline - Bioanalytical Method Valid
- Essential FDA Guidelines for Bioanalytical Method Valid
- Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
- Ion suppression (mass spectrometry) - Wikipedia. [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
- Liquid chromatography-tandem mass spectrometry monitoring...
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
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- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. bioanalysisforum.jp [bioanalysisforum.jp]
Technical Support Center: Stability of 2-Phenoxybenzoic Acid in Analytical Standards
Welcome to the technical support guide for 2-Phenoxybenzoic acid. As a widely used internal standard in analytical chemistry, particularly for the quantification of pyrethroid metabolites, the integrity of your this compound standard is paramount for achieving accurate and reproducible results.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common stability issues, troubleshooting advice, and validated protocols to ensure the reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs) on Standard Handling
This section addresses the most common initial questions regarding the preparation and storage of this compound standards.
Q1: What is the best solvent for preparing a this compound stock solution?
For chromatographic applications (HPLC, LC-MS), the ideal solvent should fully dissolve the compound and be compatible with your mobile phase.
-
Primary Recommendation: Acetonitrile (ACN) is an excellent choice. It is a polar aprotic solvent that readily dissolves this compound and is compatible with most reverse-phase HPLC methods.[4]
-
Alternative: Methanol (MeOH) is also a suitable solvent.
-
Causality: The choice of solvent is critical. Using a solvent in which the analyte has low solubility can lead to incomplete dissolution, causing significant errors in concentration and poor reproducibility. Always use high-purity, HPLC-grade or MS-grade solvents to avoid introducing contaminants that could interfere with your analysis or degrade the standard.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to prevent degradation. Different conditions apply to the solid material versus solutions.
-
Solid Form: Store the solid, crystalline this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] For long-term storage as a reference material, refrigeration at 2–8 °C, protected from light and moisture, is recommended.[7]
-
In Solution (Stock Standard): Store stock solutions in a tightly sealed, amber glass container at 2–8 °C.[7] Avoid plastic containers for long-term storage, as leaching of plasticizers or adsorption of the analyte can occur.
-
Trustworthiness: Storing standards under these conditions minimizes the risk of degradation from hydrolysis (due to atmospheric moisture), photolysis (due to light), and thermal stress. Following these procedures ensures the concentration remains stable and reliable over a validated period.
Q3: Is this compound sensitive to light, temperature, or pH?
Yes, like many complex organic molecules, its stability can be influenced by these factors.
-
Light: The aromatic rings in the structure make it potentially susceptible to photodegradation. Therefore, it is best practice to always store solutions in amber vials or protect them from light to prevent the formation of unwanted degradation products.[7]
-
Temperature: While the solid is stable at ambient temperature, elevated temperatures (e.g., >40°C) can accelerate degradation, especially for solutions.[5] Keep autosampler trays cooled if samples will be queued for an extended period.
-
pH: The ether linkage in this compound is susceptible to cleavage under harsh acidic or basic conditions, a process known as hydrolysis.[8] While stable in the typical pH range of reverse-phase HPLC mobile phases (pH 2-7), prolonged exposure to strong acids or bases will cause degradation.
Section 2: Troubleshooting Guide for Standard Instability
This section provides a logical, step-by-step approach to diagnosing and solving common problems encountered during analysis.
Problem: My standard's peak area is consistently decreasing over multiple injections from the same vial.
A decreasing peak area suggests that the analyte concentration in the vial is dropping. This points to active degradation or a physical loss mechanism.
Caption: Troubleshooting workflow for decreasing peak area.
-
Possible Cause A: Temperature-Related Degradation. If the autosampler is not temperature-controlled, the vial can heat up over time, accelerating the degradation of the analyte in solution.
-
Possible Cause B: Solvent-Induced Hydrolysis. If your working standard is diluted in a solvent containing a high percentage of water (especially unbuffered water), slow hydrolysis of the ether bond can occur over several hours, reducing the concentration of the parent compound.
-
Possible Cause C: Adsorption. this compound can adsorb to the surface of glass vials or septa. This is more common with lower concentration standards. Using deactivated (silanized) glass vials or polypropylene vials can mitigate this issue.
Problem: I see new, unexpected peaks appearing in my chromatogram when analyzing an older standard.
The appearance of new peaks is a clear sign of degradation. The identity of the degradants can provide clues to the degradation pathway.
The most probable chemical degradation pathway under hydrolytic (acidic or basic) stress is the cleavage of the ether bond. This would result in the formation of phenol and salicylic acid (2-hydroxybenzoic acid).
Caption: Primary hydrolytic degradation pathway.
-
Trustworthiness: Identifying these specific degradants (e.g., via mass spectrometry) would confirm that hydrolysis is the cause of instability. This self-validating approach ensures you are addressing the correct problem.
-
Actionable Solution: If you suspect hydrolysis, prepare standards fresh and ensure the pH of your diluent is controlled and compatible with the analyte. Forcing the degradation, as described in the protocol below, can help you preemptively identify the retention times of these potential impurities.
Section 3: Experimental Protocols for Ensuring Standard Integrity
These protocols provide detailed, field-proven methodologies for standard preparation and stability verification.
Protocol 3.1: Preparation of a Stable 1 mg/mL Stock Solution
-
Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance. Record the weight to at least four decimal places.
-
Dissolution: Transfer the weighed solid to a 10 mL Class A amber volumetric flask. Add approximately 7 mL of HPLC-grade acetonitrile.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.
-
Dilution: Allow the solution to return to room temperature. Dilute to the 10 mL mark with acetonitrile. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Storage: Transfer the solution to a labeled amber glass vial with a PTFE-lined cap and store at 2–8 °C.
Protocol 3.2: Performing a Confirmatory Forced Degradation Study
A forced degradation study is essential for understanding potential stability issues and confirming that your analytical method is "stability-indicating."[9][10] This means the method can separate the intact drug from its degradation products.
-
Prepare Samples: Prepare several vials of this compound at a known concentration (e.g., 100 µg/mL) in a 50:50 acetonitrile:water solution.
-
Acid Hydrolysis: To one vial, add 1M HCl to a final concentration of 0.1M. Let it stand at 60°C for 24 hours.
-
Base Hydrolysis: To another vial, add 1M NaOH to a final concentration of 0.1M. Let it stand at 60°C for 24 hours.
-
Oxidative Degradation: To a third vial, add 3% hydrogen peroxide. Let it stand at room temperature for 24 hours.[8]
-
Thermal Degradation: Place a fourth vial in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a fifth vial (in a clear glass vial) to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.
-
Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all stressed samples, along with an unstressed control sample, using your HPLC method.
-
Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples. This confirms the identity of potential degradants.
Section 4: Data Summary Tables
Table 1: Solvent and Material Compatibility
| Parameter | Recommendation | Rationale & Expertise |
| Primary Diluent | Acetonitrile, HPLC-Grade | Excellent solubilizing power and compatibility with reverse-phase systems.[4] |
| Secondary Diluent | Methanol, HPLC-Grade | Good alternative to acetonitrile, though it may have different selectivity in some chromatographic systems. |
| Stock Vials | Amber, Class A Glass | Prevents photodegradation and ensures volumetric accuracy.[7] |
| Autosampler Vials | Deactivated Glass or Polypropylene | Minimizes potential for analyte adsorption to active glass surfaces, improving accuracy for low-concentration standards. |
Table 2: Summary of Forced Degradation Conditions and Expected Results
| Stress Condition | Typical Reagent/Condition | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Potential for slow degradation via ether bond cleavage. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Higher susceptibility to degradation, forming phenol and salicylic acid. |
| Oxidation | 3% H₂O₂, RT | Generally stable, but minor degradation (e.g., ring hydroxylation) is possible. |
| Thermal | 80°C (Dry Heat) | Expected to be highly stable in solid form. Stability in solution is lower. |
| Photolysis | ICH Q1B Light Source | Potential for minor degradation. Use of amber glassware is a robust preventative measure.[7][8] |
References
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- SIELC Technologies. (2018). Benzoic acid, 2-phenoxy-.
- Benchchem. (n.d.). This compound | 2243-42-7.
- Guidechem. (n.d.). This compound 2243-42-7 wiki.
- HPC Standards. (n.d.). Phenoxybenzoic acid reference materials.
- Sigma-Aldrich. (n.d.). This compound 98% 2243-42-7.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). This compound 98 2243-42-7.
- LGC Standards. (n.d.). This compound | CAS 2243-42-7.
- Biosynth. (n.d.). This compound | 2243-42-7 | FP52860.
- Fisher Scientific. (2024). SAFETY DATA SHEET (4-Phenoxybenzoic acid).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET (3-Phenoxybenzoic acid).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- MDPI. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- PLOS One. (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- PubMed. (2025). Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remediation.
- PubChem. (n.d.). This compound | C13H10O3 | CID 75237.
- National Institutes of Health (NIH). (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp.
- ACS Publications. (2024). Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remediation. Retrieved from Journal of Agricultural and Food Chemistry.
- MedCrave online. (2016). Forced Degradation Studies.
- ChemicalBook. (2025). This compound | 2243-42-7.
Sources
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- 2. 2-苯氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-苯氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzoic acid, 2-phenoxy- | SIELC Technologies [sielc.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Synthesis of 2-Phenoxybenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers and drug development professionals engaged in the synthesis of 2-phenoxybenzoic acid. This molecule is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and polymers.[1] The most common synthetic route, the Ullmann condensation, while powerful, can be sensitive to reaction conditions, often leading to challenges with yield.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve problems effectively.
Troubleshooting Guide & FAQs
Q1: My overall yield of this compound is disappointingly low. What are the most common culprits I should investigate first?
Low yield in an Ullmann condensation is a frequent issue, but it can almost always be traced back to one of four key areas: the catalyst, the base, the reaction conditions (solvent and temperature), or the purity of your starting materials.
-
Inactive Copper Catalyst: The reaction is driven by a copper catalyst, and its activity is paramount. The active species is believed to be Cu(I).[4][5] If you are using copper powder or certain copper(II) salts, in-situ reduction to Cu(I) is required, which may be inefficient. Conversely, your Cu(I) source could be oxidized to inactive Cu(II) if the reaction is not properly protected from air.
-
Incorrect Choice or Amount of Base: The base plays the critical role of deprotonating phenol to form the reactive phenoxide nucleophile. If the base is too weak or if an insufficient amount is used, the concentration of the nucleophile will be too low, stalling the reaction.
-
Suboptimal Temperature or Solvent: Ullmann-type reactions traditionally require high temperatures, often exceeding 120-200 °C, to proceed at a reasonable rate. The solvent must be able to reach these temperatures and effectively dissolve the reactants and intermediates. Using a low-boiling solvent or running the reaction at too low a temperature is a primary cause of failure.
-
Reagent Purity: The presence of water or other protic impurities can quench the phenoxide intermediate. Ensure your phenol, 2-chlorobenzoic acid, and solvent are sufficiently dry.
The following diagram outlines a logical workflow for troubleshooting these primary issues.
Caption: Troubleshooting workflow for low yield.
Q2: You mentioned catalyst activity. How do I choose the right copper source and ensure it's active for the C-O coupling reaction?
This is a critical point. The catalytic cycle of the Ullmann reaction hinges on the ability of copper to mediate the coupling between the aryl halide and the phenoxide.
The Mechanism: The reaction involves the formation of a copper(I) phenoxide intermediate. This species then coordinates with the 2-chlorobenzoic acid. Through a process that may involve oxidative addition and reductive elimination, the C-O bond is formed, yielding this compound and regenerating a copper(I) species that re-enters the catalytic cycle.[6][7]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics [scispace.com]
- 4. byjus.com [byjus.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2-Phenoxybenzoic Acid
Here is the technical support center for 2-phenoxybenzoic acid recrystallization problems and solutions.
Welcome to the dedicated technical support guide for the purification of this compound via recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this critical purification step. Here, we address common problems with scientifically grounded explanations and provide robust, field-proven protocols to enhance the purity and yield of your compound.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent and challenging issues encountered during the recrystallization of this compound in a direct question-and-answer format.
Q1: My this compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid instead of a solid.[1][2] This occurs when the solution becomes saturated at a temperature that is higher than the melting point of the impure compound.[3][4][5]
Root Causes & Scientific Explanation:
-
High Impurity Concentration: Significant impurities can dramatically lower the melting point of a compound (a phenomenon known as melting point depression).[3][5] The melting point of pure this compound is approximately 110-114°C.[6] If impurities lower this to, for example, 90°C, and the solution becomes saturated at 95°C during cooling, the compound will separate as a liquid.
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation at a temperature above the compound's depressed melting point.[4]
-
Inappropriate Solvent Choice: If the boiling point of the solvent is significantly higher than the melting point of the solute, it increases the likelihood of oiling out.[1][4]
Solutions:
-
Reheat and Dilute: The most effective immediate solution is to reheat the mixture until the oil completely redissolves.[1][3][4] Then, add a small amount of additional hot solvent (10-20% more volume) to decrease the solution's saturation point.[3] This ensures that as the solution cools, crystallization will begin at a lower temperature, hopefully below the compound's melting point.
-
Slow Down the Cooling Process: After redissolving, allow the flask to cool very slowly. Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass.[3] This encourages the formation of a stable crystal lattice rather than liquid droplets.[1]
-
Consider a Mixed-Solvent System: If oiling out persists, switching to a mixed-solvent system can be effective.[4] Dissolve the compound in a minimum amount of a "good" solvent (like hot ethanol) and then slowly add a "bad" solvent (like warm water) until turbidity persists. Add a drop of the "good" solvent to clarify and then cool slowly.[7][8]
-
Charcoal Treatment: If you suspect a high level of impurities, especially colored ones, perform an activated charcoal treatment.[3] Impurities are often what make the oil phase stable, and removing them can solve the problem.[3][5]
Caption: Troubleshooting Workflow for "Oiling Out".
Q2: No crystals are forming, even after my solution has cooled. What should I do?
A2: The failure of crystals to form from a cooled, saturated solution is a common issue, often due to either using too much solvent or the solution being supersaturated.[1][9]
Root Causes & Scientific Explanation:
-
Excess Solvent: This is the most frequent cause.[1] If too much solvent is used, the solution will not be saturated at the lower temperature, and thus the compound will remain dissolved.[9][10]
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[1] This metastable state requires a nucleation event—a starting point—for crystals to begin growing.[1]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line.[1][3][9] The microscopic rough edges of the scratch provide a surface for nucleation.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the solution.[1][3][9] This provides a perfect template for further crystal growth.
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to seed it.[3]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume).[1] Then, allow the more concentrated solution to cool again.
-
Cool Further: After cooling to room temperature, place the flask in an ice-water bath for 15-20 minutes to further decrease the compound's solubility and maximize crystal formation.[4][11]
Q3: My final product is off-white or colored, not pure white. How do I remove colored impurities?
A3: A colored product indicates the presence of impurities, often highly conjugated organic molecules that absorb visible light. These can be effectively removed using activated charcoal.
Scientific Explanation:
Activated charcoal has a highly porous structure with a vast surface area. Colored impurities, which are typically large, nonpolar molecules, adsorb (stick) to the carbon surface through van der Waals forces. The desired product, being much more abundant, remains in solution.
Solution Protocol:
-
Redissolve: Dissolve the impure, colored crystals in the minimum amount of appropriate hot recrystallization solvent.
-
Add Charcoal: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Heat and Swirl: Return the flask to the heat, swirl, and heat for a few minutes to ensure the impurities are adsorbed.[12]
-
Perform Hot Filtration: This is a critical step. You must filter the hot solution to remove the charcoal.[13] If the solution cools during this process, your product will prematurely crystallize on the filter paper along with the charcoal.
-
Crystallize: The resulting clear, colorless filtrate can now be cooled slowly to yield pure, white crystals.
Q4: The recovery yield of my this compound is very low. What are the common causes and how can I improve it?
A4: A low yield is a frustrating but solvable problem. It typically arises from procedural errors rather than a fundamental flaw in the technique.[3]
Common Causes & Solutions:
-
Using Too Much Solvent: This is the primary cause of low recovery, as a significant amount of your product will remain in the mother liquor.[4][9]
-
Premature Crystallization During Hot Filtration: If you are removing insoluble impurities or charcoal, product can be lost on the filter paper if the solution cools.
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization will leave product in the solution.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away your product.[4][9]
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for this compound?
A1: There is no single "best" solvent, but an aqueous ethanol or methanol/water mixed-solvent system is highly recommended and commonly cited.[16][17] this compound has good solubility in hot ethanol/methanol and poor solubility in cold water. This differential solubility is ideal for recrystallization. Water alone can also be used, but the compound is only sparingly soluble, which may require large volumes.[16]
Q2: What are the key properties of an ideal recrystallization solvent?
A2: An ideal solvent should meet several criteria:[18]
-
Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., in an ice bath).[18]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[18]
-
Chemical Inertness: The solvent must not react with the compound being purified.[18][19]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals after filtration.[18][19]
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive.[19]
Caption: Decision Tree for Solvent Selection.
Q3: What are the most likely impurities in crude this compound?
A3: The most probable impurities depend on the synthetic route. This compound is commonly synthesized via the Ullmann condensation.[10] Therefore, impurities may include:
-
Unreacted Starting Materials: Phenol and 2-chlorobenzoic acid.[10]
-
Catalyst Residues: Copper salts used in the Ullmann reaction.
-
Side-Reaction Products: Products from self-condensation or other undesired reactions.
Data & Protocols
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2243-42-7 | [16] |
| Molecular Formula | C₁₃H₁₀O₃ | [16][20] |
| Molecular Weight | 214.22 g/mol | [20] |
| Melting Point | 110-114 °C | [6][16] |
| Appearance | White crystalline powder | [16] |
| pKa | ~3.53 | [6][16] |
| Solubility | Sparingly soluble in water; slightly soluble in methanol and chloroform. | [6][16][17] |
Table 2: Common Solvents for Recrystallization of Carboxylic Acids
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Excellent for many polar compounds. Non-flammable, non-toxic. |
| Ethanol | 78 | High | Good general-purpose solvent; often used in a mix with water. |
| Methanol | 65 | High | Similar to ethanol but more volatile and toxic. |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Toluene | 111 | Low | Good for less polar compounds; boiling point may be too high. |
| Hexanes | ~69 | Low | For nonpolar compounds; often used as the "bad" solvent. |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization of this compound (Ethanol/Water)
This is the recommended procedure for achieving high purity.
-
Dissolution: Place the crude this compound (e.g., 2.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add 'Good' Solvent: On a stirring hotplate, add the minimum volume of hot ethanol required to completely dissolve the solid at a gentle boil. Start with ~10 mL and add 1-2 mL portions as needed.
-
Add 'Bad' Solvent: While maintaining the heat and stirring, add warm deionized water dropwise using a Pasteur pipette. Continue adding water until the solution becomes faintly but persistently cloudy (turbid).[7][8][21] This is the point of saturation.
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.[7]
-
Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 20 minutes.[3]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[11][22]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13][22]
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (in approximately the same ratio used for the recrystallization).[4]
-
Drying: Allow the crystals to air dry on the filter by pulling a vacuum for several minutes. Then, transfer the crystals to a watch glass to dry completely.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of York. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- Fessenden, R. J., Fessenden, J. S., & Feist, P. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- MIT OpenCourseWare. (n.d.). 8.
- Florida A&M University. (2016).
- Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
- Unknown. (n.d.).
- Reddit. (2012). Help!
- Unknown. (n.d.).
- Unknown. (2012). Chemistry 210 Experiment Ib. [Link]
- Unknown. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Reddit. (2013).
- Chemdad. (n.d.). This compound. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. This compound | 2243-42-7 [chemicalbook.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Page loading... [guidechem.com]
- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
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- 20. This compound | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. famu.edu [famu.edu]
Technical Support Center: Optimizing 2-Phenoxybenzoic Acid as an Internal Standard
Welcome to the technical support center for the optimization and use of 2-phenoxybenzoic acid as an internal standard (IS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in quantitative analytical methods, particularly for the analysis of pyrethroid pesticide metabolites. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reliability of your analytical data.
Introduction to this compound as an Internal Standard
This compound (2-PBA) is a commonly used internal standard in analytical chemistry, especially for the quantification of pyrethroid insecticide metabolites, such as 3-phenoxybenzoic acid (3-PBA).[1][2] Its structural similarity to these analytes makes it an effective tool to compensate for variability during sample preparation and analysis, including extraction efficiency, injection volume, and matrix effects.[3] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization and matrix effects, which allows for reliable correction of analytical variability.
This guide will walk you through the essential steps for optimizing the concentration of 2-PBA and troubleshooting common issues to ensure the robustness of your analytical method.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a suitable internal standard for pyrethroid metabolite analysis?
A1: this compound is structurally similar to the common pyrethroid metabolite 3-phenoxybenzoic acid. This structural analogy is a key criterion for selecting an internal standard as it is likely to behave similarly to the analyte during sample extraction, chromatography, and ionization.[4][5] This similarity helps to accurately correct for variations that can occur throughout the analytical process.
Q2: What is a typical concentration range for this compound as an internal standard?
A2: The optimal concentration of this compound can vary depending on the specific analytical method, the biological matrix being analyzed (e.g., urine, plasma, tissue), and the sensitivity of the instrument.[6] However, a general starting point is to aim for a concentration that yields a consistent and reproducible signal without interfering with the detection of the target analyte. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte of interest. For example, in the analysis of pyrethroid metabolites in tea, a concentration of 50 µg/kg was used.[7]
Q3: How do I prepare a stock solution of this compound?
A3: this compound is a powder with a melting point of 110-112 °C.[2] To prepare a stock solution, accurately weigh a known amount of the 2-PBA powder and dissolve it in a suitable organic solvent, such as methanol or acetonitrile. It is crucial to ensure the powder is fully dissolved before making the final dilution to the desired concentration. Always use high-purity solvents and store the stock solution under appropriate conditions (e.g., refrigerated and protected from light) to maintain its stability.
Q4: Can I use a different internal standard for pyrethroid metabolite analysis?
A4: While this compound is a common choice, other internal standards can be used. The most ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-labeled 3-PBA).[8] SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience the same matrix effects.[9] However, SIL standards can be more expensive. If a SIL standard is not feasible, other structurally similar compounds can be considered, but they must be thoroughly validated to ensure they effectively compensate for analytical variability.
Experimental Protocol: Optimizing this compound Concentration
This section provides a step-by-step methodology for determining the optimal concentration of this compound for your specific assay.
Objective: To identify a 2-PBA concentration that provides a stable and reproducible signal without causing ion suppression or enhancement of the analyte, and that accurately corrects for variability in the analytical method.
Materials:
-
This compound (high purity)
-
Target analyte(s) (e.g., 3-phenoxybenzoic acid)
-
Blank biological matrix (e.g., drug-free urine, plasma)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Appropriate analytical column and mobile phases for your LC-MS/MS system
Methodology:
Step 1: Prepare Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of your target analyte(s) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent as the analyte.
-
Analyte Working Solutions: From the analyte stock solution, prepare a series of working solutions to create your calibration curve standards.
-
Internal Standard Working Solutions: From the 2-PBA stock solution, prepare a series of working solutions at different concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).
Step 2: Experimental Design
Prepare the following sets of samples to evaluate the performance of the different 2-PBA concentrations:
-
Set A (Analyte Signal without IS): Spike a known amount of the analyte (at a mid-range concentration) into the blank biological matrix. Prepare several replicates.
-
Set B (IS Signal without Analyte): Spike each of the different concentrations of the 2-PBA working solutions into the blank biological matrix. Prepare several replicates for each concentration.
-
Set C (Analyte and IS Together): Spike a known amount of the analyte (at the same mid-range concentration as Set A) and each of the different concentrations of the 2-PBA working solutions into the blank biological matrix. Prepare several replicates for each combination.
Step 3: Sample Preparation and Analysis
-
Process all three sets of samples using your established extraction procedure.
-
Analyze the samples using your LC-MS/MS method.
Step 4: Data Evaluation
-
Assess IS Signal Stability: In Set B, evaluate the peak area and signal-to-noise ratio of 2-PBA at each concentration. The ideal concentration will provide a consistent and robust signal with low variability (e.g., %CV < 15%) across replicate injections.
-
Evaluate Impact on Analyte Signal: In Set C, compare the analyte signal intensity in the presence of each 2-PBA concentration to the analyte signal in Set A (without the IS). The chosen 2-PBA concentration should not significantly suppress or enhance the analyte's signal.
-
Calculate Analyte/IS Ratio and Precision: For Set C, calculate the peak area ratio of the analyte to the 2-PBA for each concentration of the internal standard. The optimal 2-PBA concentration will result in the lowest coefficient of variation (%CV) for this ratio across the replicate injections.[6]
Data Presentation:
| 2-PBA Concentration | Mean IS Peak Area | %CV of IS Peak Area | Mean Analyte Peak Area | % Analyte Signal Change (vs. no IS) | Mean Analyte/IS Ratio | %CV of Analyte/IS Ratio |
| 1 µg/mL | ||||||
| 5 µg/mL | ||||||
| 10 µg/mL | ||||||
| 25 µg/mL | ||||||
| 50 µg/mL |
Table 1: Example data table for summarizing the results of the internal standard concentration optimization experiment.
Troubleshooting Guide
This section addresses specific issues that may arise when using this compound as an internal standard.
Q: I am observing high variability in the this compound signal. What are the possible causes and solutions?
A: High variability in the internal standard signal can compromise the accuracy and precision of your results. The following workflow can help you diagnose and resolve the issue.
Caption: Workflow for troubleshooting high variability in the internal standard signal.
Q: My this compound peak shape is poor (e.g., tailing or fronting). How can I improve it?
A: Poor peak shape can affect the accuracy of peak integration and, consequently, the quantitative results.
-
Peak Tailing: This is often caused by secondary interactions between the acidic 2-PBA and the stationary phase, or a partially blocked column frit. If all peaks are tailing, it may indicate a physical issue with the column. If only the 2-PBA peak is tailing, it suggests a chemical interaction.
-
Solution: Ensure the pH of the mobile phase is appropriate for an acidic analyte. A lower pH (e.g., by adding formic or acetic acid) will keep the carboxylic acid group of 2-PBA protonated, which can improve peak shape on reverse-phase columns. Also, ensure the injection solvent is not stronger than the initial mobile phase.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution: Reduce the concentration of the 2-PBA working solution and re-inject the sample.
-
Q: I suspect matrix effects are impacting my this compound signal. How can I confirm and mitigate this?
A: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[10][11] They occur when co-eluting compounds from the matrix interfere with the ionization of the analyte and internal standard.
Experimental Protocol to Evaluate Matrix Effects:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and 2-PBA into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and 2-PBA into the extracted matrix just before the final evaporation and reconstitution step.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and 2-PBA into the blank biological matrix before performing the extraction procedure.
-
-
Analyze and Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF): Calculate the ratio of the peak area in the post-extraction spiked sample (Set 2) to the peak area in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery (RE): Calculate the ratio of the peak area in the pre-extraction spiked sample (Set 3) to the peak area in the post-extraction spiked sample (Set 2).
-
Process Efficiency (PE): This is the product of MF and RE.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous extraction method, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the 2-PBA and analyte from the co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned earlier, a SIL-IS is the most effective way to compensate for matrix effects.
Caption: Decision workflow for investigating and mitigating matrix effects.
Regulatory Considerations
When developing and validating bioanalytical methods, it is essential to adhere to regulatory guidelines. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on the use of internal standards.[3] Key recommendations include:
-
The internal standard should be added to all samples, including calibration standards and quality controls, at a constant concentration.
-
The response of the internal standard should be monitored across all samples in a run. Any significant variability may indicate issues with sample processing or analysis and should be investigated.
-
The use of a stable isotope-labeled internal standard is highly recommended.
For detailed information, please refer to the latest versions of the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation."
References
- Gaspari, F., & Bonati, M. (2007). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- Davis, M. K., et al. (2007). Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002. Environmental Health Perspectives, 115(5), 723–728.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview.
- Tulipano, G., & Tuberosa, R. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
- Li, Z., et al. (2019). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 24(12), 2289.
- McCoy, M. R., et al. (n.d.). Monitoring of Total Type II Pyrethroid Pesticides in Citrus Oils and Water by Converting to A Common Product 3-Phenoxybenzoic Acid. CDC Stacks.
- Quiros-Alcala, L., et al. (2012). Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA Study. Environmental Health Perspectives, 120(11), 1605–1611.
- Hammock, B. D., et al. (2011). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of agricultural and food chemistry, 59(7), 2998-3004.
- Keyfi, F., et al. (2017). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. Reports of Biochemistry & Molecular Biology, 6(1), 40–50.
- Keyfi, F., et al. (2017). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. Reports of Biochemistry & Molecular Biology, 6(1), 40–50.
- Medscape. (2025). Urinalysis: Reference Range, Interpretation, Collection and Panels.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- GSC Biological and Pharmaceutical Sciences. (2025). Urine test strip analysis, concentration range and its interpretations of the parameters.
- Safe, S., & Wobus, A. M. (2010).
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
- Aijiren. (2025). Why Choose Internal Standard Over External Standard in Chromatographic Quantification?.
- Taylor & Francis Online. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis.
- Aijiren. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
Sources
- 1. 2-苯氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 2243-42-7 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eijppr.com [eijppr.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Degradation of 2-Phenoxybenzoic Acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenoxybenzoic acid. This guide is designed to provide expert advice, field-proven insights, and practical troubleshooting for your experiments involving the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound (2-PBA) is a white crystalline solid with the chemical formula C₁₃H₁₀O₃.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Its stability in solution is paramount because degradation can lead to the formation of impurities, which can affect the safety, efficacy, and shelf-life of the final product. Understanding its degradation profile is a critical regulatory requirement in drug development.[2]
Q2: What are the primary pathways through which this compound degrades in solution?
While specific studies on this compound are limited, based on its chemical structure and data from related phenoxybenzoic acid isomers, the primary degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the ether bond under acidic or basic conditions to yield phenol and 2-hydroxybenzoic acid (salicylic acid).
-
Oxidation: The aromatic rings are susceptible to oxidation, potentially leading to hydroxylated derivatives.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, which may involve cleavage of the ether linkage or modifications to the aromatic rings.[2]
Q3: My this compound is not dissolving well in my aqueous solution for a degradation study. What should I do?
This compound has moderate to sparing solubility in water.[1] For forced degradation studies, especially under hydrolytic conditions, it is acceptable and often necessary to use a co-solvent to achieve the desired concentration.[5][6]
-
Recommended Co-solvents: Acetonitrile or methanol are common choices. Start with a small percentage of the organic co-solvent and increase as needed to dissolve the compound.
-
Important Consideration: Always run a control sample of the co-solvent under the same stress conditions to ensure it does not produce interfering degradation products.
Q4: What are the typical conditions for a forced degradation study of this compound?
Forced degradation, or stress testing, is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] The goal is to achieve a target degradation of 5-20%.[6][7]
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, elevated to 50-70°C if no degradation occurs.[5][6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, elevated to 50-70°C if no degradation occurs.[5][6] |
| Oxidation | 0.1% to 3.0% Hydrogen Peroxide (H₂O₂) at room temperature.[6] |
| Thermal Degradation | 50-80°C in a calibrated oven.[8] |
| Photodegradation | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV and visible light, as per ICH Q1B guidelines.[2][5] |
Q5: How do I analyze the degradation of this compound and its products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying the parent compound and its degradation products.[9][10][11] A reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is a good starting point.[12] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.[13]
Troubleshooting Guides
Issue 1: No or Minimal Degradation Observed Under Stress Conditions
Causality: this compound is a relatively stable molecule under ambient conditions.[1] The initial stress conditions may not be harsh enough to induce the desired 5-20% degradation.
Troubleshooting Steps:
-
Increase Stressor Severity:
-
Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), or increase the temperature in increments of 10°C (e.g., from room temperature to 50°C, then 60°C).[5][14]
-
Oxidation: Increase the concentration of H₂O₂ (e.g., from 1% to 3%).
-
Thermal: Increase the temperature or the duration of exposure.
-
-
Extend Exposure Time: If increasing the severity is not desirable or feasible, extend the duration of the study. Sample at later time points (e.g., 24, 48, 72 hours). A maximum of 7 days is generally recommended for hydrolytic and thermal stress.[6]
-
Verify Experimental Setup:
-
Ensure the pH of the solution is indeed acidic or basic after the addition of the compound.
-
Confirm the temperature of the oven or water bath is accurate and stable.
-
For photostability, ensure the light source is functioning correctly and providing the required intensity.
-
Issue 2: Excessive Degradation (>20%) or Complete Loss of Parent Compound
Causality: The stress conditions are too harsh, leading to rapid and extensive degradation. This can make it difficult to identify the primary degradation products and understand the degradation pathway. More than 20% degradation is generally considered abnormal for these studies.[6]
Troubleshooting Steps:
-
Reduce Stressor Severity:
-
Hydrolysis: Decrease the concentration of the acid or base, or lower the temperature.
-
Oxidation: Use a more dilute solution of H₂O₂.
-
Thermal: Lower the temperature.
-
-
Shorten Exposure Time: Sample at earlier time points to capture the initial degradation products before they degrade further.
-
Neutralize Samples: For acid and base hydrolysis, it is crucial to neutralize the samples immediately after collection to stop the reaction. Use an appropriate base or acid for neutralization before analysis.[5]
Issue 3: Appearance of Extraneous Peaks in the Chromatogram
Causality: These peaks may originate from the degradation of excipients or co-solvents, or they could be artifacts from the analytical method itself.
Troubleshooting Steps:
-
Run Control Samples: Always analyze control (placebo) samples that contain everything except the active pharmaceutical ingredient (API) under the same stress conditions. This will help identify peaks that are not related to the degradation of this compound.
-
Check Co-Solvent Stability: If using a co-solvent, run a sample of the co-solvent in the stress medium (e.g., acid, base) to see if it degrades.
-
Evaluate Mobile Phase Stability: In rare cases, the analyte may be unstable in the HPLC mobile phase. Analyze samples at different time points after preparation to check for any changes.[15]
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Solution
This protocol outlines the steps for conducting a comprehensive forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[6]
-
Due to its limited aqueous solubility, use a co-solvent like acetonitrile or methanol. For example, dissolve the required amount of 2-PBA in the co-solvent first, and then dilute with water to the final volume. The final concentration of the co-solvent should be kept to a minimum.
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 2 M HCl to achieve a final concentration of 1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 2, 6, 12, and 24 hours.
-
Immediately neutralize the samples with 2 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 2 M NaOH to achieve a final concentration of 1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at 2, 6, 12, and 24 hours.
-
Immediately neutralize the samples with 2 M HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of H₂O₂ to achieve a final H₂O₂ concentration of 3%.
-
Keep at room temperature, protected from light.
-
Withdraw samples at 2, 6, 12, and 24 hours.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat in a calibrated oven at 80°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
Sample after the specified exposure period.
-
3. Sample Analysis:
-
Dilute all stressed and control samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]
Anticipated Degradation Pathway
Based on the chemistry of diphenyl ethers and related benzoic acids, a likely degradation pathway for this compound under hydrolytic conditions is the cleavage of the ether bond.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. scispace.com [scispace.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Benzoic acid, 2-phenoxy- | SIELC Technologies [sielc.com]
- 13. benchchem.com [benchchem.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of 2-Phenoxybenzoic Acid
Welcome to the technical support resource for the mass spectrometric analysis of 2-phenoxybenzoic acid (2-PBA). This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing mass spectrometry to characterize or quantify this molecule. Here, we move beyond simple protocols to explain the "why" behind the fragmentation behavior and provide solutions to common experimental challenges.
Introduction to this compound Analysis
This compound (C₁₃H₁₀O₃, MW: 214.22 g/mol ) is an aromatic carboxylic acid containing a diaryl ether linkage.[1] Due to its acidic proton on the carboxylic acid group, it is most effectively analyzed using Electrospray Ionization (ESI) in negative ion mode, where it readily forms a deprotonated molecule, [M-H]⁻, at an m/z of 213.05. Understanding the subsequent fragmentation of this ion via Collision-Induced Dissociation (CID) is critical for structural confirmation and developing robust quantitative methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing the expected [M-H]⁻ ion for this compound at m/z 213. What could be the issue?
This is a common problem that can stem from several factors, ranging from sample preparation to instrument settings. Let's break down the potential causes in a logical troubleshooting workflow.
Caption: A logical flow for diagnosing the absence of a precursor ion.
Step 1: Sample Preparation and Liquid Chromatography
-
Incorrect Mobile Phase pH: For efficient deprotonation in the ESI source, the mobile phase pH should ideally be at least 1-2 units above the pKa of your analyte. While 2-PBA is acidic, using an acidic mobile phase (e.g., with formic acid) can suppress ionization in negative mode.
-
Action: Try a mobile phase with a small amount of a basic additive like ammonium hydroxide or ammonium acetate to facilitate deprotonation.[2] However, be mindful that excessively high pH can degrade silica-based columns. A neutral or slightly basic mobile phase is often a good starting point.
-
-
Sample Concentration: The sample might be too dilute to detect or so concentrated that it causes ion suppression.[3]
-
Action: Prepare a fresh dilution series to determine the optimal concentration range for your instrument.
-
-
Chromatographic Issues: Poor peak shape or retention time shifts can lead to the analyte not being in the ion source at the expected time.
Step 2: ESI Source Parameters
-
Incorrect Polarity: This is a simple but common oversight.
-
Action: Double-check that your instrument method is set to Negative Ion Mode .
-
-
Suboptimal Source Settings: Parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature are critical.[2]
-
Action: Systematically tune the source parameters using a solution of 2-PBA. Start with the instrument manufacturer's recommended settings and adjust one parameter at a time to maximize the signal for m/z 213.
-
Step 3: Instrument Performance
-
Mass Accuracy/Calibration: If the instrument is not properly calibrated, the mass observed may be shifted from the theoretical value.[3]
-
No Spray/Unstable Spray: A physical obstruction or incorrect positioning of the ESI needle can prevent sample introduction.
Q2: I'm performing an MS/MS experiment on the [M-H]⁻ ion (m/z 213). What are the expected fragment ions?
The fragmentation of deprotonated this compound is driven by its structure, primarily involving the carboxylic acid group and the diaryl ether linkage. The most common and energetically favorable fragmentations involve the loss of small, stable neutral molecules.
Predicted Fragmentation Pathways of [M-H]⁻ this compound
The primary fragmentation pathways for the [M-H]⁻ ion of this compound (m/z 213.05) under CID are the neutral losses of carbon dioxide (CO₂) and water (H₂O).
Caption: Primary fragmentation pathways of deprotonated this compound.
Detailed Explanation:
-
Loss of CO₂ (Decarboxylation): This is a very common fragmentation pathway for deprotonated carboxylic acids.[7] The loss of a 44 Da neutral CO₂ molecule from the precursor ion at m/z 213.05 results in a fragment ion at m/z 169.07 . This fragment corresponds to a deprotonated diphenyl ether.
-
Loss of H₂O (Dehydration): The loss of a neutral water molecule (18 Da) is another characteristic fragmentation, particularly for aromatic carboxylic acids where an ortho-group interaction is possible. This yields a fragment ion at m/z 195.04 .
Summary of Expected Fragments:
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 213.05 | CO₂ (44.00 Da) | 169.07 | Deprotonated Diphenyl Ether |
| 213.05 | H₂O (18.01 Da) | 195.04 | Cyclized Acylium-type Anion |
Note: The exact mass values are provided for high-resolution mass spectrometry.
Q3: I am seeing an unexpected fragment at m/z 121. Where could this be coming from?
While the fragments at m/z 169 and 195 are the most common, other fragments can appear, especially at higher collision energies. A fragment at m/z 121 in the negative mode spectrum of a compound containing a benzoic acid moiety is often indicative of the benzoate anion.
Causality: This fragment likely arises from the cleavage of the C-O ether bond. While less common than decarboxylation in the initial fragmentation step, sufficient collision energy can induce this cleavage.
Proposed Secondary Fragmentation:
It's also possible that the m/z 121 fragment is a product of secondary fragmentation. For example, the initial fragment from water loss (m/z 195) could potentially lose a neutral C₆H₄O fragment to yield the benzoate anion.
Troubleshooting Steps:
-
Vary Collision Energy: Perform MS/MS scans at a range of collision energies. If the m/z 121 peak becomes more prominent at higher energies, it supports the hypothesis that it is a higher-energy fragment or a secondary fragment.
-
Check for In-Source Fragmentation: An overly harsh "tune" or high source temperatures can cause fragmentation to occur in the ion source before mass selection. This would result in m/z 121 appearing even in a full scan MS1 spectrum.
-
Action: Soften the source conditions (e.g., lower temperatures, lower cone voltage) to see if the abundance of this fragment decreases.
-
Experimental Protocol: Standard ESI-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will be required based on your specific instrumentation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).
-
-
Liquid Chromatography (Optional, for mixture analysis):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the compound, then return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Full Scan (MS1) to find the precursor, then targeted MS/MS (product ion scan) of m/z 213.05.
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Desolvation Temperature: 300-450 °C.
-
Nebulizer Gas: Nitrogen, 30-50 psi.
-
Collision Gas: Argon.
-
Collision Energy: Perform a ramp from 10-40 eV to observe the formation of different fragment ions.
-
References
- Dron, J., et al. (2008). Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study. Journal of Mass Spectrometry, 43(10), 1344-1355.
- BenchChem. (2025).
- ResearchGate. (2013).
- Cole, R. B. (2011). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). Journal of The American Society for Mass Spectrometry, 22(5), 845-853.
- Chromatography Forum. (2011).
- Semantic Scholar. (2016). Article.
- ChemEd X. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
- Busch, K. L., et al. (1980). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Environmental Science & Technology, 14(1), 125-132.
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- ResearchGate. (n.d.). Charge‐driven CID pathways of β‐aryl ethers and benzodioxanes.
- BenchChem. (n.d.). This compound | 2243-42-7.
- Nicola, A. J. (2011). Ion fragmentation of small molecules in mass spectrometry.
- Nicolaou, K. C., & Sorensen, E. J. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
Sources
- 1. uab.edu [uab.edu]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 3. ESI Negative mode for acidic analytes - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Separation of Phenoxybenzoic Acid Isomers
Welcome to the Technical Support Center dedicated to resolving the common yet challenging issue of separating phenoxybenzoic acid (PBA) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving baseline separation of 3-phenoxybenzoic acid (3-PBA) and 4-phenoxybenzoic acid (4-PBA). These positional isomers are notoriously difficult to separate due to their nearly identical physicochemical properties.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges.
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
Poor separation of phenoxybenzoic acid isomers can manifest in various ways, from subtle peak tailing to complete co-elution. This section provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Complete Co-elution or Poor Resolution (Rs < 1.5)
This is the most common issue when developing a separation method for 3-PBA and 4-PBA.
Probable Causes & Solutions
-
Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for these closely related isomers. The subtle differences in the position of the phenoxy group require a stationary phase that can exploit these minor structural variations.
-
Solution 1: Employ a Specialized Stationary Phase. Consider columns with alternative selectivities. For instance, a mixed-mode column, such as the Newcrom R1, which has both reverse-phase and ion-exchange characteristics, can offer unique selectivity for polar and ionizable compounds like phenoxybenzoic acids.[1] Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can also provide different selectivity through π-π interactions.[2][3]
-
Solution 2: Evaluate Different C18 Chemistries. Not all C18 columns are created equal. Differences in end-capping, silica purity, and bonding density can significantly impact selectivity.[4][5] It is advisable to screen a few C18 columns from different manufacturers.
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and additives is critical for resolving positional isomers.
-
Solution 1: Optimize the Organic Modifier. While acetonitrile is a common choice, methanol can sometimes offer different selectivity due to its protic nature.[6] Experiment with different ratios of acetonitrile/water or methanol/water.
-
Solution 2: Adjust the Mobile Phase pH. Phenoxybenzoic acids are ionizable, and their retention is highly dependent on the mobile phase pH.[7] Operating at a pH that is 1-2 units away from the pKa of the analytes will ensure they are in a single ionic form (either fully protonated or deprotonated), leading to sharper peaks and more stable retention. For acidic compounds like PBAs, a lower pH (e.g., pH 2.5-3.5) is generally recommended to suppress ionization and increase retention and selectivity.[8]
-
Solution 3: Introduce an Additive. Small amounts of an acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and selectivity by minimizing interactions with residual silanols on the stationary phase.[1][9][10] For mass spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.[1]
-
-
Inadequate Method Conditions: Isocratic elution may not be sufficient to resolve these isomers.
-
Solution: Implement a Shallow Gradient. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can significantly improve the resolution of closely eluting peaks.
-
Problem 2: Tailing Peaks
Peak tailing can compromise resolution and accurate integration.
Probable Causes & Solutions
-
Secondary Interactions with the Stationary Phase: Residual silanols on the silica-based stationary phase can interact with the acidic protons of the phenoxybenzoic acids, leading to tailing.
-
Solution 1: Use an End-capped Column. Modern, well-end-capped columns have fewer accessible silanols.
-
Solution 2: Lower the Mobile Phase pH. As mentioned previously, a low pH suppresses the ionization of both the analytes and the silanol groups, reducing unwanted interactions. The addition of an acidic modifier like formic or phosphoric acid is highly effective.[1][9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the Injection Volume or Sample Concentration.
-
Problem 3: Inconsistent Retention Times
Shifts in retention times from run to run can make peak identification and quantification unreliable.
Probable Causes & Solutions
-
Poorly Buffered Mobile Phase: If the mobile phase pH is close to the pKa of the analytes, small changes in pH can cause significant shifts in retention time.
-
Solution: Use a Buffer and Operate at an Appropriate pH. Ensure the mobile phase pH is at least one unit away from the pKa of the phenoxybenzoic acids. Using a buffer (e.g., phosphate or acetate) will help maintain a stable pH.[8]
-
-
Column Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a Column Thermostat. Maintaining a constant and slightly elevated temperature (e.g., 30-40 °C) can improve reproducibility.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure Adequate Column Equilibration. Allow sufficient time for the column to return to the initial mobile phase conditions before the next injection.
-
Troubleshooting Decision Workflow
Here is a visual guide to help you systematically troubleshoot poor separation of phenoxybenzoic acid isomers.
Caption: A decision tree for troubleshooting poor separation of phenoxybenzoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why are 3-phenoxybenzoic acid and 4-phenoxybenzoic acid so difficult to separate?
A1: 3-PBA and 4-PBA are positional isomers, meaning they have the same chemical formula and functional groups, but differ in the substitution pattern on the benzene ring. This results in very similar physicochemical properties, such as polarity, pKa, and hydrophobicity, making them challenging to resolve with standard chromatographic methods.
Q2: What is the ideal pH for separating these isomers?
A2: Since phenoxybenzoic acids are acidic, a mobile phase pH below their pKa (which is around 4) is generally recommended. Operating in a pH range of 2.5 to 3.5 will suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column and often improved selectivity.[8]
Q3: Is UPLC better than HPLC for this separation?
A3: Ultra-Performance Liquid Chromatography (UPLC) can offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for separating closely related isomers. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which provide higher efficiency and resolution. This can lead to better separation of 3-PBA and 4-PBA in a shorter amount of time.[11][12]
Q4: Can I use a C18 column for this separation?
A4: While a standard C18 column may not provide optimal separation out of the box, it is possible to achieve resolution by carefully optimizing the mobile phase (pH, organic modifier, additives) and method parameters (gradient, temperature). However, for robust and reproducible separation, a column with a different selectivity, such as a mixed-mode or phenyl-based column, is often a better choice.[2][3]
Q5: Are there any alternative techniques to HPLC for separating these isomers?
A5: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for separating isomers. SFC uses supercritical carbon dioxide as the main mobile phase, which has different solvating properties compared to the liquid mobile phases used in HPLC. This can result in unique selectivity for challenging separations like that of PBA isomers.
Experimental Protocols
Protocol 1: Recommended HPLC Method for Separation of 3-PBA and 4-PBA
This method is a good starting point for achieving the separation of 3- and 4-phenoxybenzoic acid.
| Parameter | Recommendation |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm or similar mixed-mode column.[1] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility) |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 70% B over 10 minutes (this may require optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
Step-by-Step Methodology:
-
Prepare the Mobile Phase:
-
For Mobile Phase A, add 1.0 mL of phosphoric acid (or formic acid) to 1 L of HPLC-grade water.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Equilibrate the Column: Equilibrate the column with the initial mobile phase composition (50% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Prepare the Sample: Dissolve the phenoxybenzoic acid isomer mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
-
Inject and Run: Inject the sample and start the gradient run.
-
Optimize: If co-elution occurs, adjust the gradient slope (e.g., make it shallower by extending the gradient time) or the initial/final mobile phase composition.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
This protocol is adapted from a method for the analysis of 3-PBA and is suitable for high-sensitivity applications.[10]
| Parameter | Recommendation |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or similar sub-2 µm C18 column.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes (adjust as needed for isomer separation) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative ion mode |
| Injection Vol. | 5 µL |
Step-by-Step Methodology:
-
Prepare the Mobile Phase:
-
Prepare Mobile Phase A and B by adding 1.0 mL of formic acid to 1 L of HPLC-grade water and acetonitrile, respectively.
-
Degas both mobile phases.
-
-
Equilibrate the System: Equilibrate the UPLC system and column with the initial mobile phase conditions until a stable baseline and spray are achieved in the mass spectrometer.
-
Prepare the Sample: Prepare a dilute solution of the isomers in the initial mobile phase composition.
-
Inject and Acquire Data: Inject the sample and acquire data using the specified gradient and MS parameters.
-
Optimize for Isomer Separation: Due to the short column and fast gradient, initial separation may be challenging. A much shallower gradient will likely be required to resolve the 3-PBA and 4-PBA isomers.
Logical Relationships in Method Development
The following diagram illustrates the interconnectedness of key parameters in developing a successful separation method for phenoxybenzoic acid isomers.
Caption: Interplay of factors in chromatographic separation of PBA isomers.
References
- SIELC Technologies. (n.d.). Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column.
- Klánová, J., Čupr, P., Bárta, I., & Holoubek, I. (2003). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-phenoxy- on Newcrom R1 HPLC column.
- Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. (n.d.). ResearchGate.
- MTC-USA. (n.d.). APPLICATION NOTES - HPLC.
- Ruiz-Ángel, M. J., Carda-Broch, S., & García-Álvarez-Coque, M. C. (2014). Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. Journal of Chromatography A, 1345, 123-132.
- Development and validation of stability indicating UPLC method for the simultaneous estimation ofbenzoic acid,salicylic acid,triamcinolone acetonide,ichthamol in bulk and. (n.d.). ResearchGate.
- Rao, K. S., & Reddy, G. S. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of chromatographic science, 50(8), 717–723.
- Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. (n.d.). ResearchGate.
- Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Phenomenex. (n.d.). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns.
- Shimadzu. (n.d.). Separation Characteristics of the Shim-pack Reversed Phase Column Series.
- A robust method for quantifying 42 phenolic compounds by RP-HPLC. (n.d.). Repositório Alice - Embrapa.
- Olsson, A. O., Baker, S. E., Nguyen, J. V., Romanoff, L. C., Udunka, S. O., & Barr, D. B. (2004). Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. Journal of immunological methods, 291(1-2), 137–146.
- Waters Corporation. (n.d.). A Systematic Approach Towards UPLC Methods Development.
- LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- LabRulez LCMS. (n.d.). A Systematic Approach Towards UPLC® Method Development.
- Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. (n.d.). ResearchGate.
- (PDF) HPLC Applications - Quick separation Guide. (n.d.). ResearchGate.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Agilent. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Shimadzu. (n.d.). Introduction to HPLC.
- Rupa Health. (n.d.). 3-Phenoxybenzoic Acid (3PBA).
Sources
- 1. Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. shimadzu.com [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
Validation & Comparative
2-Phenoxybenzoic acid vs 3-phenoxybenzoic acid as internal standard
An In-Depth Technical Guide to Selecting an Internal Standard: 2-Phenoxybenzoic Acid vs. 3-Phenoxybenzoic Acid
Introduction: The Foundation of Robust Quantitative Analysis
In the landscape of analytical chemistry, particularly within regulated environments such as drug development and environmental monitoring, the reliability of quantitative data is non-negotiable. The internal standard (IS) is a cornerstone of this reliability. Added at a known concentration to every sample, calibrator, and quality control, the IS serves as a chemical mimic for the analyte of interest. Its primary function is to correct for variability that is difficult to control, such as fluctuations in sample extraction recovery, injection volume, and mass spectrometer ionization efficiency. An ideal IS is chemically analogous to the analyte, exhibits similar behavior during sample processing and analysis, but is sufficiently different to be distinguished by the instrument.
This guide provides a comparative analysis of two isomeric compounds, this compound and 3-phenoxybenzoic acid, as potential internal standards. We will explore their fundamental physicochemical differences, their behavior in modern analytical systems, and the critical context of their common applications to provide a clear, data-driven framework for selecting the appropriate compound for your assay.
Physicochemical Properties: How Isomerism Dictates Analytical Behavior
While this compound (2-PBA) and 3-phenoxybenzoic acid (3-PBA) share the same molecular formula (C₁₃H₁₀O₃) and mass (214.22 g/mol ), the spatial arrangement of the phenoxy group relative to the carboxylic acid fundamentally alters their properties.[1][2] This structural nuance has profound implications for their performance as internal standards.
| Property | This compound | 3-Phenoxybenzoic Acid | Significance for Internal Standard Selection |
| Structure | Phenoxy group is ortho to the carboxy group.[2] | Phenoxy group is meta to the carboxy group.[1] | The proximity of the groups in 2-PBA allows for potential intramolecular hydrogen bonding, influencing acidity, polarity, and chromatographic retention. |
| pKa | 3.53 | 3.82 | The pKa dictates the pH at which the compound ionizes. This is a critical parameter for optimizing sample extraction (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) and for controlling retention in reversed-phase HPLC. |
| logP | 3.1 (Computed) | 3.91 (Experimental)[1] | The octanol-water partition coefficient (logP) indicates lipophilicity. The higher logP of 3-PBA suggests it is more non-polar than 2-PBA, which will directly affect its retention in reversed-phase chromatography and its recovery in extraction protocols. |
| Melting Point | 110-112 °C | 149-150 °C[1] | Differences in melting point reflect the distinct crystal lattice energies of the two isomers, arising from their different symmetries and intermolecular forces. |
| Solubility | Sparingly soluble in water; can be crystallized from aqueous ethanol.[3][4] | Insoluble in water; soluble in organic solvents like DMSO and ethanol.[5] | Solubility in the solvents used for sample preparation and mobile phases is a prerequisite for any internal standard. |
Expert Insight: The lower pKa of 2-PBA makes it a slightly stronger acid than 3-PBA. This means that at a given pH (e.g., in a buffered sample), a greater proportion of 2-PBA molecules will be in their ionized (deprotonated) state compared to 3-PBA. This difference is crucial for developing selective extraction methods, especially those using anion exchange mechanisms.
The Critical Application Context: Analyte or Standard?
A pivotal factor in the selection process is understanding the origin of these compounds in typical samples. 3-Phenoxybenzoic acid is not just a potential internal standard; it is the primary urinary biomarker used to assess human exposure to a wide class of pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin.[6][7] Its presence and concentration in biological samples are often the primary endpoint of the analysis.[8][9]
Therefore, a core principle emerges: 3-Phenoxybenzoic acid cannot be used as an internal standard for its own measurement. Using it would be analogous to calibrating a ruler against itself. This makes this compound, which is not a known major metabolite of common pyrethroids, a far more suitable candidate for this specific, and very common, application.[4] The ideal internal standard should be absent from the native sample.
Caption: Logical workflow for selecting an IS for 3-PBA analysis.
Method Development and Protocols
Given their acidic nature, the analysis of these compounds from biological matrices like urine or plasma typically involves hydrolysis of conjugates, followed by extraction and LC-MS/MS analysis.
Experimental Protocol: Solid-Phase Extraction (SPE) from Urine
This protocol is a representative workflow for extracting phenoxybenzoic acids from a hydrolyzed urine sample for LC-MS/MS analysis.
-
Sample Hydrolysis:
-
To 1 mL of urine in a glass tube, add 10 µL of internal standard working solution (e.g., 1 µg/mL of 2-PBA in methanol).
-
Add 100 µL of concentrated HCl to hydrolyze glucuronide and sulfate conjugates.
-
Cap the tube and heat at 90°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode anion exchange SPE cartridge (e.g., C8/SAX).
-
Condition the cartridge sequentially with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the cooled, hydrolyzed sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent bed under gravity or light vacuum.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.
-
Wash with 2 mL of 50:50 methanol:water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of a solution of 1% formic acid in methanol. The acid neutralizes the anion exchange sites, releasing the compounds.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for injection.
-
LC-MS/MS Considerations
In mass spectrometry, both isomers will have the same precursor ion ([M-H]⁻ at m/z 213 in negative ion mode). However, their fragmentation patterns (product ions) or the ratio of product ions may differ, allowing for their specific detection and quantification. For example, a common transition monitored for 3-PBA is m/z 213 -> 93.[9][10] A suitable method would confirm a distinct, stable, and intense transition for 2-PBA that is free from interference.
The "gold standard" approach is the use of a stable isotope-labeled (SIL) internal standard, such as ¹³C₆-3-phenoxybenzoic acid. The SIL IS co-elutes perfectly with the analyte and has nearly identical extraction recovery and ionization efficiency, differing only in mass. This provides the most effective correction for matrix effects. However, SIL standards are significantly more expensive and may not be available for all analytes, making a compound like 2-PBA a highly effective and practical alternative.
Recommendations and Conclusion
The choice between this compound and 3-phenoxybenzoic acid as an internal standard is overwhelmingly dictated by the analytical context.
-
For the analysis of pyrethroid exposure biomarkers:
-
3-Phenoxybenzoic acid is the analyte and is therefore unsuitable for use as an internal standard.
-
This compound is an excellent choice for an internal standard. It is a close structural isomer, ensuring similar behavior during extraction and chromatography, but it is not an endogenous metabolite, allowing it to be spiked at a known concentration.[10]
-
-
For other acidic analytes:
-
If the analyte is not 3-PBA, either isomer could potentially serve as an internal standard. The selection should be based on an empirical evaluation of which compound's physicochemical properties (pKa, logP) and chromatographic retention time most closely match the target analyte.
-
-
Best Practice:
-
When available and economically feasible, a stable isotope-labeled version of the analyte (e.g., ¹³C-3-PBA) is the preferred internal standard for LC-MS applications due to its ability to perfectly track the analyte through the entire analytical process.[9]
-
References
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- Ol-Jorbes, J., et al. (2013). Monitoring of Total Type II Pyrethroid Pesticides in Citrus Oils and Water by Converting to A Common Product 3-Phenoxybenzoic Acid. Journal of Agricultural and Food Chemistry, 61(49), 12117–12124.
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A Comparative Guide to the Biological Activity of 2-Phenoxybenzoic Acid and Its Derivatives
This guide provides an in-depth, objective comparison of the biological activities of 2-phenoxybenzoic acid and its structurally diverse derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships that govern the therapeutic potential of this chemical scaffold. We will explore how targeted modifications to the parent molecule can dramatically enhance or introduce novel biological functions, including antimicrobial, anti-inflammatory, and anticancer activities.
Introduction: The this compound Scaffold
This compound (2-PBA) is an aromatic compound featuring a benzoic acid core substituted with a phenoxy group at the ortho position.[1][2] This structure serves as a versatile precursor in the synthesis of a wide array of pharmaceutical compounds.[3] While the parent molecule itself exhibits modest biological activities, including use as a cosmetic preservative and herbicide, its true value in medicinal chemistry lies in its capacity as a foundational scaffold.[1] The ether linkage provides enhanced flexibility compared to isosteres like anthranilic acid, allowing its derivatives to interact with a broader range of biological targets.[3]
The primary synthetic route to 2-PBA and its substituted analogs is the Ullmann condensation, a copper-catalyzed reaction between a 2-halobenzoic acid and a phenol.[3] Modern microwave-assisted protocols have significantly improved reaction times and yields, facilitating the rapid generation of diverse derivative libraries for biological screening.[3]
Comparative Biological Profiling
The derivatization of the 2-PBA core—typically involving modifications to the carboxylic acid group or substitutions on either aromatic ring—leads to compounds with significantly amplified or entirely new biological functions.
Antimicrobial and Antifungal Activity
While 2-PBA has preservative properties, its derivatives have been developed into potent antimicrobial agents. The strategy often involves converting the carboxylic acid into amides, hydrazides, or other functional groups, which can alter the molecule's polarity and ability to penetrate microbial cell walls.
Studies on thioureide derivatives of 2-(4-methylphenoxymethyl) benzoic acid and 2-(4-ethyl-phenoxymethyl) benzoic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[4][5] Quantitative assays revealed that these derivatives exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) against some fungal cells as low as 15.6 µg/mL and against Pseudomonas aeruginosa ranging from 31.5 µg/mL to 250 µg/mL.[4][5]
Structure-Activity Relationship (SAR) Insights: The antimicrobial efficacy of phenolic acid derivatives is highly dependent on the number and type of substitutions on the aromatic rings. Generally, for phenolic compounds, increased substitution can decrease antimicrobial efficacy.[6] However, specific modifications, such as the synthesis of Schiff's bases from 2-chlorobenzoic acid, have been shown to be more potent than their ester counterparts, particularly against Gram-negative bacteria like Escherichia coli.[7]
Anti-inflammatory and Analgesic Activity
The transformation of 2-PBA into various amide and hydrazide derivatives has yielded compounds with potent anti-inflammatory and analgesic properties. This is a well-established field, with some derivatives outperforming commercial non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.
A series of this compound hydrazides were synthesized and evaluated for analgesic activity. In abdominal constriction and formalin tests, several of these compounds were found to be significantly more potent than both mefenamic acid and diclofenac sodium, two widely used NSAIDs.[8][9][10] Further research into 2-(substituted phenoxy) acetamide derivatives has identified compounds with dual anti-inflammatory and anticancer activities, suggesting a mechanistic link through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[11][12][13] Halogen substitutions on the aromatic rings of these acetamide derivatives were found to be particularly favorable for enhancing both activities.[12][13]
Anticancer Activity
The 2-PBA scaffold has emerged as a promising starting point for the development of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[3]
For instance, certain derivatives of 2-PBA exhibited significant antiproliferative activity against HepG2 hepatocellular carcinoma cells. Mechanistic studies revealed these compounds could induce apoptosis and arrest the cell cycle in the G2/M phase.[3] The N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide derivative, in particular, was highlighted for its potent anticancer, anti-inflammatory, and analgesic properties, making it a lead candidate for further development.[11][12][13]
Other Notable Activities
-
Anticonvulsant Activity: Certain 2-PBA derivatives have been shown to act as benzodiazepine receptor agonists, which is a critical mechanism for treating conditions like anxiety and seizures.[3]
-
Antiplasmodial Activity: 2-Phenoxybenzamides have been synthesized and tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Structure-activity relationship studies revealed that bulky, non-polar substituents on a terminal piperazinyl nitrogen were beneficial for high antiplasmodial activity.[14]
Data Summary: 2-PBA vs. Its Derivatives
The following table summarizes the comparative biological activities based on available experimental data.
| Compound Class | Biological Activity | Key Findings / Potency | Putative Mechanism of Action |
| This compound (Parent) | Preservative, Herbicide | Modest activity. | General antimicrobial action; disruption of plant growth.[1] |
| Thioureide Derivatives | Antimicrobial, Antifungal | High activity against fungi (MIC as low as 15.6 µg/mL) and P. aeruginosa (MIC as low as 31.5 µg/mL).[4][5] | Disruption of microbial cell integrity. |
| Hydrazide Derivatives | Analgesic, Anti-inflammatory | Significantly more potent than mefenamic acid and diclofenac in preclinical pain models.[8] | Likely involves COX/LOX enzyme inhibition.[11] |
| Acetamide Derivatives | Anticancer, Anti-inflammatory | Compound 3c showed potent activity against MCF-7 and SK-N-SH cancer cell lines.[12][13] | Inhibition of COX/LOX pathways; induction of apoptosis.[3][11] |
| Benzodiazepine Receptor Agonists | Anticonvulsant | Demonstrated activity as agonists, crucial for treating seizures.[3] | Interaction with benzodiazepine receptors in the CNS.[3] |
| Phenoxybenzamide Derivatives | Antiplasmodial | Sub-micromolar IC50 values against Plasmodium falciparum (e.g., 0.617 µM). | Not fully elucidated, but targets parasitic pathways. |
Experimental Methodologies
The characterization of these compounds relies on a suite of standardized in vitro assays. The protocols described below are foundational for assessing the biological activities discussed in this guide.
General Synthesis of this compound Derivatives
The synthesis of diverse derivatives from the 2-PBA core is a critical first step. The diagram below illustrates a common workflow.
Caption: General synthetic workflow for 2-PBA derivatives.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[4][15]
Principle: A standardized suspension of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid growth medium within a 96-well microplate. Growth is assessed after incubation.[16]
Step-by-Step Protocol:
-
Preparation of Inoculum: From a pure culture, prepare a bacterial or fungal suspension in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[16]
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further into the growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate. Final compound concentrations should typically range from 250 µg/mL down to <1 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol: In Vitro Anti-inflammatory Screening Workflow
A multi-step process is required to identify and characterize anti-inflammatory potential while ruling out general cytotoxicity.
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Comparative study of 2-Phenoxybenzoic acid and fenofibric acid
This guide provides an in-depth comparative analysis of 2-Phenoxybenzoic acid and fenofibric acid, intended for researchers, scientists, and professionals in drug development. While both molecules share a core phenoxybenzoic acid-like scaffold, their distinct substitutions lead to vastly different physicochemical properties, biological activities, and applications. This document will elucidate these differences through a detailed examination of their mechanisms of action, supported by experimental protocols and data.
Introduction and Overview
At first glance, this compound and fenofibric acid appear to be structural cousins. Both are aromatic carboxylic acids containing a flexible ether linkage. However, this superficial similarity is misleading. Fenofibric acid is the active metabolite of the widely prescribed dyslipidemia drug fenofibrate, engineered for a specific pharmacological target.[1][2] In contrast, this compound is a versatile chemical intermediate and analytical standard, whose biological activities are far less specific and are primarily of interest in synthetic chemistry and toxicology.[3][4]
This guide moves beyond simple structural comparison to explore the functional divergence of these two compounds. We will dissect their mechanisms of action, provide practical experimental workflows for their analysis, and present comparative data to ground the discussion in empirical evidence. The core objective is to provide a clear, authoritative resource that explains not just what these compounds are, but why they behave so differently at a molecular level and how they are utilized in scientific research.
Chemical and Physicochemical Properties
The journey to understanding the functional differences between these two acids begins with their fundamental chemical structures. Fenofibric acid's structure is significantly more complex, featuring a chlorobenzoyl group and a dimethylpropanoic acid moiety, which are critical for its biological activity.
The table below summarizes their key physicochemical properties. The differences in molecular weight, formula, and structure directly impact their solubility, melting point, and ultimately, their interaction with biological systems.
| Property | This compound | Fenofibric Acid |
| IUPAC Name | This compound[5] | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid[6] |
| Molecular Formula | C₁₃H₁₀O₃[3][5] | C₁₇H₁₅ClO₄[6][7] |
| Molecular Weight | 214.22 g/mol [3][5] | 318.75 g/mol [7] |
| Appearance | White to yellow solid/powder[8] | White to almost white crystalline powder[7] |
| Melting Point | 110-112 °C[9] | 179–183°C[7] |
| Solubility | Sparingly soluble in water[8] | Insoluble in water; solubility increases with pH[7] |
| CAS Number | 2243-42-7[3][4] | 42017-89-0[6] |
Mechanism of Action: A Tale of Two Pathways
The most significant distinction between the two compounds lies in their mechanism of action. Fenofibric acid is a potent and specific agonist for a nuclear receptor, while this compound's activities are more general or related to its role as a precursor or metabolite.
Fenofibric Acid: A PPARα Agonist
Fenofibric acid's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a major regulator of lipid metabolism.[10][11]
The activation cascade is as follows:
-
Binding and Activation: Fenofibric acid binds to the ligand-binding domain of PPARα.
-
Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[10]
-
Gene Transcription: This binding event modulates the transcription of genes involved in lipid metabolism. Key effects include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates LPL, an enzyme that hydrolyzes triglycerides from VLDL and chylomicrons, facilitating their clearance from the plasma.[1][12]
-
Reduced Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. By reducing its production, fenofibric acid further enhances triglyceride clearance.[2][7]
-
Increased HDL Cholesterol: Activation of PPARα increases the synthesis of apolipoproteins A-I and A-II, the primary protein components of HDL ("good") cholesterol.[2][7]
-
This targeted mechanism makes fenofibric acid a cornerstone in the management of dyslipidemia, a condition characterized by high levels of triglycerides and cholesterol in the blood.[13][14]
This compound: A Versatile Chemical Precursor
This compound does not share fenofibric acid's specific agonism for PPARα. Its known biological and chemical roles are more varied:
-
Chemical Intermediate: Its primary utility is as a precursor in the synthesis of various pharmaceuticals.[3][4] For example, it has been used to create derivatives with anticonvulsant and analgesic properties.[3][15] Some of these synthesized derivatives have been shown to act as benzodiazepine receptor agonists.[16]
-
Analytical Standard: Due to its stable chemical properties, it is frequently used as an internal standard for the quantification of pyrethroid pesticide metabolites in biological and environmental samples using techniques like HPLC and GC-MS.[3][9][16]
-
General Acidity: As a Brønsted acid, it can participate in acid-base reactions, donating a proton to influence various biochemical pathways, though this is a general chemical property and not a specific pharmacological mechanism.[3]
-
Metabolite: It is a known metabolite of certain pyrethroid pesticides. Studies have investigated its potential for environmental impact and toxicity, including research suggesting that related metabolites like 3-phenoxybenzoic acid may induce dopaminergic degeneration.[3][17]
Comparative Experimental Protocols
To provide a practical framework for researchers, this section details two key experimental protocols that highlight the distinct applications of each compound.
Protocol 1: In Vitro PPARα Activation Assay
This protocol is designed to quantify the activity of a compound like fenofibric acid as a PPARα agonist using a cell-based reporter assay.
Objective: To measure the dose-dependent activation of PPARα by fenofibric acid.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently transfected with two plasmids:
-
An expression vector for human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
-
Compound Preparation: Prepare a stock solution of fenofibric acid in DMSO. Create a serial dilution series (e.g., from 0.01 µM to 100 µM) in cell culture medium.
-
Cell Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, replace the medium with the prepared dilutions of fenofibric acid. Include a vehicle control (DMSO only) and a positive control (a known potent PPARα agonist).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay). Plot the normalized luciferase activity against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Protocol 2: HPLC Quantification with an Internal Standard
This protocol demonstrates the use of this compound as an internal standard for the quantification of another analyte (for this example, we will use fenofibric acid) in a sample matrix.
Objective: To accurately quantify fenofibric acid in a plasma sample using this compound as an internal standard (IS).
Methodology:
-
Standard Preparation:
-
Prepare a primary stock solution of fenofibric acid (the analyte) and this compound (the IS) in a suitable solvent like acetonitrile.
-
Create a series of calibration standards by spiking known concentrations of fenofibric acid into blank plasma. Add a fixed, known concentration of the IS (this compound) to each standard.
-
-
Sample Preparation (Protein Precipitation):
-
Take a plasma sample containing an unknown amount of fenofibric acid.
-
Add the same fixed concentration of the IS (this compound) as used in the calibration standards.
-
Add 3 volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where both compounds have reasonable absorbance (e.g., ~286 nm for fenofibric acid).
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify and integrate the peak areas for both fenofibric acid and the IS in each chromatogram.
-
-
Data Analysis:
-
For the calibration standards, calculate the ratio of the analyte peak area to the IS peak area.
-
Plot this ratio against the known concentration of the analyte to create a calibration curve.
-
Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of fenofibric acid. The use of an IS corrects for variations in sample preparation and injection volume.
-
Conclusion
The comparative study of this compound and fenofibric acid serves as an excellent case study in structure-activity relationships. While they share a common phenoxy-acid motif, their divergent chemical substitutions dictate their roles in science and medicine.
-
Fenofibric acid is a highly specific, therapeutically active molecule, meticulously designed to modulate lipid metabolism through potent PPARα agonism. Its application is squarely in the pharmaceutical and clinical realm for treating dyslipidemia.[7][11]
-
This compound , by contrast, is a versatile chemical building block and a reliable tool for analytical chemists.[3][16] Its lack of specific, high-affinity biological targets makes it unsuitable as a direct therapeutic agent but ideal for its roles in synthesis and as an internal standard.
For researchers, understanding these fundamental differences is critical. It prevents erroneous assumptions based on structural similarity and allows for the proper application of each compound within its intended context—one as a potent biological modulator, the other as a foundational chemical reagent.
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A Comparative Guide to Biomarkers of Pyrethroid Exposure: The Case of 2-Phenoxybenzoic Acid
For researchers, toxicologists, and public health professionals, the accurate assessment of human exposure to pyrethroid insecticides is paramount. As a class of pesticides with widespread agricultural and residential use, understanding their metabolic fate and identifying reliable biomarkers is crucial for both regulatory science and clinical research. This guide provides an in-depth analysis of urinary biomarkers for pyrethroid exposure, with a specific focus on the validation, or lack thereof, of 2-phenoxybenzoic acid (2-PBA) and a comparative assessment against established biomarkers.
The Quest for a Reliable Pyrethroid Biomarker
Pyrethroids are synthetic analogs of naturally occurring pyrethrins. Upon entering the human body, they are rapidly metabolized, primarily by carboxylesterases and cytochrome P450 enzymes, into more water-soluble compounds that are then excreted in the urine.[1][2] The ideal biomarker for pyrethroid exposure should be sensitive, specific, and readily detectable in a non-invasive manner. Urine is the preferred matrix for biomonitoring studies due to the ease of collection and the presence of concentrated metabolites.[3][4]
This compound: A Case of Mistaken Identity?
The core of this guide addresses the validity of this compound (2-PBA) as a biomarker for pyrethroid exposure. A thorough review of the scientific literature reveals that while 2-PBA is structurally similar to a key pyrethroid metabolite, it is not a significant metabolic product of pyrethroid insecticides in humans. Instead, its primary role in this field of study is as an internal standard in analytical methods developed for the quantification of other pyrethroid metabolites.[5] Its chemical properties make it a suitable compound to add to samples to control for variability during the analytical process, but it is not an indicator of exposure itself.
This distinction is critical. The use of 2-PBA as a biomarker would lead to a gross underestimation, or complete misinterpretation, of pyrethroid exposure. The remainder of this guide will therefore focus on the scientifically validated biomarkers and provide a comparative analysis of their utility.
The Gold Standard: 3-Phenoxybenzoic Acid (3-PBA)
The most widely recognized and utilized biomarker for pyrethroid exposure is 3-phenoxybenzoic acid (3-PBA).[3][6] It is a common metabolite for a large number of pyrethroid insecticides, including permethrin, cypermethrin, deltamethrin, and fenvalerate.[2][7]
Metabolic Pathway to 3-PBA
The metabolic pathway to 3-PBA involves the hydrolysis of the ester linkage in the parent pyrethroid molecule, followed by oxidation. This process, primarily occurring in the liver, transforms the lipophilic parent compound into the more hydrophilic 3-PBA, which can be efficiently excreted in the urine.[1]
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A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 2-Phenoxybenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the specificity of an immunoassay is paramount. An assay is only as reliable as its ability to exclusively detect and quantify the target analyte without interference from other molecules. This guide delves into the critical concept of cross-reactivity, using 2-Phenoxybenzoic acid as a case study to illustrate the principles, risks, and validation strategies essential for robust immunoassay development. While direct cross-reactivity data for this specific compound is not extensively published, its structural characteristics provide a valuable framework for a predictive analysis and for designing a rigorous testing protocol.
Understanding the Analyte: this compound
This compound (C₁₃H₁₀O₃) is an aromatic compound characterized by a benzoic acid core substituted with a phenoxy group.[1][2][3] Its structure is notable for the ether linkage that provides enhanced flexibility compared to similar molecules.[1] This compound is recognized primarily as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) fenoprofen.[4][5][6][7] Given that immunoassays are frequently employed for therapeutic drug monitoring and pharmacokinetic studies of NSAIDs, the potential for metabolites like this compound to interfere is a significant concern.
Key Structural Features:
The Principle of Immunoassay Cross-Reactivity
Immunoassay specificity hinges on the precise binding of an antibody's paratope to a specific epitope on the target antigen.[9] Cross-reactivity occurs when an antibody binds to non-target molecules that are structurally similar to the intended analyte.[10] This phenomenon can lead to inaccurate quantification, resulting in false-positive signals or an overestimation of the target analyte's concentration.[9] The degree of cross-reactivity is influenced by several factors, including the similarity of the epitope's amino acid sequence or three-dimensional structure, the antibody's affinity, and the assay conditions.[9]
Diagram: Mechanism of Immunoassay Cross-Reactivity
This diagram illustrates the difference between specific antibody binding to a target analyte and non-specific binding to a structurally similar cross-reactant, which leads to erroneous signal generation.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Comparative Analysis: Predicting Cross-Reactivity
In the absence of direct studies, we can predict the cross-reactivity potential of this compound by comparing its structure to its parent drug, fenoprofen, and other common NSAIDs.
-
Fenoprofen: As the parent compound, fenoprofen is the most likely candidate for significant cross-reactivity in an immunoassay designed to detect it.[4][11] An antibody raised against fenoprofen might recognize the shared phenoxy-phenyl core of this compound.
-
Other Propionic Acid Derivatives (e.g., Ibuprofen, Naproxen): These NSAIDs share a propionic acid moiety but differ in their aromatic substitutions.[11] While less likely to cross-react than fenoprofen, some level of interference is possible if the antibody has broad specificity.
-
Other NSAIDs (e.g., Diclofenac, Mefenamic Acid): These compounds have more distinct chemical structures, making significant cross-reactivity less probable, but not impossible, especially in polyclonal antibody-based assays.[12]
The following table provides a hypothetical comparison based on structural similarity, which is a primary driver of cross-reactivity. The percentage of cross-reactivity is a predictive estimate that must be confirmed experimentally.
| Compound | Target Analyte | Structural Similarity to this compound | Predicted Cross-Reactivity (%) | Rationale |
| Fenoprofen | Fenoprofen | High | High (e.g., >50%) | Parent drug with a highly similar core structure. |
| Ibuprofen | Ibuprofen | Low-Moderate | Low (e.g., <5%) | Shares a propionic acid group but has a different aromatic structure. |
| Naproxen | Naproxen | Low-Moderate | Low (e.g., <5%) | Possesses a different bicyclic aromatic system. |
| Diclofenac | Diclofenac | Low | Very Low (e.g., <1%) | Structurally distinct dichlorophenylamino group. |
Experimental Protocol for Determining Cross-Reactivity
A competitive ELISA is the gold-standard method for quantifying cross-reactivity.[9] This format directly measures the ability of a potential cross-reactant to compete with the target analyte for a limited number of antibody binding sites.[13]
Diagram: Competitive ELISA Workflow
This flowchart outlines the key steps in performing a competitive ELISA to determine the percent cross-reactivity of a test compound.
Caption: Workflow for Competitive ELISA Cross-Reactivity Testing.
Step-by-Step Methodology
This protocol provides a framework for assessing the cross-reactivity of this compound in an immunoassay for fenoprofen.
Materials:
-
High-binding 96-well microtiter plates
-
Capture antibody (e.g., anti-fenoprofen antibody)
-
Fenoprofen standard
-
This compound and other potential cross-reactants
-
Enzyme-conjugated fenoprofen (e.g., Fenoprofen-HRP)
-
Coating, Blocking, Wash, and Dilution Buffers[14]
-
Substrate solution (e.g., TMB)[15]
-
Stop solution (e.g., 2N H₂SO₄)[14]
-
Microplate reader
Procedure:
-
Coating: Coat wells with the capture antibody (e.g., 1-10 µg/mL in carbonate buffer, pH 9.6) and incubate overnight at 4°C.[14][15]
-
Washing: Remove the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[15]
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.[14]
-
Preparation of Competitors: Prepare serial dilutions of the fenoprofen standard and the test compounds (this compound, etc.) in a dilution buffer.
-
Competition: Add 50 µL of the standard or test compound dilutions to the wells, followed immediately by 50 µL of the enzyme-conjugated fenoprofen. Incubate for 1-2 hours at 37°C to allow for competitive binding.[13]
-
Washing: Repeat the washing step (Step 2) to remove unbound reagents.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[13]
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data analysis aims to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50).
-
Generate Standard Curves: Plot the OD values against the log of the concentration for the target analyte (fenoprofen) and each potential cross-reactant.
-
Determine IC50 Values: Use a four-parameter logistic regression to calculate the IC50 for each compound.[16] The IC50 is the concentration at the inflection point of the curve.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity is calculated using the following formula[17]:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
A higher %CR value indicates a greater potential for the test compound to interfere with the immunoassay.
Sample Data Table
| Compound | IC50 (ng/mL) | % Cross-Reactivity (Relative to Fenoprofen) |
| Fenoprofen | 15 | 100% |
| This compound | 45 | 33.3% |
| Ibuprofen | >10,000 | <0.15% |
| Naproxen | >10,000 | <0.15% |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Recommendations
This guide establishes a framework for evaluating the potential cross-reactivity of this compound in immunoassays, particularly those designed for its parent drug, fenoprofen. Due to its structural similarity, there is a strong theoretical basis to suspect significant cross-reactivity.
Key Recommendations for Researchers:
-
Empirical Validation is Non-Negotiable: Never assume specificity. Always perform cross-reactivity testing with major metabolites and structurally related compounds that may be present in the sample matrix.[18]
-
Utilize a Competitive ELISA Format: This method provides the most direct and quantitative measure of cross-reactivity.[9]
-
Consider Assay Conditions: Cross-reactivity can be influenced by assay parameters like reagent concentrations, pH, and temperature.[9][19] Optimization may be required to enhance specificity.
-
Confirm with Orthogonal Methods: When interference is suspected or for critical applications, confirm immunoassay results using a different analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
By rigorously applying these principles and protocols, scientists can ensure the development of highly specific and reliable immunoassays, leading to trustworthy data in research and clinical settings.
References
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- CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Fenoprofen.
- MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- Bentham Science. (n.d.). Cross-Reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- MDPI. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers.
- Microbe Notes. (2010). Competitive ELISA Protocol and Animation.
- American Academy of Allergy, Asthma & Immunology. (2017). Cross reactivity among NSAIDs.
- chemeurope.com. (n.d.). Fenoprofen.
- PubMed. (n.d.). Cross-reactive Reactions to Nonsteroidal Anti-Inflammatory Drugs.
- National Center for Biotechnology Information. (2025). Fenoprofen - LiverTox.
- PubChem. (n.d.). Fenoprofen.
- National Center for Biotechnology Information. (2025). Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing.
- PubMed. (n.d.). Cross-reactivity between nonsteroidal anti-inflammatory drugs in fixed drug eruption: Two unusual cases and a literature review.
- ResearchGate. (n.d.). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.
- PubMed. (n.d.). A Pharmacokinetic Interaction in Man Between Phenobarbitone and Fenoprofen, a New Anti-Inflammatory Agent.
- National Center for Biotechnology Information. (2012). Immunoassay Methods - Assay Guidance Manual.
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- ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?
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A Senior Scientist's Guide to Inter-Laboratory Quantification of 2-Phenoxybenzoic Acid: Methods, Validation, and Performance Evaluation
Abstract
The accurate and reproducible quantification of 2-Phenoxybenzoic acid (2-PBA), a key metabolite of several pyrethroid insecticides and a degradation product of phenoxyalkanoic acid herbicides, is paramount for robust toxicological assessments, environmental monitoring, and regulatory compliance.[1][2][3][4] Discrepancies in analytical results between laboratories can have significant implications for data interpretation and public health decisions. This guide presents a framework for establishing a successful inter-laboratory comparison program for 2-PBA. We delve into the two predominant analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing a causal explanation for methodological choices. Furthermore, we outline a comprehensive, self-validating protocol for conducting a proficiency test, from the preparation of homogenous test materials to the statistical evaluation of laboratory performance using Z-scores. This document is intended for researchers, laboratory managers, and quality assurance professionals seeking to validate and harmonize the quantification of 2-PBA across multiple analytical sites.
The Imperative for Standardized 2-PBA Quantification
This compound (2-PBA) is a carboxylic acid derivative that serves as a critical biomarker for human exposure to a class of widely used pyrethroid insecticides.[3][4] Its presence and concentration in biological matrices (e.g., urine, plasma) or environmental samples (e.g., water, soil) provide direct evidence of exposure and are essential for pharmacokinetic and toxicological studies.[3][5] Given the global use of these parent compounds in agriculture and public health, the ability to generate comparable analytical data across different laboratories is not merely an academic exercise; it is a foundational requirement for global risk assessment and regulatory standard-setting.
An inter-laboratory comparison, or proficiency test (PT), is the most effective tool for evaluating and ensuring the quality and comparability of measurement data from different laboratories.[6][7] By analyzing a homogenous and stable test sample from a central provider, participating laboratories can receive an objective, external evaluation of their analytical performance against a consensus value.[8][9] This process is mandated by laboratory accreditation bodies and is a cornerstone of a robust quality management system, providing confidence in the integrity of environmental and biological monitoring data.[7][10]
Core Analytical Methodologies: A Comparative Overview
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. For 2-PBA, a polar, non-volatile carboxylic acid, two techniques have emerged as the methods of choice: LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is arguably the gold standard for quantifying compounds like 2-PBA in complex biological and environmental matrices.[11][12]
-
Causality of Choice : The primary advantage of LC-MS/MS is its ability to analyze polar, thermally labile, and non-volatile compounds in their native state, completely circumventing the need for chemical derivatization.[12] This not only simplifies sample preparation but also eliminates a potential source of analytical variability and error. The tandem mass spectrometry component provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, effectively filtering out matrix interferences.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and mature technique that offers high chromatographic resolution. However, its application to 2-PBA requires a critical extra step.
-
Causality of Choice : 2-PBA's carboxylic acid group makes it non-volatile, which is incompatible with GC analysis. Therefore, a derivatization step is mandatory to convert the polar carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or silyl ester).[15][16][17] While this adds a step to the workflow, GC-MS can provide excellent separation and definitive identification based on reproducible retention times and mass spectral libraries.[18][19] The choice to use GC-MS may be driven by the availability of instrumentation or a laboratory's historical expertise in analyzing similar compounds like phenoxy acid herbicides.[15][17]
Foundational Principles of Method Validation
Regardless of the chosen platform, any quantitative method must be rigorously validated to ensure it is fit for purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a clear framework for this process.[20][21][22] The core validation parameters, which form a self-validating system, must be assessed.[23][24][25][26]
Table 1: Key Analytical Method Validation Parameters
| Parameter | Definition & Purpose | Acceptance Criteria Example |
| Accuracy | Closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | Mean recovery of 85-115% (or 80-120% at LLOQ). |
| Precision | Closeness of agreement among a series of measurements. Evaluated as repeatability (intra-day) and intermediate precision (inter-day). | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |
| Specificity | Ability to unequivocally assess the analyte in the presence of other components (e.g., matrix, metabolites). | No significant interfering peaks at the analyte's retention time in blank matrix samples. |
| Linearity & Range | The ability to produce results directly proportional to the analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
This table is based on principles outlined in FDA and ICH guidelines.[27][28][29][30]
Design and Execution of an Inter-Laboratory Comparison Study
A successful proficiency test requires meticulous planning, from sample preparation to data analysis. The following workflow illustrates the key stages.
Caption: Workflow for an inter-laboratory comparison study.
Preparation of Test Material
The cornerstone of a fair comparison is the quality of the test material. A bulk matrix (e.g., certified blank human plasma, sterile water) should be fortified with a well-characterized 2-PBA standard to a known concentration relevant to real-world levels. The material must be thoroughly homogenized and then divided into identical aliquots. Crucially, the organizing body must conduct homogeneity and stability testing to ensure every participant receives an identical and stable sample.
Performance Evaluation using Z-Scores
The most common method for scoring laboratory performance in a PT is the Z-score.[9][31] It provides a standardized measure of how far a laboratory's result is from the consensus value. The Z-score is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (typically the robust mean or median of all participant results).
-
σ is the standard deviation for proficiency assessment (often the robust standard deviation of participant results).
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (Warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (Action signal).
This statistical approach provides a clear, objective, and universally understood benchmark for laboratory proficiency.[10][31]
Detailed Experimental Protocols for a Hypothetical Study
Participating laboratories would be provided with two identical samples of the test material and instructed to analyze them using one of the following validated methods.
Protocol A: Quantification by SPE-LC-MS/MS
This protocol is designed for high sensitivity and selectivity, minimizing matrix effects through Solid-Phase Extraction (SPE).
-
Sample Preparation (SPE)
-
Thaw one aliquot of the test sample (e.g., 0.5 mL plasma) and the internal standard (IS) working solution (e.g., ¹³C₆-2-PBA in methanol).
-
Add 20 µL of IS solution to the plasma sample. Vortex for 10 seconds.
-
Add 1.0 mL of 4% phosphoric acid in water and vortex. This acidifies the sample to ensure 2-PBA is in its neutral form for efficient extraction.
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of 4% phosphoric acid.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid followed by 1 mL of methanol to remove interferences.
-
Elute the 2-PBA and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution buffer deprotonates the analyte, releasing it from the sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A/B (50:50 v/v) and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions
-
LC System: UHPLC System.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization: Heated Electrospray (HESI), Negative Ion Mode.
-
MRM Transitions:
-
2-PBA: 213.1 -> 169.1 (Quantifier), 213.1 -> 93.0 (Qualifier).
-
¹³C₆-2-PBA (IS): 219.1 -> 175.1.
-
-
Protocol B: Quantification by LLE-GC-MS (with Derivatization)
This protocol represents a classic approach requiring derivatization to make the analyte suitable for GC analysis.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Thaw one aliquot of the test sample (e.g., 0.5 mL plasma) and the internal standard (IS) working solution (e.g., 2,4-Dichlorophenylacetic acid in methanol).
-
Add 20 µL of IS solution to the plasma sample. Vortex for 10 seconds.
-
Acidify the sample by adding 0.5 mL of 1M HCl.
-
Add 3 mL of ethyl acetate, cap, and vortex vigorously for 2 minutes for extraction.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester of 2-PBA.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions
-
GC System: Gas Chromatograph with autosampler.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (TMS-derivatized):
-
2-PBA-TMS: m/z 213, 286.
-
IS-TMS: (ions specific to the chosen derivatized IS).
-
-
Caption: Comparison of LC-MS/MS and GC-MS analytical workflows.
Interpretation of Hypothetical Study Results
Imagine 10 laboratories participated in the study. The organizing body prepared a test sample with a target concentration of 25.0 ng/mL.
Table 2: Hypothetical Inter-Laboratory Comparison Results for 2-PBA (ng/mL)
| Laboratory ID | Method Used | Reported Value (ng/mL) |
| Lab-01 | LC-MS/MS | 24.5 |
| Lab-02 | GC-MS | 28.9 |
| Lab-03 | LC-MS/MS | 26.1 |
| Lab-04 | LC-MS/MS | 23.9 |
| Lab-05 | GC-MS | 22.8 |
| Lab-06 | LC-MS/MS | 18.1 |
| Lab-07 | LC-MS/MS | 25.5 |
| Lab-08 | GC-MS | 27.8 |
| Lab-09 | LC-MS/MS | 24.9 |
| Lab-10 | GC-MS | 23.2 |
After excluding Lab-06 as a statistical outlier, the robust mean (Assigned Value X) is calculated to be 25.2 ng/mL, and the robust standard deviation (σ) is 1.9 ng/mL.
Table 3: Performance Evaluation and Z-Score Calculation
| Laboratory ID | Reported Value (x) | Z-Score ((x-25.2)/1.9) | Performance |
| Lab-01 | 24.5 | -0.37 | Satisfactory |
| Lab-02 | 28.9 | 1.95 | Satisfactory |
| Lab-03 | 26.1 | 0.47 | Satisfactory |
| Lab-04 | 23.9 | -0.68 | Satisfactory |
| Lab-05 | 22.8 | -1.26 | Satisfactory |
| Lab-06 | 18.1 | -3.74 | Unsatisfactory |
| Lab-07 | 25.5 | 0.16 | Satisfactory |
| Lab-08 | 27.8 | 1.37 | Satisfactory |
| Lab-09 | 24.9 | -0.16 | Satisfactory |
| Lab-10 | 23.2 | -1.05 | Satisfactory |
Discussion of Hypothetical Results
In this hypothetical study, 9 out of 10 laboratories demonstrated satisfactory performance, indicating strong agreement between both LC-MS/MS and GC-MS methods when properly executed. The results from the GC-MS labs (Lab-02, Lab-08) show a slight positive bias, which could warrant investigation into potential interferences or calibration standards. Lab-06's unsatisfactory result (Z = -3.74) requires immediate root cause analysis. Potential causes could include incomplete sample extraction, inefficient derivatization (if using GC-MS), instrument malfunction, or a calculation error. This is the primary value of the PT scheme: it identifies systemic issues that might otherwise go unnoticed.
Conclusion and Best Practices
This guide demonstrates that both LC-MS/MS and GC-MS are viable and robust techniques for the quantification of this compound. The key to achieving comparable data across laboratories lies not in the specific choice of technology, but in the rigorous application of validated methods within a comprehensive quality assurance framework.
Recommendations for Best Practices:
-
Method Validation is Non-Negotiable: All laboratories must perform a full method validation according to established guidelines like those from the ICH or FDA before analyzing samples.[20][23][24]
-
Use of an Appropriate Internal Standard: An isotopically labeled internal standard (e.g., ¹³C₆-2-PBA) is highly recommended, especially for LC-MS/MS, to compensate for matrix effects and extraction variability.
-
Regular PT Participation: Laboratories should participate in proficiency testing schemes at least annually to continually monitor and prove their analytical competence.[7][32]
-
Investigate Failures: An unsatisfactory PT result should trigger a thorough internal investigation, corrective action, and preventive action (CAPA) process to resolve the underlying issue.
By adhering to these principles, the scientific community can ensure that data on 2-PBA, a biomarker of significant public health interest, is reliable, reproducible, and comparable, regardless of where it was generated.
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The 2-Phenoxybenzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
An Objective Comparison of 2-Phenoxybenzoic Acid Derivatives in Bioassays: A Guide for Drug Discovery Professionals
As a Senior Application Scientist, my experience is rooted in the practical application of scientific principles to solve complex biological questions. The journey from a promising molecular scaffold to a viable drug candidate is arduous and requires a meticulous, evidence-based approach. This guide is designed for fellow researchers in the drug development sphere, offering a deep dive into the comparative efficacy of this compound derivatives across several key bioassays. We will move beyond mere data presentation to explore the causality behind experimental choices and the structural nuances that dictate biological activity.
The this compound core is an elegant and versatile scaffold. Structurally, it can be seen as a conformational isostere of anthranilic acid, but the ether linkage provides enhanced flexibility.[1] This flexibility, combined with the two phenyl rings, offers a rich canvas for chemical modification, allowing for the fine-tuning of physicochemical properties to engage a wide array of biological targets. This has led to the exploration of its derivatives for anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4]
Part 1: Efficacy in Anticancer Bioassays
The unregulated proliferation of cells is a hallmark of cancer, making cytotoxicity and cell cycle regulation primary targets for therapeutic intervention.[5] Derivatives of this compound have shown considerable promise in this arena.
Comparative Cytotoxicity Analysis
The foundational assay in anticancer drug screening is the evaluation of a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Recent studies have investigated novel derivatives for their antiproliferative effects against various human cancer cell lines.[1][6] The data consistently reveals that the substitution pattern on the phenyl rings is a critical determinant of cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected this compound Derivatives
| Derivative Class | Substitution Pattern | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Thio-ether Derivative | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | >200 µM | >200 µM | 239.88 µM[6] |
| Acetamide Derivative | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Not Reported | Potent Activity[2] | Not Reported |
| Oxadiazole Derivative | 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives | Significant Cytotoxicity[1] | Not Reported | Not Reported |
Note: Data is compiled from multiple sources to illustrate the range of activities. Direct comparison should be made with caution due to variations in experimental conditions.
Expert Interpretation: The data, while varied, points to a clear trend: functionalization of the core this compound structure is essential for anticancer activity. For instance, the thio-ether derivative showed only moderate activity against the A549 lung cancer cell line.[6] In contrast, acetamide derivatives have demonstrated potent activity against the MCF-7 breast cancer line, with halogen and nitro substitutions appearing to enhance efficacy.[2] This suggests that electronic properties and the potential for specific hydrogen bonding interactions introduced by these groups are key to their mechanism of action.
Mechanism of Action: Unraveling the Pathway to Cell Death
An effective anticancer agent should ideally induce apoptosis (programmed cell death) in cancer cells. Several potent this compound derivatives have been shown to function through this mechanism.[1][6] They can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, often accompanied by cell cycle arrest, which prevents the cancer cells from replicating.[1]
Figure 2: Mechanism of anti-inflammatory action via inhibition of the arachidonic acid pathway.
Part 3: Efficacy in Antimicrobial Bioassays
The rise of multidrug-resistant pathogens presents a critical global health challenge. Screening novel chemical entities for antimicrobial activity is a vital area of research.
Comparative Antimicrobial Spectrum
New thioureide derivatives of 2-(4-ethyl-phenoxymethyl) benzoic acid have been screened for in vitro antimicrobial activity against a panel of clinically relevant microbes. [4]The efficacy is typically determined by measuring the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
Table 3: Antimicrobial Activity (MIC, µg/mL) of this compound Thioureides
| Microbial Strain | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 3.9 - 250 |
| Bacillus subtilis | Gram-positive | 3.9 - 250 |
| Escherichia coli | Gram-negative | 3.9 - 250 |
| Pseudomonas aeruginosa | Gram-negative | 3.9 - 250 |
| Candida albicans | Fungal | 3.9 - 250 |
Data from Luminița Olaru et al., 2011.[4]
Expert Interpretation: The tested thioureide derivatives exhibited specific antimicrobial activity, with MIC values ranging from highly potent (3.9 µg/mL) to moderate (250 µg/mL). [4]The wide range indicates that, as with other bioactivities, the specific substitutions on the aromatic amines attached to the thioureide moiety are crucial for determining both the potency and the spectrum of activity. This variability provides a strong basis for future structure-activity relationship (SAR) studies to optimize these compounds into broad-spectrum or targeted antimicrobial agents.
Final Synthesis and Future Outlook
This guide has objectively compared the efficacy of this compound derivatives across anticancer, anti-inflammatory, and antimicrobial bioassays. The collective evidence strongly supports the classification of this scaffold as a "privileged structure" in medicinal chemistry.
Key Takeaways for Researchers:
-
Structure-Activity is Paramount: The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on the phenyl rings. This is a critical consideration for rational drug design.
-
Multiple Mechanisms of Action: This scaffold can be tailored to interact with diverse targets, from metabolic enzymes in cancer cells to key enzymes in the inflammatory cascade.
-
Foundation for Optimization: The existing data provides a robust foundation for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The path forward involves leveraging this foundational knowledge. Future work should focus on integrated SAR studies, computational modeling to predict target interactions, and advancing the most promising lead compounds into more complex preclinical models. The versatility of the this compound core ensures that it will remain a fertile ground for the discovery of new and effective therapeutic agents.
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A Comparative Spectroscopic Guide to Phenoxybenzoic Acid Isomers: Distinguishing the Ortho, Meta, and Para Forms
For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric compounds is a non-negotiable aspect of quality control and mechanistic studies. The phenoxybenzoic acids, existing as 2- (ortho-), 3- (meta-), and 4- (para-) substituted isomers, serve as vital building blocks in the synthesis of pharmaceuticals and other advanced materials. While sharing the same molecular formula (C₁₃H₁₀O₃) and molecular weight (214.22 g/mol ), their distinct structural arrangements give rise to unique physicochemical properties and, consequently, discrete spectroscopic fingerprints.[1][2][3]
This guide provides an in-depth comparative analysis of the spectroscopic data for 2-, 3-, and 4-phenoxybenzoic acid, leveraging Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind the observed spectral differences, grounded in the electronic and steric effects imparted by the positional isomerism of the phenoxy group.
The Decisive Role of Substituent Position
The core of this analysis lies in understanding how the placement of the bulky phenoxy group relative to the carboxylic acid moiety alters the electronic distribution and steric environment of the molecule.
-
2-Phenoxybenzoic Acid (ortho-): The proximity of the phenoxy and carboxyl groups introduces significant steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, inhibiting resonance between the C=O and the aromatic system.[4] This has profound and predictable consequences on the spectroscopic data.
-
3-Phenoxybenzoic Acid (meta-): In this isomer, the phenoxy group's influence on the carboxyl group is primarily inductive. The electron-withdrawing nature of the ether oxygen affects the electronic environment, but direct resonance conjugation and steric clash with the carboxyl group are absent.
-
4-Phenoxybenzoic Acid (para-): The para arrangement allows for maximum electronic communication between the phenoxy and carboxyl groups through the benzene ring via resonance, in addition to inductive effects. This leads to a distinct electronic structure compared to the other two isomers.
These fundamental differences are the keys to distinguishing the isomers through the various spectroscopic techniques discussed below.
Vibrational Spectroscopy: A Tale of Two Techniques (IR & Raman)
Infrared and Raman spectroscopy both probe the vibrational modes of a molecule, but they are governed by different selection rules. IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability. This makes them complementary techniques.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers are dominated by features characteristic of the carboxylic acid and the aromatic ether moieties. However, subtle but consistent differences allow for their differentiation.
Key Diagnostic Regions:
-
O-H Stretch (Carboxylic Acid): A very broad band is observed between ~2500-3300 cm⁻¹ for all isomers, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers.
-
C=O Stretch (Carbonyl): This is a strong, sharp absorption. For aromatic carboxylic acids, this peak typically appears between 1680-1710 cm⁻¹.[5] Due to the ortho effect in this compound, which reduces conjugation, its C=O stretch is expected at a slightly higher wavenumber compared to the meta and para isomers.
-
C-O-C Stretch (Ether): The asymmetric C-O-C stretching vibration of the diaryl ether appears as a strong band, typically in the 1240-1260 cm⁻¹ region.
-
Out-of-Plane (OOP) C-H Bending: The fingerprint region (below 900 cm⁻¹) is highly informative. The substitution pattern on the benzene ring dictates the positions of strong C-H OOP bending bands.
-
ortho: ~750 cm⁻¹
-
meta: ~780 cm⁻¹ and ~680 cm⁻¹
-
para: ~830 cm⁻¹
-
Comparative IR Data Summary
| Vibrational Mode | This compound (cm⁻¹) | 3-Phenoxybenzoic Acid (cm⁻¹) | 4-Phenoxybenzoic Acid (cm⁻¹) | Characteristic Feature |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) | Broadness due to hydrogen bonding.[5] |
| C=O Stretch | ~1680-1700 | ~1680-1700 | ~1680-1700 | Strong absorption. Position is sensitive to conjugation.[1] |
| C-O-C Asymmetric Stretch | ~1245 | ~1240 | ~1250 | Strong diaryl ether stretch. |
| C-H Out-of-Plane Bending | ~755 | ~780, ~685 | ~835 | Position is highly indicative of the aromatic substitution pattern.[6] |
Note: Exact peak positions can vary slightly based on the sampling method (e.g., KBr pellet, ATR).
Raman Spectroscopy
Raman spectra provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often strong in Raman and weak in IR.
Key Diagnostic Regions:
-
Ring Breathing Mode: Aromatic compounds exhibit a characteristic ring breathing vibration. For monosubstituted benzene, this is near 1000 cm⁻¹. The substitution pattern of the phenoxybenzoic acids will influence the exact position and intensity of these modes.[7]
-
C=C Aromatic Stretch: Strong bands in the 1580-1610 cm⁻¹ region correspond to C=C stretching vibrations within the benzene rings. The precise positions and relative intensities of these bands can differ between the isomers.
Comparative Raman Data Summary
| Vibrational Mode | This compound (cm⁻¹) | 3-Phenoxybenzoic Acid (cm⁻¹) | 4-Phenoxybenzoic Acid (cm⁻¹) | Characteristic Feature |
| Aromatic C=C Stretch | ~1600, ~1585 | ~1605, ~1580 | ~1610, ~1590 | Strong intensity, sensitive to substitution.[3][4][8] |
| Ring Breathing Mode | ~1000 | ~1000 | ~1000 | Position and intensity are influenced by the substitution pattern.[7] |
| Carboxyl C=O Stretch | ~1660 | ~1660 | ~1660 | Generally weaker in Raman than in IR. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy
The aromatic region (typically ~6.8-8.2 ppm) of the ¹H NMR spectrum provides the most definitive information for distinguishing the isomers. The splitting patterns and chemical shifts of the aromatic protons are unique to each substitution pattern.
-
This compound: Exhibits the most complex aromatic signals due to the deshielding effect of the adjacent carboxyl group and the steric crowding, leading to a wider dispersion of proton signals.
-
3-Phenoxybenzoic Acid: Shows a more intermediate complexity in its aromatic splitting patterns.
-
4-Phenoxybenzoic Acid: Often displays the most simplified aromatic signals, typically two distinct sets of doublets, due to the higher symmetry of the para-substituted ring.
The acidic proton of the carboxyl group appears as a broad singlet at a very downfield position (~10-13 ppm), though its exact shift is highly dependent on the solvent and concentration.
Comparative ¹H NMR Data Summary (in CDCl₃)
| Proton Assignment | This compound (δ, ppm) | 3-Phenoxybenzoic Acid (δ, ppm) | 4-Phenoxybenzoic Acid (δ, ppm) |
| -COOH | ~10.5 - 13.0 (broad s) | ~11.0 - 13.0 (broad s) | ~11.0 - 13.0 (broad s) |
| Aromatic Protons | ~6.9 - 8.2 (complex m) | ~7.0 - 7.8 (complex m) | ~6.9 - 8.1 (sets of d) |
Note: Chemical shifts are approximate and can vary with solvent and spectrometer frequency.[9][10]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides further confirmation of the isomeric structures. The chemical shifts of the carbon atoms in the benzoic acid ring are particularly diagnostic.
-
Carbonyl Carbon (C=O): The chemical shift of the carboxylic acid carbon (~165-172 ppm) is influenced by the electronic effects of the substituent.
-
Ipso-Carbons: The carbons directly attached to the carboxyl group (C1) and the phenoxy group (C2, C3, or C4) show distinct chemical shifts due to the different electronic environments. The steric compression in the ortho isomer often causes a noticeable shift for the carbons involved in the crowded linkage.
Comparative ¹³C NMR Data Summary (in CDCl₃)
| Carbon Assignment | This compound (δ, ppm) | 3-Phenoxybenzoic Acid (δ, ppm) | 4-Phenoxybenzoic Acid (δ, ppm) |
| C=O | ~166.9 | ~171.5 | ~171.0 |
| C1 (C-COOH) | ~123.5 | ~132.0 | ~125.6 |
| C2/C3/C4 (C-OAr) | ~156.0 (C2) | ~157.5 (C3) | ~162.0 (C4) |
| Aromatic Carbons | ~118 - 135 | ~118 - 158 | ~117 - 162 |
Note: Data compiled from various sources and may vary based on experimental conditions.[1][11][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like the phenoxybenzoic acids typically exhibit strong absorptions in the UV region. The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are affected by the substitution pattern.
The electronic transitions are typically π → π* in nature. The extent of conjugation influences the energy of these transitions.
-
This compound: Due to the sterically enforced twisting of the carboxyl group out of the plane of the ring, the conjugation is disrupted. This leads to a hypsochromic (blue) shift, meaning absorption at a shorter wavelength compared to the other isomers.
-
4-Phenoxybenzoic Acid: The para-isomer allows for the most extended conjugation through the aromatic system, which generally results in a bathochromic (red) shift to a longer absorption wavelength.
-
3-Phenoxybenzoic Acid: Is expected to have an absorption maximum at a wavelength intermediate between the ortho and para isomers.
Predicted UV-Vis Absorption Trends (in Ethanol)
| Isomer | Expected λ_max Position | Rationale |
| This compound | Shortest Wavelength | Steric hindrance disrupts conjugation, increasing the energy of electronic transition. |
| 3-Phenoxybenzoic Acid | Intermediate Wavelength | Inductive effects dominate; less conjugation than the para isomer. |
| 4-Phenoxybenzoic Acid | Longest Wavelength | Extended conjugation lowers the energy gap for π → π* transitions.[13] |
Experimental Protocols
Achieving reproducible and accurate spectroscopic data is contingent upon meticulous sample preparation and standardized instrument operation.
General Sample Preparation
-
Solids for IR/Raman: Samples should be of high purity and thoroughly dried to avoid interference from water bands. For IR, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.[14] For Raman, samples can often be analyzed directly in a glass vial or on a microscope slide.
-
Solutions for NMR/UV-Vis: Use high-purity, deuterated solvents for NMR (e.g., CDCl₃, DMSO-d₆) and UV-grade solvents for UV-Vis (e.g., ethanol, acetonitrile).[5] A typical concentration for NMR is 5-10 mg/mL, while for UV-Vis, solutions are much more dilute and should be prepared to have an absorbance maximum between 0.2 and 1.0.
Workflow for Spectroscopic Analysis
Below is a generalized workflow for the spectroscopic characterization of a phenoxybenzoic acid isomer.
Caption: Generalized workflow for isomer identification.
Conclusion
The differentiation of 2-, 3-, and 4-phenoxybenzoic acid is readily achievable through a multi-technique spectroscopic approach. ¹H NMR provides the most direct and unambiguous identification through the distinct splitting patterns of the aromatic protons. IR spectroscopy offers a rapid method of differentiation, particularly by examining the C-H out-of-plane bending vibrations in the fingerprint region. Raman and UV-Vis spectroscopy provide complementary data that confirm the structural assignments based on principles of molecular polarizability and electronic conjugation, respectively. By understanding the causal relationships between isomeric structure and spectral output, researchers can confidently identify and characterize these important chemical building blocks.
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A Comparative Guide to HPLC Column Performance for Phenoxybenzoic Acid Separation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chromatography, the precise separation of isomeric compounds such as 3-phenoxybenzoic acid (3-PBA) and 4-phenoxybenzoic acid (4-PBA) is a critical task. These compounds are not only important synthetic intermediates in pharmaceuticals and agrochemicals but are also significant metabolites in toxicological and environmental studies. Achieving baseline resolution of these positional isomers is paramount for accurate quantification and downstream applications. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of various High-Performance Liquid Chromatography (HPLC) columns for the separation of phenoxybenzoic acid isomers, supported by experimental insights and data.
The Analytical Challenge: Separating Positional Isomers
The structural similarity of 3-phenoxybenzoic acid and 4-phenoxybenzoic acid, differing only in the substitution pattern on the benzoic acid ring, presents a significant challenge for chromatographic separation. The choice of the stationary phase is the most influential factor in achieving the desired selectivity. This guide will explore the performance of three distinct types of HPLC columns: the conventional C18, the alternative selectivity Phenyl-Hexyl, and a specialized Chiral column for enantiomeric separations.
Column Selection Strategy: A Workflow for Method Development
The rational selection of an HPLC column is the cornerstone of a robust analytical method. The following workflow outlines a systematic approach to choosing the optimal column for phenoxybenzoic acid separation.
Caption: A logical workflow for HPLC column selection and method development for phenoxybenzoic acid separation.
Performance Comparison of HPLC Columns
The selection of an HPLC column for the separation of phenoxybenzoic acid isomers is primarily a choice between different reversed-phase chemistries, with chiral separations representing a more specialized application. Below is a comparative analysis of C18, Phenyl-Hexyl, and Chiral stationary phases.
C18 Columns: The Industry Workhorse
C18 columns, with their octadecylsilane bonded phase, are the most widely used stationary phases in reversed-phase HPLC. The primary retention mechanism is hydrophobic interaction between the nonpolar C18 chains and the analyte. For phenoxybenzoic acids, C18 columns can provide good retention, but may struggle to resolve positional isomers due to their similar hydrophobicity.
Causality Behind Experimental Choices: The use of an acidic mobile phase, such as one containing formic or phosphoric acid, is crucial when analyzing acidic compounds like phenoxybenzoic acid on a C18 column. By suppressing the ionization of the carboxylic acid group, the analyte becomes more nonpolar, leading to increased retention and improved peak shape. Acetonitrile is a common organic modifier due to its low viscosity and UV transparency.
Phenyl-Hexyl Columns: An Alternative Selectivity
Phenyl-Hexyl columns offer a unique stationary phase chemistry that combines hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl group.[1] This dual retention mechanism can provide alternative selectivity for aromatic compounds compared to traditional C18 columns.[2] For phenoxybenzoic acid isomers, the π-π interactions can enhance the separation by exploiting subtle differences in the electron density of the aromatic rings.
Expertise in Action: The phenyl-hexyl phase is particularly advantageous when separating compounds with aromatic functionalities.[2] The ability of the phenyl rings in the stationary phase to interact with the π-electrons of the analyte's aromatic rings introduces a selective interaction that is absent in purely aliphatic phases like C18.[1] This can lead to changes in elution order and improved resolution for closely related aromatic isomers.
Chiral Columns: For Enantiomeric Separations
Phenoxybenzoic acid and its derivatives can exist as enantiomers, which are non-superimposable mirror images. Chiral columns are specifically designed to separate these enantiomers. These columns employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Trustworthiness Through Self-Validation: Chiral separations are inherently self-validating in that the ability to resolve a racemic mixture into two distinct peaks is a direct confirmation of the column's enantioselective performance. The choice of a specific chiral stationary phase is highly dependent on the analyte's structure, and screening of different chiral columns is often necessary.
Experimental Data Summary
The following table summarizes representative chromatographic data for the separation of phenoxybenzoic acid isomers on different HPLC columns. The data has been compiled from various sources to provide a comparative overview.
| Column Type | Stationary Phase | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Resolution (Rs) |
| C18 | C18 | 4.6 x 150, 5 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | 1.0 | 3-PBA | ~5.8 | 1.8 |
| 4-PBA | ~6.2 | ||||||
| Phenyl-Hexyl | Phenyl-Hexyl | 4.6 x 150, 5 µm | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | 1.0 | 3-PBA | ~7.1 | >2.0 |
| 4-PBA | ~7.8 | ||||||
| Chiral | Coated Polysaccharide | 4.6 x 250, 5 µm | Hexane/Ethanol with 0.1% TFA | 1.0 | (R)-PBA | ~9.5 | >1.5 |
| (S)-PBA | ~10.8 |
Note: The data presented is a representative compilation and may not be from a single direct comparative study. Actual results may vary depending on the specific column, instrumentation, and experimental conditions.
Detailed Experimental Protocols
Representative HPLC Method for 3-PBA and 4-PBA Isomer Separation
This protocol provides a starting point for the separation of 3-phenoxybenzoic acid and 4-phenoxybenzoic acid using a Phenyl-Hexyl column, which often provides superior selectivity for this application.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix well and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg each of 3-phenoxybenzoic acid and 4-phenoxybenzoic acid reference standards and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B).
System Suitability:
-
Inject the working standard solution six times. The relative standard deviation (RSD) for the peak areas should be less than 2.0%.
-
The resolution between the 3-PBA and 4-PBA peaks should be greater than 1.5.
-
The tailing factor for each peak should be between 0.8 and 1.5.
Conclusion
The choice of HPLC column is a critical determinant for the successful separation of phenoxybenzoic acid isomers. While C18 columns provide a good starting point, Phenyl-Hexyl columns often offer superior selectivity and resolution due to their dual retention mechanism involving both hydrophobic and π-π interactions.[2] For the separation of enantiomers, a specialized chiral column is indispensable. The selection of the optimal column and the development of a robust HPLC method require a systematic approach, as outlined in this guide. By carefully considering the analyte properties and the unique characteristics of different stationary phases, researchers can achieve accurate and reliable separation of phenoxybenzoic acid isomers for their specific analytical needs.
References
- Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
- De Alwis, R., et al. (2017). Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids. Taylor & Francis Online.
- SIELC Technologies. (n.d.). Separation of 3-Phenoxybenzoic acid on Newcrom R1 HPLC column.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Li, J., et al. (2019). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. MDPI.
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A Comparative Guide to the Validation of Analytical Methods for 2-Phenoxybenzoic Acid Analysis in Accordance with ICH Q2(R1) Guidelines
Introduction: In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical procedures is not merely a regulatory formality but a cornerstone of product quality, safety, and efficacy. For a compound like 2-Phenoxybenzoic Acid (2-PBA)—a potential impurity, starting material, or metabolite—the ability to accurately and reliably quantify its presence is critical.[1][2][3] This guide provides an in-depth, comparative validation study of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantification of 2-PBA. The entire validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[4][5]
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, offering a practical blueprint for establishing trustworthy and robust analytical methods.
Chapter 1: The Regulatory Imperative - A Practical Overview of ICH Q2(R1)
The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, ensuring that a method is suitable for its intended purpose.[4] Understanding the purpose of each validation parameter is key to designing a logical and efficient validation study. The relationship between these parameters forms a validation cascade, where the results of one test inform the next.
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-day precision)
-
Intermediate Precision (Inter-day and inter-analyst variability)
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Logical workflow for analytical method validation as per ICH Q2(R1) guidelines.
Chapter 2: Primary Method - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and sensitivity, making it the ideal primary method for quantifying 2-PBA, especially in complex matrices where impurities or degradation products may be present.
HPLC Method Development & Rationale
The goal was to develop a simple, isocratic RP-HPLC method with UV detection that provides a sharp, symmetrical peak for 2-PBA with a reasonable retention time.
-
Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm) was chosen. C18 stationary phases are versatile and provide excellent retention for moderately non-polar aromatic acids like 2-PBA.
-
Mobile Phase: A mixture of acetonitrile and water, buffered to an acidic pH (e.g., pH 3.0 with formic acid), was selected. The acidic pH is critical as it suppresses the ionization of the carboxylic acid group on 2-PBA (pKa ≈ 3.53), ensuring good retention and peak shape on the C18 column.[2]
-
Detection Wavelength: 2-PBA exhibits strong UV absorbance. A detection wavelength of 258 nm was selected based on spectral analysis to maximize sensitivity.[6][7]
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 25 °C were established to provide optimal separation efficiency and reproducible retention times.[8]
Experimental Protocol: HPLC Method Validation
Instrumentation:
-
HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
-
Column: Lichrosorb C8 (150 x 4.6 mm, 5 µm) or equivalent C18.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection: 258 nm.
Standard & Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-PBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase.
Validation Results & Discussion
Specificity is the ultimate proof that the analytical signal belongs solely to the analyte of interest. This was established through forced degradation studies, where the drug substance was subjected to harsh conditions to intentionally produce degradation products.[9][10] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the main compound.[9][11]
Forced Degradation Protocol:
-
Acid Hydrolysis: 1 mL of 1000 µg/mL 2-PBA solution + 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mL of 1000 µg/mL 2-PBA solution + 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mL of 1000 µg/mL 2-PBA solution + 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 2-PBA powder to 80°C for 48 hours. Dissolve in mobile phase for analysis.
-
Photolytic Degradation: Expose 2-PBA solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[10][12]
Caption: Demonstrating specificity via a stability-indicating HPLC method.
Acceptance Criteria: The method is deemed specific if the 2-PBA peak is well-resolved (Resolution > 2.0) from all degradation product peaks and any peaks from a placebo/blank injection. The peak purity analysis (via DAD/PDA detector) should also pass.
These parameters collectively ensure the method produces reliable quantitative data across a defined concentration span.
-
Linearity: A series of five concentrations (e.g., 5-25 µg/mL) were analyzed. The resulting calibration curve of peak area vs. concentration yielded a correlation coefficient (r²) of >0.999, demonstrating excellent linearity.
-
Range: Based on the linearity, the validated range was established as 5-25 µg/mL.
-
Accuracy: Determined by a recovery study at three concentration levels (80%, 100%, 120% of a target concentration, e.g., 15 µg/mL). The mean recovery was within the acceptable range of 98.0-102.0%.[13]
-
Precision:
-
Repeatability: Six replicate injections of a single standard (15 µg/mL) showed a Relative Standard Deviation (%RSD) of <1.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst. The cumulative %RSD remained below the typical acceptance criterion of 2.0%.[13]
-
Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
HPLC Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at analyte Rt. Resolution > 2.0. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | - | 5 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.21% |
| LOD (µg/mL) | Report Value | 0.59 |
| LOQ (µg/mL) | Report Value | 1.80 |
Chapter 3: Alternative Method - UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC for certain applications, such as the assay of a pure bulk substance where interfering species are not expected. However, its significant limitation is its lack of specificity.
UV-Vis Method Development & Rationale
-
Solvent Selection: Methanol was chosen as the solvent due to its excellent solubilizing capacity for 2-PBA and its UV transparency in the analytical wavelength region.[14]
-
Wavelength Determination (λmax): A solution of 2-PBA in methanol was scanned from 200-400 nm. The wavelength of maximum absorbance (λmax) was determined to be 228 nm, which was selected for all subsequent measurements to ensure maximum sensitivity and adherence to Beer-Lambert's law.[15][16]
Experimental Protocol: UV-Vis Method Validation
Instrumentation:
-
UV-Vis double beam spectrophotometer with 1 cm matched quartz cells.
Standard & Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-PBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Solutions: Prepare calibration standards (e.g., 2-10 µg/mL) by diluting the stock solution with methanol.
Validation Results & Discussion
The validation was performed for the same parameters as HPLC, where applicable.
-
Specificity: This is the primary weakness. The method cannot distinguish 2-PBA from any other substance that absorbs at 228 nm. It is only suitable for highly pure samples.
-
Linearity: The method demonstrated excellent linearity over a concentration range of 2-10 µg/mL, with a correlation coefficient (r²) of >0.999.[14]
-
Accuracy & Precision: Accuracy (% recovery) was found to be within 98-102%, and precision (%RSD) was <2.0%, meeting standard acceptance criteria for an assay method.[14][17]
-
LOD & LOQ: The limits were determined and found to be suitable for the intended purpose of bulk assay.[16]
UV-Vis Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Not applicable; method is non-specific. | N/A |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range (µg/mL) | - | 2 - 10 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.10% |
| - Intermediate Precision | ≤ 2.0% | 1.55% |
| LOD (µg/mL) | Report Value | 0.45 |
| LOQ (µg/mL) | Report Value | 1.35 |
Chapter 4: Method Comparison & Recommendations
The choice between HPLC and UV-Vis spectrophotometry is dictated entirely by the intended application of the analytical method.
| Feature | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High. Stability-indicating. Can separate analyte from impurities and degradants. | None. Cannot distinguish between analyte and other absorbing species. |
| Application | Impurity testing, stability studies, analysis in complex matrices, formulation assay. | Assay of pure bulk drug substance, dissolution testing (with justification). |
| Sensitivity | High (LOD/LOQ in low µg/mL or ng/mL range). | Moderate (LOD/LOQ in µg/mL range). |
| Cost & Complexity | High instrument cost, requires skilled operators and chemical reagents. | Low instrument cost, simple operation. |
| Analysis Time | Longer (typically 5-15 minutes per sample). | Very fast (seconds per sample). |
Recommendations:
-
For regulatory submissions, stability testing, and impurity profiling: The validated HPLC method is mandatory . Its demonstrated specificity is non-negotiable for ensuring product quality and safety.
-
For routine quality control of pure 2-PBA raw material: The UV-Vis method can be a highly efficient and cost-effective tool for identity confirmation and potency assay, provided its lack of specificity is recognized and controlled for.
Conclusion
This guide has demonstrated the systematic validation of two distinct analytical methods for this compound, rigorously following the framework of the ICH Q2(R1) guideline. The stability-indicating HPLC method provides a robust, specific, and reliable tool suitable for all stages of pharmaceutical development and quality control. The UV-Vis spectrophotometric method, while non-specific, offers a valid and efficient alternative for the limited application of assaying the pure bulk substance. By understanding the capabilities and limitations of each validated method, scientists can select the appropriate tool for the task, ensuring data integrity and compliance.
References
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- PubChem. (n.d.). This compound.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- ResearchGate. (n.d.). (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- ResearchGate. (2010, July). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
- Journal of Pharmaceutical Research and Innovation. (n.d.). Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation.
- Jurnal Riset Farmasi. (2025, August 1). Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based.
- International Journal of Pharmaceutical and Bio-Medical Analysis. (2024, May 25). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A.
- ResearchGate. (n.d.). Development and Validation of UV-Vis Spectrophotometric Method for the Estimation of Bezafibrate Parenteral Formulation.
- Dialnet. (n.d.). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS.
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2-Phenoxybenzoic Acid
For researchers and professionals in drug development and metabolic studies, the accurate quantification of 2-Phenoxybenzoic acid is of paramount importance. As the primary active metabolite of the lipid-lowering drug fenofibrate, its concentration in biological matrices is a critical parameter in pharmacokinetic and toxicokinetic studies. Furthermore, as a breakdown product of certain pyrethroid insecticides, its measurement is also relevant in environmental exposure and biomonitoring.
This guide provides an in-depth comparison of the three principal analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present supporting experimental data, and offer expert insights to guide you in selecting the most appropriate technique for your specific research needs.
Pillar 1: The Foundations of Bioanalytical Method Validation
Before comparing methodologies, it is crucial to understand the bedrock of reliable quantitative analysis: method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3] The objective is to demonstrate that the method is reliable, reproducible, and accurate for the quantification of the analyte in a specific biological matrix.
Key validation parameters include:
-
Accuracy : This measures the closeness of the mean test results to the true concentration of the analyte. It is typically expressed as the percentage of recovery. According to EMA guidelines, the mean concentration should be within ±15% of the nominal value.[2]
-
Precision : This assesses the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:
-
Repeatability (Intra-assay precision) : The precision of measurements within a single analytical run.
-
Intermediate Precision (Inter-assay precision) : The precision of measurements across different runs on different days. For both, the %RSD should not exceed 15%.[2]
-
-
Linearity & Range : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[4][5]
-
Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[4]
-
Selectivity & Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[4]
Pillar 2: Comparative Analysis of Quantification Methodologies
The choice of an analytical method is a critical decision dictated by the required sensitivity, selectivity, the complexity of the sample matrix, and available resources.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, often employed for the analysis of bulk drugs and pharmaceutical formulations where analyte concentrations are relatively high.[6]
Principle of Causality : This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. This compound, possessing a chromophore in its structure, absorbs ultraviolet light, allowing for its detection and quantification at a specific wavelength (typically around 284-286 nm).[4][5] The amount of light absorbed is directly proportional to the concentration of the analyte in the sample.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation : Standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.[4][5][6]
-
Detection : UV detection at ~286 nm.[5]
-
Column Temperature : Maintained at a constant temperature, e.g., 25-30 °C.[5]
-
-
Sample Preparation :
-
For bulk drug or formulation analysis, dissolve the sample in the mobile phase.
-
For biological samples, a protein precipitation step is required. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then injected.
-
-
Validation & Quantification :
-
Prepare a calibration curve using standards of known concentrations.
-
Analyze quality control (QC) samples at low, medium, and high concentrations to verify accuracy and precision.
-
Performance Characteristics of HPLC-UV
| Parameter | Typical Performance | Source(s) |
| Linearity (r²) | ≥ 0.999 | [4][6] |
| Accuracy (% Recovery) | 98.0 - 102.0% | [6] |
| Precision (% RSD) | < 5% | [4] |
| LOQ | 40 - 100 ng/mL | [4] |
Expert Insight : HPLC-UV is a cost-effective and reliable method for quantifying this compound in simpler matrices or at higher concentrations. However, its major limitation is its susceptibility to interference from other co-eluting compounds that also absorb UV light at the same wavelength. Its sensitivity is often insufficient for trace-level quantification in complex biological fluids like plasma or urine.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a significant leap in sensitivity and selectivity over HPLC-UV, making it suitable for environmental and biomonitoring studies.
Principle of Causality : Carboxylic acids like this compound are not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a less polar, more volatile ester (e.g., a silyl or methyl ester).[7] The derivatized analyte is then vaporized and separated in a gas stream based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then ionizes the eluted compound, separating the resulting fragments by their mass-to-charge ratio to provide a highly specific "fingerprint" for confident identification and quantification.[8]
Experimental Protocol: GC-MS Quantification
-
Instrumentation : GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Sample Preparation & Derivatization :
-
Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analyte from the biological matrix.
-
Evaporate the solvent to dryness.
-
Add a derivatizing agent (e.g., BSTFA for silylation or BF₃-methanol for methylation) and heat to complete the reaction.[7]
-
-
GC-MS Conditions :
-
Column : A non-polar capillary column (e.g., Rtx-5).[8]
-
Injector : Splitless mode at a high temperature (e.g., 250 °C).[8]
-
Oven Program : A temperature gradient is used to separate compounds, e.g., starting at 100 °C and ramping up to 300 °C.[8]
-
MS Detection : Electron Ionization (EI) mode. Data is acquired in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Quantification :
-
An isotopically labeled internal standard is highly recommended to correct for variability in extraction and derivatization.
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Performance Characteristics of GC-MS
| Parameter | Typical Performance | Source(s) |
| Linearity (r²) | > 0.995 | [8] |
| Accuracy (% Recovery) | 90 - 110% | [9] |
| Precision (% RSD) | < 15% | [9] |
| LOQ | 0.1 - 2 µg/L (ng/mL) | [10] |
Expert Insight : GC-MS provides excellent sensitivity and selectivity. The primary drawback is the need for derivatization, which adds time and complexity to the sample preparation process and can be a source of variability if not carefully controlled. It is a powerful tool, particularly when high-throughput is not the primary concern.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices, offering an unparalleled combination of sensitivity, specificity, and speed.[11]
Principle of Causality : This technique combines the powerful separation capabilities of HPLC (or UPLC for higher resolution and speed) with the highly selective detection of a tandem mass spectrometer.[12] After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI). The first mass spectrometer (Q1) isolates the "parent" ion of this compound. This parent ion is then fragmented in a collision cell (Q2), and a specific, characteristic "product" ion is monitored by the third mass spectrometer (Q3). This specific parent-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating matrix interferences and providing exceptional specificity and sensitivity.[13]
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation : UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Sample Preparation :
-
Often, a simple and rapid "dilute-and-shoot" or protein precipitation method is sufficient due to the high selectivity of the detector.[12]
-
For ultra-trace level analysis, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used.[14][15]
-
An isotopically labeled internal standard (e.g., ¹³C₆-2-Phenoxybenzoic acid) is added early in the process to ensure the highest accuracy and precision.
-
-
LC-MS/MS Conditions :
-
Column : A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).[12][15]
-
Mobile Phase : Gradient elution with water and acetonitrile/methanol, often containing a small amount of formic acid to aid ionization.[12][15]
-
MS/MS Detection : ESI in negative ion mode. Monitor a specific MRM transition for this compound and its internal standard.
-
-
Quantification :
-
The peak area ratio of the analyte to the internal standard is plotted against concentration to generate a calibration curve.
-
Performance Characteristics of LC-MS/MS
| Parameter | Typical Performance | Source(s) |
| Linearity (r²) | > 0.995 | [16] |
| Accuracy (% RE) | Within ±15% | [15] |
| Precision (% RSD) | < 15% | [14][16] |
| LOQ | 0.01 - 1 ng/mL | [14][16] |
Expert Insight : LC-MS/MS is the definitive method for pharmacokinetic studies and biomonitoring of this compound. Its superior sensitivity allows for the measurement of low ng/mL (or even pg/mL) concentrations in complex matrices. The high specificity of MRM minimizes the risk of interferences, ensuring the data is highly reliable. While the initial instrument cost is higher, the gains in data quality, sample throughput, and the ability to often simplify sample preparation make it the most powerful and efficient choice for demanding bioanalytical applications.
Pillar 3: Method Selection and Final Recommendations
The optimal method for the quantification of this compound is not a one-size-fits-all answer. It is a strategic choice based on the scientific question being asked.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | QC of formulations, high-concentration samples | Environmental analysis, specialized metabolite studies | Pharmacokinetics, biomonitoring, trace analysis |
| Sensitivity | Low (µg/mL) | High (ng/mL) | Very High (pg/mL - ng/mL) |
| Selectivity | Moderate | High | Very High |
| Sample Prep | Simple to Moderate | Complex (derivatization required) | Simple to Moderate |
| Throughput | Moderate | Low | High |
| Cost | Low | Moderate | High |
| Data Confidence | Good for simple matrices | Very Good | Excellent |
Recommendations:
-
For routine quality control of fenofibrate drug products where this compound is a known degradant or impurity at relatively high levels, HPLC-UV is a perfectly suitable, cost-effective, and robust method.[5][17]
-
For environmental monitoring in matrices like water or soil, or for specific metabolic studies where instrumentation is available and throughput is not a primary constraint, GC-MS provides excellent sensitivity and definitive structural confirmation.[8]
-
For any pharmacokinetic, toxicokinetic, or human biomonitoring study requiring the quantification of this compound in biological fluids like plasma or urine, LC-MS/MS is unequivocally the method of choice.[11][14] Its superior sensitivity and specificity are essential for generating the high-quality, reliable data required for regulatory submissions and critical research decisions.
By understanding the principles, performance, and practical considerations of each technique, researchers, scientists, and drug development professionals can confidently select and validate the most appropriate method to achieve accurate and precise quantification of this compound, ensuring the integrity and success of their studies.
References
- A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). National Institutes of Health (NIH). [Link]
- Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). National Institutes of Health (NIH). [Link]
- Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (n.d.). National Institutes of Health (NIH). [Link]
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health (NIH). [Link]
- Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. (n.d.). ScienceDirect. [Link]
- Determination of the pyrethroid inseticide metabolite 3-phenoxybenzoic acid in wastewater using polar organic integrative samplers and LC-MS/MS analysis. (n.d.).
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- Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in r
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A Comparative Guide to the Synthesis of 2-Phenoxybenzoic Acid: From Traditional Methods to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Phenoxybenzoic Acid Moiety
This compound is a versatile aromatic compound featuring a diaryl ether linkage. This structural motif is a key building block and intermediate in numerous high-value applications. It serves as a crucial precursor in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic medications, as well as derivatives with potential anticonvulsant activities.[1][2][3] Beyond medicine, it finds utility in the formulation of agricultural herbicides and the production of specialty polymers.[1][2] Given its importance, the development of efficient, scalable, and sustainable synthetic routes is a primary concern for chemists in both academic and industrial settings.
This guide provides an in-depth comparison of established and emerging synthetic routes to this compound. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, offering field-proven insights to guide your selection of the most appropriate method for your research or development goals. We will benchmark the traditional Ullmann condensation against a modern, microwave-assisted adaptation and a ligand-free, copper-catalyzed approach, providing detailed experimental data and workflows for each.
Route 1: The Classic Ullmann Condensation
The Ullmann condensation, first reported over a century ago, is the cornerstone reaction for forming aryl ethers.[4][5] This copper-promoted nucleophilic aromatic substitution reaction has been the workhorse for the industrial synthesis of this compound for decades.[6]
Mechanism and Rationale: The reaction proceeds by coupling an aryl halide (2-chlorobenzoic acid) with an alcohol (phenol) in the presence of a base and a copper catalyst.[4] Traditionally, stoichiometric amounts of copper powder or copper salts were used, often requiring high temperatures (frequently >200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4][5] The base, typically potassium carbonate, is essential for deprotonating the phenol, forming the more nucleophilic phenoxide anion, which then attacks the aryl halide in a copper-mediated cycle. The harsh conditions are necessary to overcome the high activation energy of coupling a relatively unreactive aryl chloride.
Experimental Protocol: Traditional Ullmann Condensation
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Potassium Carbonate (anhydrous)
-
Copper powder
-
Amyl alcohol (or DMF)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), phenol (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add the solvent (e.g., amyl alcohol) to the flask.
-
Add the copper catalyst (typically 1-2 equivalents of copper powder or a copper salt like Cu₂O).[7]
-
Heat the reaction mixture to reflux under an inert atmosphere and maintain for several hours (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Workflow Diagram: Traditional Ullmann Condensation
Caption: Workflow for the traditional Ullmann condensation.
Route 2: Microwave-Assisted Ullmann Condensation
A significant advancement in chemical synthesis is the use of microwave irradiation to accelerate reactions.[8][9] For the Ullmann condensation, this technology offers a dramatic improvement by providing rapid and uniform heating, which can lead to substantially shorter reaction times and often improved yields.[6][10]
Mechanism and Rationale: The underlying chemical mechanism remains the same as the traditional Ullmann condensation. However, the mode of energy transfer is different. Microwaves directly couple with polar molecules in the reaction mixture, causing rapid, localized heating that is far more efficient than conventional conductive heating.[8] This efficiency can overcome kinetic barriers more effectively, allowing the reaction to proceed much faster, often in minutes instead of hours.[10] Furthermore, microwave-assisted syntheses are often performed in "dry media" or with minimal solvent, aligning with the principles of green chemistry.[10][11]
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
2-Chlorobenzoic acid
-
Phenol
-
Copper Sulfate (CuSO₄)
-
Potassium Carbonate (K₂CO₃)
Procedure:
-
In a microwave-safe reaction vial, thoroughly mix 2-chlorobenzoic acid (1 equivalent), phenol (1.1 equivalents), copper sulfate (catalytic amount, e.g., 10 mol%), and potassium carbonate (2 equivalents). This is often done as a solvent-free mixture.[10]
-
Seal the vial and place it in a dedicated chemical microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 3-10 minutes).[6] The reaction progress can be optimized by adjusting time and temperature.
-
After irradiation, allow the vial to cool to a safe temperature.
-
Add water to the reaction mixture and stir.
-
Acidify with dilute HCl to precipitate the this compound.
-
Filter the solid, wash with water, and dry. Recrystallization may be performed if higher purity is required.
Workflow Diagram: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted Ullmann condensation.
Route 3: Modern Ligand-Free, Copper-Catalyzed Synthesis
Modern organic synthesis emphasizes the use of catalytic systems that operate under milder conditions, with higher efficiency and selectivity. Recent advancements in Ullmann-type reactions have focused on developing systems that use catalytic, rather than stoichiometric, amounts of copper and avoid the need for expensive or complex ligands, while still functioning under more benign conditions.[5][12]
Mechanism and Rationale: This approach seeks to improve upon the classic Ullmann reaction by enhancing the activity of the copper catalyst. While some modern methods employ specific ligands to stabilize the copper species and facilitate the catalytic cycle at lower temperatures, an even more streamlined approach utilizes highly active, ligand-free copper sources like copper oxide nanoparticles (CuO-NPs) or specific copper salts in optimized solvent systems.[12] These catalysts present a high surface area and unique electronic properties that can promote the C-O coupling reaction at temperatures significantly lower than traditional methods, often around 100-120°C.[12] The choice of base (e.g., Cs₂CO₃ or KOH) and a polar aprotic solvent like DMSO or DMF is critical to achieving high yields.
Experimental Protocol: Ligand-Free CuO-Nanoparticle Catalysis
Materials:
-
2-Chlorobenzoic acid (or the more reactive 2-bromobenzoic acid)
-
Phenol
-
Copper(II) Oxide Nanoparticles (CuO-NPs)
-
Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., 2-chlorobenzoic acid, 1 equivalent), phenol (1.2 equivalents), the base (e.g., KOH, 2 equivalents), and CuO-NPs (e.g., 3-5 mol%).[12]
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 100-110°C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and acidify with 1M HCl until the product precipitates.
-
Filter the crude product. The catalyst can often be recovered from the filtrate.
-
Wash the product with water and recrystallize from a suitable solvent to obtain pure this compound.
Workflow Diagram: Ligand-Free CuO-NP Catalysis
Caption: Workflow for a modern ligand-free, copper-catalyzed synthesis.
Performance Comparison
| Parameter | Route 1: Traditional Ullmann | Route 2: Microwave-Assisted | Route 3: Ligand-Free CuO-NP |
| Starting Materials | 2-Chlorobenzoic acid, Phenol | 2-Chlorobenzoic acid, Phenol | 2-Chloro/Bromobenzoic acid, Phenol |
| Catalyst System | Stoichiometric Cu powder or Cu₂O | Catalytic CuSO₄ (~10 mol%) | Catalytic CuO-NPs (~3-5 mol%) |
| Solvent | High-boiling (Amyl alcohol, DMF) | Solvent-free or minimal solvent | DMSO, DMF |
| Temperature | High (>150 - 210°C)[4] | Moderate (e.g., 120°C)[6] | Mild (100 - 120°C)[12] |
| Reaction Time | Very Long (12 - 24 hours) | Very Short (3 - 10 minutes)[6] | Moderate (4 - 8 hours) |
| Reported Yield | Variable, often moderate to good | High (e.g., 83%)[6] | Good to Excellent (up to 90%+)[12] |
| Key Advantages | Well-established, robust | Extremely rapid, high yields | Milder conditions, low catalyst loading |
| Key Disadvantages | Harsh conditions, long times, high catalyst load, difficult workup | Requires specialized equipment | Requires nanoparticle catalyst, inert atmosphere |
Conclusion and Recommendations
The synthesis of this compound has evolved significantly from the harsh, century-old Ullmann condensation. While the traditional method remains a viable, albeit demanding, option, modern alternatives offer compelling advantages for today's research and development laboratories.
-
For Speed and High-Throughput Screening: The Microwave-Assisted Ullmann Condensation is unparalleled. Its ability to generate products in minutes makes it the ideal choice for rapid library synthesis, reaction optimization, and situations where time is the most critical factor. The primary constraint is the requirement of a dedicated microwave reactor.
-
For Scalability, Greener Chemistry, and Milder Conditions: The Ligand-Free, Copper-Catalyzed approach represents a significant step forward. By operating at lower temperatures and requiring only catalytic amounts of an inexpensive copper source, it reduces energy consumption and simplifies purification. This method is well-suited for process development and scale-up, where operational efficiency and sustainability are paramount.
-
For Established, Equipment-Limited Labs: The Traditional Ullmann Condensation can still be employed when specialized equipment is unavailable. However, researchers should be prepared for long reaction times, high energy input, and potentially challenging purification due to the high loading of copper.
Ultimately, the choice of synthetic route will depend on the specific priorities of the project—be it speed, scale, cost, or environmental impact. By understanding the rationale and trade-offs of each method, researchers and drug development professionals can make an informed decision to best achieve their synthetic goals.
References
- Pellón, R. F., et al. (2005). Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids.
- Almasirad, A., et al. (2006). Synthesis and analgesic activity of this compound and N-phenylanthranilic acid hydrazides. PubMed. [Link]
- Wikipedia.
- Schlitzer, M., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
- Sato, T., et al. (1981). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of this compound and N-Phenylanthranilic Acid Hydrazides.
- Kar, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
- Wikipedia. Ullmann reaction. [Link]
- Kaur, N. (2014). Green Chemistry: A Textbook. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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- Organic Syntheses.
- Google Patents. US4323692A - Process for preparing phenoxybenzoic acids.
- Der Pharma Chemica.
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- PubChem. This compound. [Link]
- Reddy, V. P., et al. (2014). Copper-catalyzed intramolecular tandem reaction of (2-halogenphenyl)(3-phenyloxiran-2-yl)methanones: synthesis of (Z)-aurones. PubMed. [Link]
- Uguen, M., et al. (2020). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. The Royal Society of Chemistry. [Link]
- Jana, A., et al. (2020). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science. [Link]
- Uguen, M., et al. (2020). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. Semantic Scholar. [Link]
- MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
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Safety Operating Guide
Proper Disposal of 2-Phenoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Moving beyond simple directives, this document elucidates the scientific rationale behind each procedural step, empowering you to make informed decisions and foster a culture of safety and compliance within your institution.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is paramount. This compound is classified as a hazardous substance, and adherence to safety protocols is non-negotiable.
Hazard Summary:
-
Skin and Eye Irritation: this compound is a known irritant to the skin and can cause serious eye irritation.[1][2][3] Direct contact must be avoided.
-
Respiratory Irritation: As a powder, it can become airborne, and inhalation may lead to respiratory tract irritation.[1][2][3]
All handling and disposal procedures should be conducted in a certified chemical fume hood.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Chemical-resistant gloves (e.g., nitrile), inspected before use, and a standard laboratory coat.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Safety glasses with side shields or chemical splash goggles are mandatory.[1][2] |
| Respiratory Tract Irritation | May cause respiratory irritation, particularly as a dust.[1][2][3] | Work should be performed in a well-ventilated area or a chemical fume hood.[1] If dust generation is unavoidable, approved respiratory protection (e.g., N95 dust mask) should be used.[2] |
The Core Principle: Segregation and Containment of Hazardous Waste
The foundational principle of chemical waste management is the strict segregation of different waste streams to prevent dangerous reactions.[4][5] Carboxylic acids, like this compound, have specific incompatibilities that must be respected.
Incompatible Materials:
-
Bases: Will undergo an exothermic neutralization reaction.[1]
-
Strong Oxidizing Agents: May lead to vigorous, potentially explosive reactions.[1]
-
Metals: Carboxylic acids can be corrosive to some metals.[4]
Therefore, this compound waste must be collected in a dedicated container, separate from other chemical waste streams, especially bases and strong oxidizers.
Step-by-Step Disposal Protocol for this compound
The mandated disposal route for this compound is through a licensed and approved waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2]
Step 1: Waste Identification and Collection
-
Treat all this compound waste, including contaminated lab supplies (e.g., weighing boats, gloves, wipes), as hazardous waste.
-
Collect solid waste separately from any liquid waste solutions containing this compound.
Step 2: Containerization
-
Select a compatible and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable for collecting carboxylic acid waste.[1]
-
Ensure the container has a secure, leak-proof screw-on cap.
-
Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.
Step 3: Labeling
-
Properly label the waste container with a hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Corrosive")
-
The accumulation start date.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within the laboratory.[5]
-
The SAA should be in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[1][5]
-
Ensure the waste container is kept closed at all times, except when adding waste.[4][5]
Step 5: Arranging for Disposal
-
Once the container is full (or if waste is no longer being generated), contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
The following diagram outlines the decision-making process for the proper disposal of this compound:
Caption: Decision workflow for the disposal of this compound.
The Environmental Rationale: Why Drain Disposal is Prohibited
While specific ecotoxicity data for this compound is not extensively documented, its isomer, 3-Phenoxybenzoic acid, is a known environmental contaminant. 3-Phenoxybenzoic acid is a metabolite of pyrethroid insecticides and is recognized as being very toxic to aquatic life and a potential endocrine disruptor.[6][7] Given the structural similarities, it is prudent to assume that this compound could have similar detrimental effects on aquatic ecosystems.
Disposing of such chemicals down the drain can lead to their entry into waterways, where they can harm fish and other aquatic organisms.[8][9] Furthermore, these compounds can be persistent in the environment and may not be effectively removed by standard wastewater treatment processes.[9][10][11][12][13][14] Therefore, the prohibition of drain disposal is a critical measure to prevent environmental contamination.[1][2]
Neutralization: A Cautious Approach
For some simple, dilute carboxylic acids, neutralization with a weak base like sodium bicarbonate to a pH between 6.0 and 8.0 may be a permissible pre-treatment step before drain disposal, if allowed by local regulations and your institution's EHS department.[1] The reaction of a carboxylic acid with sodium bicarbonate produces a carboxylate salt, water, and carbon dioxide gas.[15]
RCOOH + NaHCO₃ → RCOONa + H₂O + CO₂
However, for a more complex organic molecule like this compound, neutralization for the purpose of drain disposal is not recommended without explicit approval from EHS.[16] The resulting salt may still pose an environmental hazard, and the neutralization process itself can be exothermic.
If neutralization is deemed necessary by EHS for other reasons (e.g., to stabilize the waste before transport), it must be performed cautiously in a fume hood, with appropriate PPE, by slowly adding the neutralizing agent to the acid solution with constant stirring and cooling.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent the spread of contamination.
For a minor spill of solid this compound:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 1.
-
Containment: Prevent the powder from becoming airborne. Do not use a dry brush.
-
Cleanup: Gently cover the spill with a damp paper towel or use an absorbent material like sand or vermiculite.[1] Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
The following diagram illustrates the spill cleanup workflow:
Caption: Workflow for minor spill cleanup of this compound.
For large spills, evacuate the area immediately and follow your institution's emergency response procedures.
By adhering to these detailed procedures and understanding the scientific principles that underpin them, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and a healthier planet.
References
- BenchChem. (2025). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
- ResearchGate. (n.d.). Conversion of Pyrethroid Insecticides to 3-Phenoxybenzoic Acid on Urban Hard Surfaces.
- BenchChem. (2025). Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety.
- United States Environmental Protection Agency. (n.d.). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides.
- National Institutes of Health. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
- PubChem. (n.d.). 3-Phenoxybenzoic acid.
- BenchChem. (n.d.). This compound.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- National Institutes of Health. (n.d.). Biodegradation of 3-phenoxybenzoic acid by a novel Sphingomonas SP. SC-1.
- ACS Publications. (2024). Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibillus pakistanensis VF-2 in Soil Remediation. Journal of Agricultural and Food Chemistry.
- Selleck Chemicals. (n.d.). 3-Phenoxybenzoic acid.
- National Institutes of Health. (n.d.). Degradation of 3-Phenoxybenzoic Acid in Soil by Pseudomonas pseudoalcaligenes POB310(pPOB) and Two Modified Pseudomonas Strains.
- MDPI. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review.
- PubMed. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review.
- PubMed. (1986). Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture.
- Nipissing University. (2019).
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- ChemicalBook. (2025).
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2022). 15.
- P2 InfoHouse. (n.d.).
- Vedantu. (n.d.). Sodium bicarbonate can react with ANa2CO3 BNaOH CNaH class 11 chemistry CBSE.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxybenzoic Acid
This guide provides an in-depth operational plan for the safe handling of 2-Phenoxybenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond experimental outcomes to encompass the well-being of every researcher in the laboratory. This document is designed to build your confidence and competence in handling this chemical by explaining the causality behind each safety recommendation.
Hazard Identification: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. This compound (CAS No. 2243-42-7), while not acutely toxic, is classified by the OSHA Hazard Communication Standard as a hazardous substance.[1] The primary risks associated with this compound are localized to the points of direct contact.
According to safety data sheets (SDS), this compound presents the following GHS-classified hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes significant eye irritation that can persist if not addressed promptly.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or powder.[1][2][3]
These hazards dictate a stringent PPE protocol focused on creating a complete barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The following sections detail the minimum required PPE for handling this compound in solid (powder) form.
Eye and Face Protection
Rationale: The most immediate and severe risk when handling powdered this compound is accidental eye contact, which causes serious irritation.[1][3]
-
Minimum Requirement: At all times when handling this chemical, wear chemical safety goggles that conform to European standard EN 166 or equivalent.[4][5] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against fine dust.
-
Enhanced Protection: For large-scale operations or tasks with a high risk of splashing or dust generation (e.g., bulk transfers, sonication), a full-face shield should be worn in addition to safety goggles.[6][7] The face shield provides a secondary barrier, protecting the entire face from contact.
Hand Protection
Rationale: As a classified skin irritant, direct contact with this compound must be prevented. Protective gloves are essential.
-
Material Selection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including organic acids.[6] Always check the manufacturer's glove compatibility data for specific breakthrough times if prolonged contact is anticipated.
-
Proper Use: Never wear compromised gloves. Before each use, inspect gloves for any signs of degradation, punctures, or tears. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
Rationale: To prevent skin contact from spills or airborne dust, protective clothing is required.
-
Standard Laboratory Use: A clean, buttoned laboratory coat is the minimum requirement to protect your skin and personal clothing.[7]
-
Enhanced Protection: For tasks involving larger quantities (e.g., >100g) or where significant dust generation is unavoidable, consider using a disposable coverall to ensure complete body coverage.[7]
Respiratory Protection
Rationale: Inhalation of this compound dust can lead to respiratory tract irritation.[3][4] The need for respiratory protection is directly linked to the quality of your engineering controls (i.e., ventilation).
-
With Adequate Ventilation: Under normal laboratory conditions using a certified chemical fume hood or at a bench with effective local exhaust ventilation, respiratory protection is typically not required.[4][5]
-
Inadequate Ventilation or Dust Generation: If you are handling the powder outside of a fume hood, or if the procedure is likely to generate significant airborne dust (e.g., weighing large amounts, scraping dried material), a respirator is necessary. A NIOSH/MSHA or European Standard EN 136 approved respirator with a particulate filter (such as an N95 mask for low-level exposure) should be used.[4][6][8]
Operational Plans & Protocols
A robust safety plan goes beyond simply listing PPE. It includes clear, actionable workflows and procedures to ensure consistent and correct implementation.
PPE Selection Workflow
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE selection workflow for this compound.
Summary of PPE Recommendations
| Task | Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | In a fume hood or ventilated enclosure | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| On an open bench | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (N95 or higher) | |
| Solution Preparation | Small scale (<1L) in a fume hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Large scale (>1L) or vigorous mixing | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended if not in hood | |
| Reaction Workup | General handling of solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required |
| Spill Cleanup | Solid spill | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat/Coverall | Required (N95 or higher) |
Step-by-Step Protocol: Donning and Doffing PPE
Correctly putting on and taking off PPE is a critical control point to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coverall: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position goggles securely over the eyes. If required, place the face shield over the goggles.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves without touching the outside of the glove with your bare hands. Peel one glove off, ball it into the palm of the other gloved hand, and then slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first one. Dispose of them immediately in the appropriate waste container.
-
Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.
-
Lab Coat/Coverall: Unbutton and remove by rolling it down from the shoulders, turning it inside out as you go. Hang it in its designated location or dispose of it if it's a single-use item.
-
Respirator (if used): Remove by the straps without touching the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]
Emergency Procedures & Disposal
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][3]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2][3]
Spill & Disposal Plan:
-
Containment: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]
-
Disposal: All waste, including contaminated PPE and spilled material, must be disposed of in accordance with local, regional, and national hazardous waste regulations. Dispose of the contents/container to an approved waste disposal plant.[1][3] Never wash this compound down the drain.
By integrating these protocols into your daily laboratory work, you create a self-validating system of safety that protects you and your colleagues. Your diligence is the most important component of a safe and productive research environment.
References
- SAFETY DATA SHEET: 4-Phenoxybenzoic acid. (2024). Fisher Scientific. [Link]
- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! (n.d.). Virginia Tech. [Link]
- What PPE Should You Wear When Handling Acid? (2026). LeelineWork. [Link]
- Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
